molecular formula C11H14N2 B1584368 N-butylbenzimidazole CAS No. 4886-30-0

N-butylbenzimidazole

Cat. No.: B1584368
CAS No.: 4886-30-0
M. Wt: 174.24 g/mol
InChI Key: SHPPDRZENGVOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylbenzimidazole is a nitrogen-based heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. Its structure consists of a benzimidazole core functionalized with a butyl substituent at the N1 position. Topological analyses, including DFT calculations at the B3LYP/6-311++G(d,p) level, confirm that the butyl chain does not significantly alter the core benzimidazole's conjugated system, preserving its essential electronic properties while imparting modified physicochemical characteristics . This compound serves as a versatile building block and a key precursor in various research fields. In medicinal chemistry, the benzimidazole scaffold is a privileged structure due to its similarity to purine bases in DNA, allowing it to interact with various biological targets . Research indicates that substitution at the N1 position of the benzimidazole ring can greatly influence biological activity, making this compound a valuable intermediate for developing potential therapeutic agents . Furthermore, it is investigated as a platform molecule for synthesizing Brønsted acidic ionic liquids and has shown utility in materials science, for instance, as an electrolyte component with improved charge transfer capabilities in dye-sensitized solar cells . The product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPPDRZENGVOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328460
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4886-30-0
Record name 1-Butyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4886-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-butylbenzimidazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylbenzimidazole, a heterocyclic aromatic compound, has garnered significant interest in various scientific fields due to its versatile chemical properties and potential applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, facilitating a deeper understanding and enabling further exploration of this compound's potential. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Chemical Structure and Identification

This compound, also known as 1-butyl-1H-benzimidazole, is characterized by a benzimidazole (B57391) core with a butyl group attached to one of the nitrogen atoms. The benzimidazole moiety is a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring.

Systematic IUPAC Name: 1-butyl-1H-benzimidazole

Common Names: this compound, 1-butylbenzimidazole

Chemical Formula: C₁₁H₁₄N₂[1]

Molecular Weight: 174.24 g/mol [1]

CAS Registry Number: 4886-30-0[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Physical State Solid[1]
Melting Point 171-173 °C[1]
Boiling Point 296.9 °C at 760 mmHg[1]
Density 1.04 g/cm³[1]
Solubility Soluble in most organic solvents[1]
Flash Point 133.4 °C[1]
Refractive Index 1.571[1]
LogP 2.836[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 174, corresponding to its molecular weight. Common fragmentation patterns for N-alkylated benzimidazoles involve the loss of the alkyl chain or fragments thereof. A prominent fragment would be the benzimidazole cation at m/z = 117, resulting from the cleavage of the N-butyl bond. Further fragmentation of the butyl chain would lead to peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) radicals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C-H stretching (aromatic): ~3050 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1450-1620 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

  • C-H bending (aromatic): ~740-770 cm⁻¹ (indicative of ortho-disubstitution on the benzene ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a suitable solvent like ethanol, this compound is expected to show strong UV absorption bands characteristic of the benzimidazole chromophore, typically in the range of 240-280 nm.

Experimental Protocols for Synthesis

There are two primary synthetic routes to this compound: the N-alkylation of benzimidazole and the condensation of o-phenylenediamine (B120857) with a butyl-containing precursor.

Method 1: N-Alkylation of Benzimidazole

This is a common and straightforward method for the synthesis of N-substituted benzimidazoles.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Benzimidazole Benzimidazole Reaction Benzimidazole->Reaction ButylHalide 1-Bromobutane (B133212) ButylHalide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Conditions Heat (optional) Conditions->Reaction Product This compound Reaction->Product

Caption: N-Alkylation of Benzimidazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base (1.1-1.5 equivalents), such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, exercise extreme caution due to its reactivity with moisture.

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Method 2: Condensation of o-Phenylenediamine and Butyraldehyde

This method involves the formation of the benzimidazole ring from its acyclic precursors.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions OPDA o-Phenylenediamine Reaction OPDA->Reaction Butyraldehyde Butyraldehyde Butyraldehyde->Reaction Catalyst Catalyst (e.g., p-TsOH, HCl) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Oxidant Oxidant (e.g., air, nitrobenzene) Oxidant->Reaction Product 2-Propylbenzimidazole (Intermediate) Alkylation N-Alkylation Product->Alkylation FinalProduct This compound Alkylation->FinalProduct Reaction->Product G cluster_dssc Dye-Sensitized Solar Cell Photoanode Photoanode (TiO₂ + Dye) Electrolyte Electrolyte (I⁻/I₃⁻ + this compound) Photoanode->Electrolyte Electron Injection Cathode Cathode (Pt) Electrolyte->Cathode I⁻ Regeneration Cathode->Photoanode External Circuit

References

An In-depth Technical Guide to the Synthesis of 1-butyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butyl-1H-benzimidazole, a valuable building block in medicinal chemistry and materials science. This document details established synthetic methodologies, providing in-depth experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate its preparation in a laboratory setting.

Introduction

Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. The N-alkylation of the benzimidazole ring, specifically the introduction of a butyl group at the 1-position, can significantly influence the molecule's lipophilicity, solubility, and pharmacokinetic properties, making 1-butyl-1H-benzimidazole a key intermediate for the development of novel therapeutics.

This guide explores the primary synthetic routes to 1-butyl-1H-benzimidazole, focusing on the formation of the benzimidazole core and its subsequent N-alkylation.

Synthetic Strategies

The synthesis of 1-butyl-1H-benzimidazole is typically achieved through a two-step process:

  • Formation of the Benzimidazole Core: The most common method for constructing the benzimidazole ring is the condensation of o-phenylenediamine (B120857) with a one-carbon synthon, such as formic acid or an aldehyde.

  • N-Alkylation: The subsequent introduction of the butyl group onto the nitrogen atom of the benzimidazole ring is typically accomplished via a nucleophilic substitution reaction with a suitable butyl halide.

Alternatively, one-pot methodologies that combine these steps are also being explored to improve efficiency.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of 1-butyl-1H-benzimidazole.

Method 1: Two-Step Synthesis

Step 1: Synthesis of 1H-Benzimidazole

This procedure outlines the synthesis of the benzimidazole precursor from o-phenylenediamine and formic acid.

Materials:

  • o-Phenylenediamine

  • Formic acid (90%)

  • 10% Sodium hydroxide (B78521) solution

  • Decolorizing carbon

  • Distilled water

Procedure:

  • In a 500 mL round-bottom flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g, 0.75 mole) of 90% formic acid.

  • Heat the mixture on a water bath at 100°C for 2 hours.

  • After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.

  • Collect the crude benzimidazole by suction filtration, washing the flask with ice-cold water to ensure complete transfer.

  • Wash the crude product on the filter with approximately 50 mL of cold water.

  • For recrystallization, dissolve the crude product in 750 mL of boiling water, add 2 g of decolorizing carbon, and digest for 15 minutes.

  • Filter the hot solution rapidly through a preheated Büchner funnel.

  • Cool the filtrate to 10-15°C to crystallize the benzimidazole.

  • Collect the pure benzimidazole by filtration, wash with 50 mL of cold water, and dry at 100°C.

Step 2: Synthesis of 1-butyl-1H-benzimidazole (N-Alkylation)

This protocol describes the N-alkylation of the synthesized benzimidazole with 1-bromobutane (B133212).

Materials:

  • 1H-Benzimidazole

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1H-benzimidazole (1.0 equivalent) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.

  • Add 1-bromobutane (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-butyl-1H-benzimidazole.

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Synthesis of 1H-Benzimidazole

ParameterValueReference
Reactantso-Phenylenediamine, Formic AcidGeneral Knowledge
SolventNone (neat reaction)General Knowledge
Temperature100°CGeneral Knowledge
Reaction Time2 hoursGeneral Knowledge
Yield83-85%General Knowledge

Table 2: Synthesis of 1-butyl-1H-benzimidazole (N-Alkylation)

ParameterMethod AMethod BReference
Reactants1H-Benzimidazole, 1-Bromobutane1H-Benzimidazole, 1-Bromobutane[1]
BasePotassium CarbonateSodium Hydride[1]
SolventDMF or AcetonitrileDMF or Acetonitrile[1]
TemperatureRoom Temperature to 80°CRoom Temperature[1]
Reaction TimeVaries (monitored by TLC)Varies (monitored by TLC)[1]
YieldNot specified for this specific productNot specified for this specific product[1]

Note: Specific yield for 1-butyl-1H-benzimidazole via this generalized N-alkylation protocol is not explicitly stated in the general procedure, but this method is a standard and effective way to achieve such N-alkylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical relationships in the synthesis of 1-butyl-1H-benzimidazole.

Synthesis_of_1H_Benzimidazole o_phenylenediamine o-Phenylenediamine intermediate Formamide Intermediate o_phenylenediamine->intermediate Condensation formic_acid Formic Acid formic_acid->intermediate benzimidazole 1H-Benzimidazole intermediate->benzimidazole Cyclization (-H₂O) N_Alkylation_of_Benzimidazole benzimidazole 1H-Benzimidazole anion Benzimidazolide Anion benzimidazole->anion Deprotonation base Base (e.g., K₂CO₃, NaH) base->anion product 1-butyl-1H-benzimidazole anion->product SN2 Reaction butyl_bromide 1-Bromobutane butyl_bromide->product

References

An In-depth Technical Guide to the Identification of N-butylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-butylbenzimidazole, focusing on its unambiguous identification through its CAS number, physicochemical properties, and detailed analytical methodologies. The information is structured to assist researchers in the accurate characterization of this compound.

Chemical Identity and CAS Number

This compound is a derivative of benzimidazole (B57391), a heterocyclic aromatic compound. The "N-butyl" designation indicates that a butyl group is attached to one of the nitrogen atoms of the imidazole (B134444) ring. It is crucial to distinguish between the two primary isomers, as they have distinct CAS numbers and properties. The most commonly referenced isomer is 1-butyl-1H-benzimidazole .

  • 1-butyl-1H-benzimidazole: The butyl group is attached to the nitrogen at position 1.

  • 2-butyl-1H-benzimidazole: The butyl group is attached to the carbon at position 2.[1]

This guide will focus on 1-butyl-1H-benzimidazole (CAS No. 4886-30-0) , which is frequently referred to simply as this compound in commercial and research contexts.[2][3]

Table 1: Core Identification Data for 1-butyl-1H-benzimidazole

IdentifierValueSource
CAS Registry Number 4886-30-0[2][3][4]
Chemical Name 1-butyl-1H-benzimidazole[4]
Synonyms This compound, 1-Butylbenzimidazole[4]
Molecular Formula C₁₁H₁₄N₂[2][4][5]
Molecular Weight 174.24 g/mol [2][4]
InChI InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3[4]
InChIKey SHPPDRZENGVOOR-UHFFFAOYSA-N[4]
Canonical SMILES CCCCN1C=NC2=CC=CC=C21[3][4]

Physicochemical Properties

The physical properties of a compound are fundamental to its identification and handling. There is some variation in the reported values for melting and boiling points, which may be due to differences in experimental conditions or sample purity.

Table 2: Physicochemical Properties of 1-butyl-1H-benzimidazole

PropertyValueSource
Physical Form Liquid
Melting Point 163 °C / 171-173 °C[4][5]
Boiling Point 256-258 °C / 296.9 °C at 760 mmHg[4][6]
Density 1.04 g/cm³[5][6]
Flash Point >110 °C (>230 °F)
Purity (Assay) ≥99% (HPLC)

Synthesis and Characterization Workflow

The synthesis of this compound is often a prerequisite for its detailed study. One common method involves the reaction of benzimidazole with butanol.[5] The subsequent identification and characterization process follows a logical workflow to confirm the structure and purity of the synthesized compound.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Workflow Reactants Benzimidazole + Butanol Reaction Reaction/ Purification Reactants->Reaction Product Synthesized Product (Crude this compound) Reaction->Product TLC Purity Check (TLC) Product->TLC Initial Sample Spectroscopy Structural Elucidation (NMR, IR, MS) TLC->Spectroscopy If Pure UVVis Electronic Transitions (UV-Vis Spectroscopy) Spectroscopy->UVVis Corroborate Structure Confirmation Identity Confirmed: 1-butyl-1H-benzimidazole UVVis->Confirmation Data Match

Caption: General workflow for the synthesis and analytical identification of this compound.

Experimental Protocols for Identification

Accurate identification relies on standardized analytical techniques. Below are protocols derived from common practices in organic chemistry for characterizing benzimidazole derivatives.[7]

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • Objective: To determine the proton (¹H) and carbon (¹³C) environments within the molecule, confirming the placement of the butyl group and the integrity of the benzimidazole core.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature.[7] For complex structures, 2D NMR experiments like COSY and HMBC can be employed to establish connectivity.

  • Expected Results: The ¹H NMR spectrum should show distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the butyl chain (CH₃, CH₂, CH₂, N-CH₂). The ¹³C NMR spectrum will similarly show corresponding signals for all unique carbon atoms.

b) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Objective: To confirm the presence of key structural features like aromatic C-H, aliphatic C-H, and C=N bonds.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition: Scan the sample typically in the range of 4000-400 cm⁻¹.

  • Expected Results: Characteristic absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2960-2850 cm⁻¹), and the C=N stretching of the imidazole ring (~1620 cm⁻¹).[7]

c) Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

  • Objective: To characterize the π→π* transitions of the benzimidazole chromophore.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm.

  • Expected Results: N-Butyl-1H-benzimidazole is reported to exhibit absorption peaks around 248 nm and 295 nm, which are characteristic of the benzimidazole ring system.[8][9]

d) Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Objective: To confirm the molecular weight (174.24) and obtain structural information from fragmentation.

  • Instrumentation: Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition: The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

  • Expected Results: A peak at m/z 174 (for M⁺) or 175 (for [M+H]⁺) would confirm the molecular formula C₁₁H₁₄N₂.

Logical Pathway for Spectroscopic Data Interpretation

The interpretation of data from multiple spectroscopic techniques follows a logical progression to build a conclusive identification.

G MS Mass Spec (MS) Provides Molecular Formula (e.g., C₁₁H₁₄N₂) NMR NMR (¹H, ¹³C) Determines Connectivity & Final Structure MS->NMR Confirms Mass IR Infrared (IR) Identifies Functional Groups (Aromatic, Aliphatic, C=N) IR->NMR Confirms Bonds ID Confirmed Structure: 1-butyl-1H-benzimidazole NMR->ID Defines Structure UV UV-Vis Confirms Conjugated System UV->ID Supports Structure

Caption: Logical flow for integrating spectroscopic data to confirm chemical structure.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic features expected for the identification of 1-butyl-1H-benzimidazole.

Table 3: Key Spectroscopic Data for Identification

TechniqueFeatureExpected ObservationSource
Mass Spectrometry Molecular Ion Peak ([M+H]⁺)m/z = 175[7] (by analogy)
¹H NMR Aromatic ProtonsSignals in the δ 7.0-8.0 ppm range[7] (by analogy)
Aliphatic Protons (Butyl)Signals in the δ 0.9-4.5 ppm range[7] (by analogy)
¹³C NMR Aromatic CarbonsSignals in the δ 110-150 ppm range[7] (by analogy)
Aliphatic Carbons (Butyl)Signals in the δ 13-50 ppm range[7] (by analogy)
FTIR C=N Stretch~1623 cm⁻¹[7] (by analogy)
Aliphatic C-H Stretch~2965 cm⁻¹[7] (by analogy)
Aromatic N-H StretchAbsent (N is substituted)-
UV-Vis Absorption Maxima (λmax)~248 nm, ~295 nm[8][9]

This guide provides the foundational data and methodologies required for the confident identification of this compound. For novel research, it is always recommended to perform a full suite of these characterization techniques and compare the results with established literature values.

References

Spectroscopic Profile of N-Butylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for N-butylbenzimidazole, a key heterocyclic compound with diverse applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations.

Introduction to this compound

This compound is a derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. The addition of a butyl group to the nitrogen atom of the imidazole ring imparts specific physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR spectral data for 1-butyl-1H-benzimidazole.

Table 1: ¹H NMR Spectroscopic Data of 1-Butyl-1H-benzimidazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.97s-1HH-2 (imidazole ring)
7.63 - 7.59m-1HAromatic H
7.51 - 7.47m-1HAromatic H
7.23 - 7.15m-2HAromatic H
4.18t7.22HN-CH₂ (butyl group)
1.84 - 1.76m-2HN-CH₂-CH₂ (butyl group)
1.35 - 1.25m-2HCH₂-CH₃ (butyl group)
0.91t7.43HCH₃ (butyl group)

Table 2: ¹³C NMR Spectroscopic Data of 1-Butyl-1H-benzimidazole

Chemical Shift (δ) ppmAssignment
144.1C-2 (imidazole ring)
142.9Aromatic C (quaternary)
133.7Aromatic C (quaternary)
122.8Aromatic CH
121.8Aromatic CH
120.2Aromatic CH
109.5Aromatic CH
44.8N-CH₂ (butyl group)
31.8N-CH₂-CH₂ (butyl group)
19.9CH₂-CH₃ (butyl group)
13.6CH₃ (butyl group)
Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is generally set from 0 to 10 ppm, while for ¹³C NMR, it ranges from 0 to 160 ppm. Data processing involves Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3055WeakAromatic C-H stretch
2958, 2931, 2871MediumAliphatic C-H stretch (butyl group)
1613MediumC=N stretch (imidazole ring)
1493, 1459StrongAromatic C=C ring stretch
1378MediumC-H bend (methyl group)
1286MediumC-N stretch
743StrongC-H out-of-plane bend (ortho-disubstituted benzene)
Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrophotometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) of this compound

m/zRelative Intensity (%)Proposed Fragment
17445[M]⁺ (Molecular ion)
131100[M - C₃H₇]⁺ (Loss of propyl radical)
11820[M - C₄H₈]⁺ (Loss of butene)
9115[C₇H₅N]⁺
7710[C₆H₅]⁺
Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI), an electron energy of 70 eV is typically used. The instrument is scanned over a mass range of m/z 50-500.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound, serving as a valuable resource for its application in scientific research and development.

References

An In-depth Technical Guide to the Solubility of N-butylbenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-butylbenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Due to a notable absence of specific quantitative solubility data for this compound in the public domain, this document focuses on delivering a robust framework for its determination. It includes qualitative solubility information, detailed experimental protocols for accurate solubility measurement, and contextual data from the parent compound, benzimidazole (B57391), to offer valuable insights for researchers. This guide is intended to empower scientists and drug development professionals to conduct precise solubility assessments, a critical step in the advancement of new chemical entities.

Introduction to this compound and its Solubility

This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle integral to the structure of numerous pharmaceuticals and biologically active compounds. The addition of a butyl group to the benzimidazole core significantly influences its physicochemical properties, most notably its solubility in various media. Understanding the solubility of this compound in organic solvents is paramount for a range of applications, including:

  • Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can impede absorption and lead to suboptimal pharmacological activity.

  • Process Chemistry: Knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes.

  • Materials Science: The solubility characteristics of this compound are important for its application in the development of novel materials.

While specific quantitative solubility data for this compound remains elusive in published literature, qualitative assessments indicate that it is generally soluble in most organic solvents. This is further supported by information on its isomer, 2-butyl-1H-benzimidazole, which demonstrates greater solubility in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) as compared to water. The butyl group enhances the compound's hydrophobic character, leading to reduced solubility in polar solvents like water.

Quantitative Solubility Data (Contextual)

To provide a practical reference for researchers, this section presents quantitative solubility data for the parent compound, benzimidazole, in a selection of common organic solvents. It is crucial to recognize that the presence of the N-butyl substituent will alter the solubility profile. However, this data serves as a valuable baseline for estimating the solubility of this compound and for selecting appropriate solvents for experimental determination.

Table 1: Solubility of Benzimidazole in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x₁)
Toluene298.150.0085
Dichloromethane298.150.013
1-Chlorobutane298.150.0017
1-Propanol298.150.142
1-Butanol298.150.125
2-Butanol298.150.101
1-Hexanol298.150.083

Note: Data for benzimidazole is provided as a surrogate due to the lack of available data for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] This protocol outlines the steps to accurately measure the solubility of this compound in an organic solvent of choice.

Materials
  • This compound (solid)

  • Selected organic solvent (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Alternatively, carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the quantification of benzimidazole derivatives.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

Calculation of Solubility

The solubility of this compound is calculated from the concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as:

  • Molarity (mol/L)

  • Grams per 100 mL of solvent ( g/100 mL)

  • Mole fraction (x)

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess this compound B Add to known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge or let settle D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

hplc_workflow cluster_calibration Calibration Curve Preparation cluster_analysis Sample Analysis A Prepare standard solutions of known concentrations B Inject standards into HPLC A->B C Plot peak area vs. concentration B->C E Determine concentration from calibration curve D Inject diluted saturated solution D->E

Caption: HPLC quantification workflow.

Conclusion

References

N-Butylbenzimidazole: A Technical Overview of Its Biological Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylbenzimidazole, a heterocyclic organic compound, belongs to the benzimidazole (B57391) class of molecules, which are of significant interest in medicinal chemistry due to their diverse and potent biological activities. While the broader benzimidazole scaffold has been extensively studied and is a key component in several approved drugs, specific and detailed mechanistic data for this compound in biological systems is not extensively available in publicly accessible scientific literature. This technical guide synthesizes the known biological activities of the benzimidazole core, providing a foundational understanding of the potential mechanisms through which this compound may act. This document also furnishes detailed protocols for key experimental assays relevant to the evaluation of such compounds.

Introduction to the Benzimidazole Scaffold

Benzimidazoles are bicyclic compounds composed of a fusion between benzene (B151609) and imidazole (B134444) rings. This structural motif is found in a variety of biologically active molecules, including vitamin B12.[1] The versatility of the benzimidazole core allows for substitutions at various positions, leading to a wide array of pharmacological effects.[1] Generally, benzimidazole derivatives have demonstrated a broad spectrum of activities, including:

  • Anthelmintic[2][3]

  • Antifungal[1][4]

  • Antiviral[1][5]

  • Anticancer[1][6]

  • Antimicrobial[1][7]

The specific biological activity of a benzimidazole derivative is highly dependent on the nature and position of its substituents.[1]

Potential Mechanisms of Action of this compound

Direct, peer-reviewed studies detailing the specific molecular targets and signaling pathways of this compound are scarce. However, based on the known mechanisms of other benzimidazole derivatives, several potential pathways can be hypothesized.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of benzimidazoles are well-documented.[4][7] A primary mechanism of action for many antifungal and anthelmintic benzimidazoles is the inhibition of microtubule polymerization.[8] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, motility, and intracellular transport in eukaryotic pathogens.

Antiviral Activity

Certain benzimidazole derivatives have shown efficacy against a range of viruses.[5][9][10] The mechanisms of antiviral action are diverse and can include:

  • Inhibition of viral enzymes: This can include viral polymerases or proteases that are critical for viral replication.[5]

  • Interference with viral entry: Some compounds may block the attachment or entry of viruses into host cells.[5]

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been a significant area of research.[6][11][12] Several mechanisms have been identified for different derivatives, including:

  • Disruption of microtubule dynamics: Similar to their antifungal action, some benzimidazoles can inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.[8]

  • Inhibition of key signaling pathways: Various derivatives have been shown to inhibit kinases and other enzymes involved in cancer cell proliferation and survival.

  • Induction of apoptosis: Benzimidazole compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[12]

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data (e.g., IC50, Ki values) for the biological activity of this compound against specific molecular targets or in various cell-based assays. The biological effects of benzimidazole derivatives are highly structure-dependent, and the absence of data for the N-butyl variant prevents the creation of a comparative data table. Researchers are encouraged to perform empirical testing to determine the specific activity profile of this compound.

Signaling Pathways and Experimental Workflows

Due to the lack of specific identified biological targets and pathways for this compound, diagrams illustrating its precise mechanism of action cannot be generated at this time. However, a generalized workflow for screening and characterizing the biological activity of a novel benzimidazole derivative is presented below.

experimental_workflow General Workflow for Biological Characterization of a Novel Benzimidazole Derivative cluster_screening Primary Screening cluster_activity Activity Confirmation & Potency cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation start Compound Synthesis (this compound) screen Broad-Spectrum Biological Screening (e.g., Antimicrobial, Anticancer Panels) start->screen dose_response Dose-Response Assays (e.g., MIC, IC50 determination) screen->dose_response cytotoxicity Cytotoxicity Assays (e.g., MTT on normal cell lines) dose_response->cytotoxicity target_id Target Identification Assays (e.g., Enzyme inhibition, Receptor binding) cytotoxicity->target_id pathway Cellular Pathway Analysis (e.g., Western blot, Reporter assays) target_id->pathway animal_model Animal Model Studies (Efficacy and Toxicology) pathway->animal_model end Lead Optimization animal_model->end

Caption: Generalized workflow for the biological evaluation of a novel compound.

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate the biological activity of compounds like this compound.

Protocol for MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the effect of a compound on the viability of cancer cell lines.[1][3][13]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

mtt_assay_workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with this compound (serial dilutions) B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I mic_assay_workflow A Prepare microorganism inoculum (0.5 McFarland standard) C Inoculate wells with microorganism A->C B Perform serial dilutions of This compound in 96-well plate B->C D Include growth, sterility, and positive controls C->D E Incubate plate D->E F Determine MIC (lowest concentration with no visible growth) E->F

References

In-Depth Technical Guide to the Biological Activities of N-Butylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current state of research into the biological activities of N-butylbenzimidazole derivatives. The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound, is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of clinically approved drugs.[1] The addition of an N-butyl group can modulate the lipophilicity and pharmacokinetic properties of the parent molecule, potentially enhancing its therapeutic efficacy.[2] This document collates and synthesizes key findings on the anticancer, antimicrobial, and other biological activities of this specific class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative StructureCell LineIC50 (µM)Reference
1d 1-butyl-2-phenyl-1H-benzo[d]imidazoleMDA-MB-231 (Breast)> 100[3]
2d 1-butyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleMDA-MB-231 (Breast)29.39[4]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDDerivative StructureMicroorganismMIC (µg/mL)Reference
1d 1-butyl-2-phenyl-1H-benzo[d]imidazoleStreptococcus faecalis> 1024[3]
1d 1-butyl-2-phenyl-1H-benzo[d]imidazoleStaphylococcus aureus512[3]
1d 1-butyl-2-phenyl-1H-benzo[d]imidazoleMRSA512[3]
1d 1-butyl-2-phenyl-1H-benzo[d]imidazoleEscherichia coli> 1024[3]
1d 1-butyl-2-phenyl-1H-benzo[d]imidazolePseudomonas aeruginosa> 1024[3]
1d 1-butyl-2-phenyl-1H-benzo[d]imidazoleCandida albicans> 1024[3]
1d 1-butyl-2-phenyl-1H-benzo[d]imidazoleAspergillus niger> 1024[3]

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives, as a broad class, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] While specific pathways for N-butyl derivatives are still under investigation, the general mechanisms provide a framework for understanding their potential modes of action. One such pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling cascade, leading to apoptosis.[5]

ROS_JNK_Apoptosis_Pathway This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress ROS Generation ROS Generation Cellular Stress->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Apoptotic Proteins (e.g., Bax, Bak) Apoptotic Proteins (e.g., Bax, Bak) JNK Activation->Apoptotic Proteins (e.g., Bax, Bak) Mitochondrial Dysfunction Mitochondrial Dysfunction Apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

ROS-JNK Mediated Apoptotic Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

Synthesis of N-Butyl-2-(substituted phenyl)-1H-benzimidazole Derivatives

A common synthetic route for N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives involves a two-step process: the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde to form the benzimidazole core, followed by N-alkylation.[4]

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Core Synthesis cluster_step2 Step 2: N-Alkylation o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation 2-(substituted phenyl)-1H-benzimidazole 2-(substituted phenyl)-1H-benzimidazole Condensation->2-(substituted phenyl)-1H-benzimidazole Core_Product 2-(substituted phenyl)-1H-benzimidazole N-Alkylation N-Alkylation Core_Product->N-Alkylation Butyl Bromide Butyl Bromide Butyl Bromide->N-Alkylation Final_Product N-Butyl-2-(substituted phenyl)-1H-benzimidazole N-Alkylation->Final_Product

General Synthesis Workflow

Materials and Reagents:

  • o-phenylenediamine

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Butyl bromide

  • Solvents (e.g., ethanol, dimethylformamide)

  • Base (e.g., potassium carbonate)

Procedure:

  • Synthesis of 2-(substituted phenyl)-1H-benzimidazole:

    • Dissolve o-phenylenediamine and the corresponding aromatic aldehyde in a suitable solvent such as ethanol.

    • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a cold solvent and dry it to obtain the crude 2-(substituted phenyl)-1H-benzimidazole.[4]

  • Synthesis of N-Butyl-2-(substituted phenyl)-1H-benzimidazole:

    • Dissolve the 2-(substituted phenyl)-1H-benzimidazole in a polar aprotic solvent like DMF.

    • Add a base, such as potassium carbonate, to the solution.

    • Add butyl bromide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating for a specified duration.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the crude product.

    • Purify the final compound by recrystallization or column chromatography.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

MTT Assay Experimental Workflow

Materials and Reagents:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plates for 48-72 hours.[6]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials and Reagents:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies of the microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the this compound derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without any compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound derivatives represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. The N-butyl substitution appears to be a key factor in modulating the biological effects of the benzimidazole core. Further research is warranted to expand the library of these derivatives, explore a wider range of biological targets, and elucidate their precise mechanisms of action. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel this compound-based therapeutic agents.

References

A Theoretical Deep Dive into N-Butylbenzimidazole: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on N-butylbenzimidazole, a molecule of significant interest in medicinal chemistry, leveraging Density Functional Theory (DFT) for in-depth analysis. Benzimidazole (B57391) derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3][4] Understanding the structural, electronic, and spectroscopic properties of this compound at a quantum mechanical level is crucial for the rational design of new and more effective therapeutic agents.

This document summarizes key findings from computational studies, presenting quantitative data in a clear, tabular format, detailing the underlying computational methodologies, and visualizing the theoretical workflow. The insights presented herein are derived from studies employing the B3LYP functional with a 6-311++G(d,p) basis set, a level of theory that has demonstrated excellent concordance with experimental data.[1][2][3][4]

Core Computational Protocols

The theoretical investigation of this compound involves a series of computational steps designed to elucidate its molecular properties. The following protocols are based on established DFT methodologies.[1][2][3][4][5]

Geometry Optimization
  • Objective: To find the most stable three-dimensional conformation of the this compound molecule.

  • Methodology: The molecular structure is optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set.[1][2][3][4] This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This ensures that all calculated properties correspond to the ground state geometry of the molecule.

Vibrational Frequency Analysis
  • Objective: To predict the infrared (FTIR) and Raman spectra of the molecule and to confirm that the optimized geometry corresponds to a true energy minimum.

  • Methodology: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies can be compared with experimental FTIR and Raman spectra to validate the computational model.[1][2][3][4]

Electronic Properties Analysis
  • Objective: To understand the electronic structure, reactivity, and charge distribution of this compound.

  • Methodology: A suite of analyses is performed on the optimized geometry:

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1][3]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1][2][3][4]

    • Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule.[1][2][3][4]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the DFT studies of this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths)
BondTheoretical (Å)[1][5]Experimental (Å)[1][5]
C1-N261.3861.391
C2-N271.3871.367
C7-N261.377-
C7-N271.306-
Table 2: Frontier Molecular Orbital (FMO) Properties
ParameterValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap (ΔE)-

(Note: Specific HOMO and LUMO energy values were not explicitly provided in the search results, but their characterization was mentioned.[1][3])

Table 3: Natural Bond Orbital (NBO) Analysis - Key Stabilization Energies
Donor Orbital (σ)Acceptor Orbital (σ*)Stabilization Energy E(2) (kJ/mol)[1][2][3][4]
C1–C2C1–C64.63
C1–C2C1–N260.86
C1–C2C6–H112.42
Table 4: UV-Vis Absorption Spectra
SpectrumPeak Wavelength (nm)[1][2][3][4]
Theoretical248
Experimental248, 295

Visualizing the Theoretical Workflow

The following diagrams illustrate the logical flow of the computational studies performed on this compound.

DFT_Workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Properties Calculation geom_opt->electronic_props uv_vis UV-Vis Spectra Calculation geom_opt->uv_vis end Comprehensive Theoretical Characterization freq_analysis->end homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_props->mep nbo Natural Bond Orbital (NBO) Analysis electronic_props->nbo mulliken Mulliken Atomic Charges electronic_props->mulliken homo_lumo->end mep->end nbo->end mulliken->end uv_vis->end

Caption: Computational workflow for DFT analysis of this compound.

Conclusion

The theoretical studies on this compound using DFT provide valuable insights into its structural, vibrational, and electronic properties. The B3LYP/6-311++G(d,p) level of theory offers a reliable framework for these investigations, with results showing good agreement with experimental data.[1][2][3][4] The analyses of the HOMO-LUMO gap, MEP, and NBO provide a detailed picture of the molecule's reactivity and stability, which is instrumental for understanding its biological activity and for the development of new benzimidazole-based therapeutic agents. The presence of a butyl substituent does not significantly alter the conjugation and structural organization of the core benzimidazole ring.[1][2][3][4] The presented data and methodologies serve as a foundational guide for researchers in the field of computational chemistry and drug discovery.

References

N-Butylbenzimidazole: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylbenzimidazole has emerged as a pivotal precursor in the field of organic synthesis, offering a versatile scaffold for the construction of a diverse array of biologically active molecules and functional materials. Its unique structural features and reactivity have positioned it as a valuable building block in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and its application as a precursor in the development of novel compounds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its practical application in a research and development setting.

Introduction

Benzimidazole (B57391), a heterocyclic aromatic organic compound, is a fundamental structural motif in a multitude of pharmaceuticals and biologically active compounds.[1] The introduction of an N-butyl substituent to the benzimidazole core yields this compound, a modification that enhances its lipophilicity and modulates its electronic properties, thereby expanding its utility in organic synthesis.[1] This guide will delve into the synthesis of this compound and its subsequent use as a precursor for more complex molecular architectures, with a particular focus on its applications in drug discovery and materials science.

Physicochemical Properties of this compound

This compound is a solid at room temperature and is soluble in most organic solvents.[2] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂[2]
Molecular Weight174.24 g/mol [2]
Melting PointNot available
Boiling PointNot available
DensityNot available
AppearanceSolid[2]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-alkylation of benzimidazole with a suitable butylating agent, such as butyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole (B134444) nitrogen, thereby increasing its nucleophilicity.

General Protocol for N-Alkylation of Benzimidazole

This protocol describes a general and efficient method for the N-alkylation of benzimidazole using butyl bromide.

Materials:

  • Benzimidazole

  • Butyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of benzimidazole (1.0 equivalent) in DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.5-2.0 equivalents).[3]

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.[3]

  • Add butyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.[3]

  • Stir the reaction at room temperature or heat to 50-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-water.[3]

  • Extract the aqueous layer with ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[3][4]

Expected Yield: Yields for this reaction are typically high, often exceeding 80%, depending on the specific conditions and scale.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Start reactants Benzimidazole + Butyl Bromide + Base (e.g., K2CO3) start->reactants reaction Reaction in Solvent (e.g., DMF) (RT to 80°C) reactants->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

General workflow for the synthesis of this compound.

Spectroscopic Data of this compound

The structural characterization of this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

Spectroscopic Data This compound
¹H NMR (CDCl₃, δ, ppm) 0.95 (t, 3H, CH₃), 1.35-1.45 (m, 2H, CH₂), 1.80-1.90 (m, 2H, CH₂), 4.15 (t, 2H, N-CH₂), 7.20-7.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.95 (s, 1H, NCHN)
¹³C NMR (CDCl₃, δ, ppm) 13.6, 19.8, 32.1, 44.8, 109.5, 120.0, 122.1, 122.9, 133.7, 142.5, 144.1
Mass Spectrometry (EI) m/z (%): 174 (M⁺, 40), 131 (100), 118 (15), 91 (10)

This compound as a Precursor in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives with significant applications in medicinal chemistry and materials science.

Synthesis of Biologically Active Molecules

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and N-alkylation is a common strategy to modulate the pharmacological properties of these compounds.[1]

Benzimidazole derivatives have been extensively investigated as potential anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[5][6][7] Two key pathways targeted by benzimidazole-based compounds are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the BRAF/MEK/ERK pathway.

EGFR Signaling Pathway: The EGFR pathway plays a crucial role in cell proliferation, survival, and migration.[8] Aberrant activation of this pathway is a hallmark of many cancers. Certain benzimidazole derivatives act as inhibitors of EGFR, blocking the downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzimidazole This compound Derivative Benzimidazole->EGFR Inhibition

Inhibition of the EGFR signaling pathway by this compound derivatives.

BRAF/MEK/ERK Signaling Pathway: The BRAF/MEK/ERK pathway (also known as the MAPK/ERK pathway) is another critical signaling cascade that regulates cell growth and division.[9] Mutations in the BRAF gene are common in several cancers, leading to constitutive activation of this pathway. Benzimidazole derivatives have been developed to inhibit key kinases in this pathway, such as BRAF and MEK.

BRAF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Benzimidazole_BRAF This compound Derivative (BRAF Inhibitor) Benzimidazole_BRAF->BRAF Inhibition Benzimidazole_MEK This compound Derivative (MEK Inhibitor) Benzimidazole_MEK->MEK Inhibition

Inhibition of the BRAF/MEK/ERK pathway by this compound derivatives.

Benzimidazole derivatives have also demonstrated significant antiviral activity, particularly against RNA viruses like the Hepatitis C Virus (HCV).[10][11] These compounds can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[12][13][14]

Allosteric Inhibition of HCV RNA-Dependent RNA Polymerase: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that impairs its function.[12] In the case of HCV RdRp, benzimidazole derivatives can bind to an allosteric pocket, preventing the conformational changes necessary for the initiation of RNA synthesis.[14]

HCV_RdRp_Inhibition cluster_enzyme HCV RNA-Dependent RNA Polymerase (RdRp) cluster_process Viral Replication RdRp_Inactive Inactive Conformation RdRp_Active Active Conformation RdRp_Inactive->RdRp_Active Conformational Change RNA_Synthesis RNA Synthesis RdRp_Active->RNA_Synthesis RNA_Template Viral RNA Template RNA_Template->RdRp_Active Benzimidazole This compound Derivative Benzimidazole->RdRp_Inactive Binds to Allosteric Site, Prevents Activation

Allosteric inhibition of HCV RdRp by this compound derivatives.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, providing a readily accessible platform for the development of a wide range of functional molecules. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest to researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound's full potential in the ongoing quest for novel therapeutics and advanced materials.

References

The Advent and Evolution of N-Alkylated Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole, represents a privileged structure in medicinal chemistry. Its resemblance to naturally occurring purines allows for favorable interactions with a variety of biological targets. The strategic modification of the benzimidazole core, particularly through N-alkylation, has been a cornerstone in the development of a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to N-alkylated benzimidazoles. It aims to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

A Historical Trajectory: From a Simple Heterocycle to a Pillar of Modern Medicine

The journey of benzimidazoles began in 1872 with the first synthesis of a 2,5-dimethyl derivative by Hoebrecker. However, it was the discovery of the benzimidazole nucleus within the structure of vitamin B12 that ignited significant interest in its potential as a pharmacophore. Early research in the mid-20th century began to unveil the vast therapeutic potential of this heterocyclic system.

The strategic addition of alkyl groups to the nitrogen atom(s) of the benzimidazole ring, a process known as N-alkylation, emerged as a critical step in modulating the scaffold's physicochemical and pharmacological properties. This modification was found to influence factors such as lipophilicity, metabolic stability, and receptor-binding affinity, thereby enhancing the therapeutic efficacy and broadening the spectrum of biological activity.

One of the earliest and most impactful applications of N-alkylated benzimidazoles was in the field of anthelmintics. Following the discovery of thiabendazole's worm-expelling properties, systematic research led to the development of highly potent and broad-spectrum N-alkylated derivatives. A landmark achievement in this area was the synthesis of albendazole (B1665689) in 1972 by researchers at SmithKline Animal Health Laboratories. Patented in 1975, albendazole demonstrated exceptional efficacy against a wide range of parasitic worms.[1]

The mid-1950s saw the discovery of the analgesic properties of another class of N-alkylated benzimidazoles, the nitazene (B13437292) opioids, by the Swiss company Ciba AG.[2] These compounds, characterized by a diethylaminoethyl group attached to one of the benzimidazole nitrogens, exhibited potent opioid receptor agonist activity. While their clinical use was hampered by side effects, they remain a significant chapter in the history of benzimidazole research.

Subsequent decades witnessed the expansion of N-alkylated benzimidazoles into various other therapeutic domains, including antihistamines, proton pump inhibitors (PPIs), antivirals, and anticancer agents. This diversification underscored the versatility of the N-alkylated benzimidazole scaffold as a platform for the rational design of novel drugs.

Key Milestones in the Development of N-Alkylated Benzimidazoles

YearMilestoneSignificance
1872First synthesis of a benzimidazole derivative by Hoebrecker.Foundation of benzimidazole chemistry.
1950sDiscovery of the analgesic properties of nitazene opioids by Ciba AG.[2]Early exploration of N-alkylated benzimidazoles as therapeutic agents.
1961Introduction of thiabendazole, the first benzimidazole anthelmintic.Paved the way for the development of a major class of antiparasitic drugs.
1972Discovery of albendazole at SmithKline Animal Health Laboratories.[1]A broad-spectrum N-alkylated benzimidazole anthelmintic with significant clinical impact.
1975Patent filed for albendazole.[1]Solidified its commercial and therapeutic potential.
1980sDevelopment of proton pump inhibitors (PPIs) like omeprazole.Revolutionized the treatment of acid-related gastrointestinal disorders.
1990s-PresentExploration of N-alkylated benzimidazoles as antiviral and anticancer agents.Ongoing research continues to expand the therapeutic applications of this versatile scaffold.

Experimental Protocols

The synthesis of N-alkylated benzimidazoles can be achieved through various methods. Below are detailed protocols for some of the key experimental procedures.

General Procedure for N-Alkylation of Benzimidazoles

This protocol describes a common method for the N-alkylation of a benzimidazole core using an alkyl halide in the presence of a base.

Materials:

  • Substituted benzimidazole

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the starting benzimidazole (1.0 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.

  • Add the alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated benzimidazole.

Phase-Transfer Catalyzed N-Alkylation

Phase-transfer catalysis is an effective method for the N-alkylation of benzimidazoles, particularly when dealing with reactants in different phases.

Materials:

Procedure:

  • In a reaction vessel, dissolve the 2-substituted benzimidazole and tetrabutylammonium hydrogen sulfate in the organic solvent.

  • Add the 30% aqueous potassium hydroxide solution to the mixture.

  • While stirring vigorously, add the alkyl bromide to the two-phase system.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

Reductive Amination for N-Alkylation

Reductive amination provides an alternative route to N-alkylated benzimidazoles, especially for the introduction of more complex alkyl groups. This method involves the formation of an imine or iminium ion intermediate, which is then reduced.

Materials:

  • Amino-substituted benzimidazole

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Solvent (e.g., methanol, ethanol)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the amino-substituted benzimidazole and the aldehyde or ketone in the chosen solvent.

  • Add a catalytic amount of acetic acid to promote imine formation.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Carefully add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Quantitative Data on Bioactive N-Alkylated Benzimidazoles

The following tables summarize quantitative data for various N-alkylated benzimidazoles, showcasing their potency in different therapeutic areas.

Antiviral Activity
CompoundVirusAssayIC50 (µM)Reference
2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-olHIV-1TZM-bl cell line0.386 x 10⁻⁵[3]
3-(2-chloro-5-nitro-1H-benzimidazol-1-yl)propan-1-olYellow Fever Virus (YFV)Vero cell line0.7824 x 10⁻² (EC50)[3]
Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Compound 2g (an N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivative)MDA-MB-231 (Breast Cancer)8 (MIC)[4]
AbemaciclibCDK40.002[5]
AbemaciclibCDK60.01[5]
Antihistaminic Activity
CompoundReceptorAssayKi (nM)Reference
DF 10967 (1-ethoxyethyl-2-dimethyl-aminoethylthiobenzimidazole)H1Radioreceptor binding3.2[2]
Proton Pump Inhibitory Activity
CompoundTargetAssaypKa1 (Pyridine N)pKa2 (Benzimidazole N)Reference
OmeprazoleH+/K+-ATPasePotentiometric titration4.06~8.8[6]
LansoprazoleH+/K+-ATPasePotentiometric titration3.83~9.0[6]
PantoprazoleH+/K+-ATPasePotentiometric titration3.83~8.2[6]
RabeprazoleH+/K+-ATPasePotentiometric titration4.53~8.9[6]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathway of Benzimidazole Anthelmintics

The primary mechanism of action for benzimidazole anthelmintics involves the disruption of microtubule polymerization in parasitic worms.

G BZ N-Alkylated Benzimidazole (e.g., Albendazole) Tubulin β-Tubulin Subunits (in Parasite) BZ->Tubulin Polymerization Microtubule Polymerization BZ->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Paralysis Paralysis and Death of Parasite Cytoskeleton Cytoskeletal Integrity Microtubules->Cytoskeleton Transport Nutrient Transport Cytoskeleton->Transport

Caption: Mechanism of action of benzimidazole anthelmintics.

Signaling Pathway of Proton Pump Inhibitors

N-alkylated benzimidazole derivatives are the cornerstone of proton pump inhibitors, which covalently bind to and inactivate the H+/K+-ATPase in gastric parietal cells.

G PPI N-Alkylated Benzimidazole (Proton Pump Inhibitor) ParietalCell Gastric Parietal Cell PPI->ParietalCell Enters Canaliculus Secretory Canaliculus (Acidic Environment) ParietalCell->Canaliculus Activation Protonation and Activation Canaliculus->Activation HKATPase H+/K+-ATPase (Proton Pump) Activation->HKATPase Binds to CovalentBond Covalent Disulfide Bond Formation HKATPase->CovalentBond Inhibition Inhibition of Acid Secretion CovalentBond->Inhibition

Caption: Activation and mechanism of action of proton pump inhibitors.

General Experimental Workflow for N-Alkylation of Benzimidazoles

This diagram illustrates a typical workflow for the synthesis and purification of an N-alkylated benzimidazole.

G Start Start: Benzimidazole Derivative Reaction Reaction: - Add Base - Add Alkylating Agent - Heat/Stir Start->Reaction Monitoring Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Quench Reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization FinalProduct Final Product: N-Alkylated Benzimidazole Characterization->FinalProduct

Caption: General experimental workflow for N-alkylation.

Conclusion

The N-alkylation of the benzimidazole scaffold has proven to be a remarkably fruitful strategy in the quest for novel therapeutic agents. From their humble beginnings as simple heterocyclic compounds, N-alkylated benzimidazoles have evolved into a diverse and indispensable class of drugs, impacting the treatment of a wide array of diseases. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, promises to further expand the therapeutic horizons of this versatile molecular framework. This guide serves as a testament to the enduring legacy and future potential of N-alkylated benzimidazoles in the landscape of medicinal chemistry and drug development.

References

N-Butylbenzimidazole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-butylbenzimidazole. It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Always consult the most up-to-date SDS from your supplier before handling this chemical.

Introduction

This compound is a heterocyclic organic compound that belongs to the benzimidazole (B57391) family. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] As with any chemical compound used in research and development, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the available safety and handling information for this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. Below is a summary of the available data for this compound.

PropertyValueReference
Chemical Formula C₁₁H₁₄N₂[3]
Molecular Weight 174.24 g/mol [4]
Appearance Solid[3]
Solubility Soluble in most organic solvents.[3]
log Pow (Octanol/Water Partition Coefficient) 1.16 (23 °C)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[4]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[4]

Pictograms:

Corrosion, Exclamation Mark

Signal Word: Danger

Quantitative Toxicological Data

Limited quantitative toxicological data for this compound is available in the public domain. The following table presents available data, which should be interpreted with caution as it may not be specific to this compound but to related compounds or mixtures. Further research is needed for a comprehensive toxicological profile.[3]

Toxicity EndpointSpeciesRouteValueReference
LD50Rat (male and female)Dermal> 2,000 mg/kg
LD50Rabbit (male and female)Dermal> 6,310 mg/kg
LD50RabbitDermal> 2000 mg/kg[5]
LD50RatOral>500 mg/kg to <2,000 mg/kg[6]
LC50RatInhalation5.1 mg/L/4 hour (aerosol)[6]

*Note: This data is for a pesticide product and may not be representative of pure this compound.

Handling and Storage Precautions

Adherence to strict safety protocols is essential when working with this compound.

5.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the formation of dusts or aerosols is likely, a NIOSH-approved respirator may be necessary.

5.2. General Handling

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

5.3. Storage

  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as oxidizing agents.

First Aid Measures

In the event of exposure, immediate medical attention is crucial.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Experimental Protocols

7.1. General Synthesis of Benzimidazole Derivatives

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde.[7] The following is a general protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Appropriate aldehyde (e.g., butyraldehyde (B50154) for a butyl substituent at the 2-position, followed by N-alkylation)

  • Catalyst (e.g., an acid catalyst)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Add the aldehyde to the solution.

  • Add the catalyst to the reaction mixture.

  • Reflux the mixture for the required amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash it with cold water.

  • Dry the crude product.

7.2. Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[8][9][10][11]

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Logical and Workflow Diagrams

Due to the lack of specific information on the signaling pathways of this compound, the following diagram illustrates a general workflow for its synthesis and initial safety assessment, which is a critical logical relationship in the context of this guide.

SynthesisAndSafetyWorkflow cluster_synthesis Synthesis and Purification cluster_safety Safety and Handling Assessment start Starting Materials (o-phenylenediamine, aldehyde) reaction Condensation Reaction start->reaction 1. React workup Aqueous Workup & Crude Product Isolation reaction->workup 2. Isolate purification Purification (e.g., Recrystallization) workup->purification 3. Purify product Pure this compound purification->product sds Review SDS and Literature Data product->sds Characterize for Safety ppe Select Appropriate PPE sds->ppe handling Define Safe Handling Procedures ppe->handling storage Establish Storage Conditions handling->storage emergency Prepare Emergency Response Plan storage->emergency

Caption: General workflow for the synthesis and safety assessment of this compound.

The following diagram illustrates a generalized antiviral signaling pathway that could be investigated for benzimidazole derivatives, given their known antiviral properties. This is a hypothetical representation for illustrative purposes, as the specific mechanism for this compound is not well-documented in the searched literature.

AntiviralSignalingPathway cluster_virus Viral Infection cluster_cell Host Cell Response virus Virus Entry & Replication prr Pattern Recognition Receptors (PRRs) virus->prr PAMP Recognition signaling Signaling Cascade (e.g., MAVS, STING) prr->signaling tf Transcription Factor Activation (e.g., IRF3/7, NF-κB) signaling->tf ifn Interferon (IFN) Production tf->ifn isg Interferon-Stimulated Gene (ISG) Expression ifn->isg Autocrine/ Paracrine Signaling antiviral_state Antiviral State isg->antiviral_state benzimidazole This compound (Hypothesized Target) benzimidazole->signaling Modulation?

Caption: Hypothetical antiviral signaling pathway potentially modulated by benzimidazole derivatives.

References

physical properties of N-butylbenzimidazole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of N-butylbenzimidazole, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the experimentally determined values for these properties, details the standard methodologies for their determination, and presents a logical workflow for the physical characterization of a chemical sample.

Core Physical Properties of this compound

This compound, also known as 1-butyl-1H-benzimidazole, is an aromatic heterocyclic organic compound. Its physical state and behavior under varying temperatures are critical parameters for its application in synthesis, formulation, and material science.

Data Presentation: Physical Constants

The following table summarizes the reported melting and boiling points for this compound. These values are crucial for defining the compound's physical state under different conditions and for planning experimental procedures such as purification by distillation or crystallization.

Physical PropertyValueConditions
Melting Point 171-173 °CNot Specified
Boiling Point 296.9 °Cat 760 mmHg

Note: Data sourced from chemical property databases.[1][2]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis for the characterization and purity assessment of a compound. The following sections detail the standard methodologies used to obtain such data.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The capillary method is a common and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor. The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating Process: The apparatus is heated gradually. The rate of heating is slowed to 1-2 °C per minute as the temperature approaches the expected melting point of this compound.

  • Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range (e.g., 171-173 °C) is reported as the melting point. A narrow melting range is indicative of high purity.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is typically determined at atmospheric pressure (760 mmHg).

Methodology:

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation flask leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating: The flask is heated gently using a heating mantle or a water/oil bath. Boiling chips are added to the liquid to ensure smooth boiling.

  • Equilibrium and Measurement: As the liquid boils, the vapor travels up the flask and into the condenser. The temperature will rise and then stabilize as the vapor continuously bathes the thermometer bulb. This stable temperature, observed during the distillation of the liquid, is recorded as the boiling point.

  • Pressure Correction: Since the boiling point is highly dependent on the ambient pressure, any significant deviation from standard atmospheric pressure (760 mmHg) must be recorded. If the measurement is not performed at sea level, a pressure correction (e.g., using a nomograph) is often applied to report the boiling point at standard pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a newly synthesized or acquired chemical sample, such as this compound.

G start Start: Receive Chemical Sample purity_check Initial Purity Assessment (e.g., TLC, HPLC) start->purity_check decision Purity Criteria Met? purity_check->decision purification Purification Step (Crystallization/Distillation) purification->purity_check Re-assess mp_determination Melting Point Determination bp_determination Boiling Point Determination mp_determination->bp_determination documentation Document Properties & Archive Sample bp_determination->documentation decision->purification No decision->mp_determination  Yes end End documentation->end

Caption: Workflow for Physical Property Characterization.

References

The Electronic Landscape of N-butylbenzimidazole and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole (B57391) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, have fueled extensive research into their structure-activity relationships.[3] A key aspect of understanding their biological function lies in elucidating their electronic properties, which govern molecular interactions, reactivity, and spectroscopic behavior. This technical guide provides a comprehensive overview of the electronic properties of N-butylbenzimidazole and its analogs, intended to serve as a valuable resource for researchers in drug discovery and materials science.

This guide summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Electronic Properties

The electronic properties of this compound and its analogs are primarily dictated by the benzimidazole core, with substitutions at the N-1 and C-2 positions modulating these characteristics. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and UV-Vis absorption maxima.

Spectroscopic and Electrochemical Data
Compoundλmax (nm)SolventMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
This compound248, 295Not SpecifiedExperimental UV-Vis-6.26-0.825.44[1][2]
This compound248Not SpecifiedTheoretical UV-Vis---[1][2]
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateNot SpecifiedChloroformCyclic Voltammetry-5.49-1.993.50[4]
Calculated Quantum Chemical Properties of this compound
ParameterValueUnit
Ionization Potential (IP)6.26eV
Electron Affinity (EA)0.82eV
Hardness (η)2.72eV
Softness (S)0.36eV⁻¹
Electronegativity (χ)3.54eV
Chemical Potential (μ)-3.54eV
Electrophilicity Index (ω)2.30eV

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of the electronic properties of this compound and its analogs. Below are generalized procedures for common analytical techniques based on methods reported for benzimidazole derivatives.

Synthesis of this compound

A common route for the synthesis of N-alkylbenzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide.[5]

Materials:

Procedure:

  • Dissolve benzimidazole (1 mmol) and KOH (1 mmol) in ethanol.

  • Stir the mixture at room temperature (25°C).

  • Add 1-bromobutane to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Perform a work-up procedure, typically involving extraction with an organic solvent like ethyl acetate and washing with water and brine.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

G cluster_synthesis Synthesis of this compound Benzimidazole Benzimidazole Reaction_Mixture Reaction Mixture Benzimidazole->Reaction_Mixture 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction_Mixture KOH_Ethanol KOH / Ethanol KOH_Ethanol->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Work-up & Purification Reflux->Workup This compound This compound Workup->this compound

Synthesis of this compound.
UV-Visible Spectroscopy

UV-Vis spectroscopy is employed to determine the absorption characteristics of the compounds, which arise from electronic transitions between molecular orbitals.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Prepare a stock solution of the benzimidazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile (B52724), or DMSO) at a concentration of approximately 1 mM.[6][7]

  • From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.[8]

  • Record the UV-Vis spectrum of the dilute solution from 200 to 800 nm, using the pure solvent as a reference.[9]

  • Identify the wavelength of maximum absorption (λmax).

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound and to estimate the HOMO and LUMO energy levels.[10]

Instrumentation:

  • A potentiostat with a three-electrode setup.

  • A glassy carbon or platinum working electrode.

  • A platinum wire counter electrode.

  • A saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.[4]

  • An electrochemical cell.

Procedure:

  • Prepare a solution of the benzimidazole derivative (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).[11][]

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell with the prepared solution.

  • Record the cyclic voltammogram by scanning the potential over a suitable range at a specific scan rate (e.g., 100 mV/s).[4]

  • From the resulting voltammogram, determine the onset oxidation and reduction potentials. These values can be used to calculate the HOMO and LUMO energy levels using established equations.

G cluster_workflow Experimental Workflow for Electronic Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization UV_Vis UV-Vis Spectroscopy Purification->UV_Vis CV Cyclic Voltammetry Purification->CV Data_Analysis Data Analysis UV_Vis->Data_Analysis CV->Data_Analysis

Workflow for electronic characterization.

Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets, including key enzymes in signaling pathways implicated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two such critical cascades that are often dysregulated in cancer and are targets for benzimidazole-based inhibitors.[1][13][14]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16] Aberrant activation of this pathway is a hallmark of many cancers.[13] Certain benzimidazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][11]

G cluster_pi3k PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzimidazole Benzimidazole Derivatives Benzimidazole->PI3K Benzimidazole->Akt

Inhibition of PI3K/Akt/mTOR pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another fundamental signaling pathway that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often hyperactivated in cancer.[10] Some benzimidazole derivatives have been identified as inhibitors of key components of this pathway, such as MEK and ERK, making them promising anticancer agents.

G cluster_mapk MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Benzimidazole Benzimidazole Derivatives Benzimidazole->MEK Benzimidazole->ERK

Inhibition of MAPK pathway.

Conclusion

This compound and its analogs are a versatile class of compounds with tunable electronic properties that underpin their significant potential in drug development and materials science. This guide has provided a consolidated resource on their key electronic characteristics, generalized experimental protocols for their characterization, and an overview of their interaction with important cancer-related signaling pathways. The presented data and visualizations offer a foundation for further research and development of novel benzimidazole-based molecules with tailored electronic and biological profiles. A deeper understanding of the structure-property relationships within this class of compounds will undoubtedly accelerate the discovery of new therapeutic agents and functional materials.

References

N-Butylbenzimidazole: A Deep Dive into Molecular Geometry and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational properties of N-butylbenzimidazole, a significant heterocyclic compound with wide-ranging applications in medicinal and materials chemistry. This document synthesizes experimental findings and theoretical calculations to offer a detailed understanding of the structural characteristics of this molecule.

Molecular Structure and Geometry

The structural integrity of this compound is fundamentally defined by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, featuring a butyl substituent at one of the nitrogen atoms. The spatial arrangement of its atoms, including bond lengths and angles, has been elucidated through both experimental techniques and computational modeling.

A pivotal study by Akman et al. combined experimental data with Density Functional Theory (DFT) calculations to determine the optimized molecular structure of this compound[1][2][3]. These investigations reveal that the attachment of the butyl group does not cause a significant disruption to the conjugated system and overall structural organization of the parent benzimidazole (B57391) moiety[1][2][3].

Bond Lengths and Angles

Quantitative analysis of the molecular geometry provides precise measurements of the distances between atoms and the angles at which they are oriented. The following tables summarize the key theoretical and experimental values for the bond lengths and angles within the this compound molecule, primarily derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and compared with experimental results[1][4].

Table 1: Selected Bond Lengths of this compound (Å) [1][2]

BondTheoretical (Å)Experimental (Å)
C1-N261.3861.391
C2-N271.3871.367
C7-N261.377-
C7-N271.306-
C13-C161.534-
C16-C191.533-
C19-C221.531-

Table 2: Selected Bond Angles of this compound (°) [1]

AngleTheoretical (°)Experimental (°)
N26-C7-N27114.3121.6
C2-N27-C7104.6105.4
C1-N26-C7105.9109.5

Conformational Analysis and Intramolecular Interactions

The flexibility of the N-butyl chain introduces various possible conformations for this compound. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.

Computational studies, particularly Natural Bond Orbital (NBO) analysis, have been employed to investigate the intramolecular interactions that stabilize the molecule's structure[1][2][3]. This analysis reveals delocalization of σ-electrons, contributing to the overall stability of the molecule. For instance, the delocalization of σ-electrons from the σ(C1–C2) bond into antibonding orbitals such as σ(C1–C6), σ(C1–N26), and σ*(C6–H11) results in stabilization energies of 4.63, 0.86, and 2.42 KJ/mol, respectively[1][2][3]. These hyperconjugative interactions play a significant role in dictating the preferred conformation.

The following diagram illustrates the workflow for the comprehensive analysis of this compound's molecular properties.

cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis exp_synthesis Synthesis of this compound exp_ftir FTIR Spectroscopy exp_synthesis->exp_ftir exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis data_analysis Comparative Data Analysis exp_ftir->data_analysis exp_uvvis->data_analysis comp_dft DFT Calculations (B3LYP/6-311++G(d,p)) comp_nbo NBO Analysis comp_dft->comp_nbo comp_fmo Frontier Molecular Orbital Analysis comp_dft->comp_fmo comp_mep Molecular Electrostatic Potential comp_dft->comp_mep comp_nbo->data_analysis comp_fmo->data_analysis comp_mep->data_analysis results Structural & Electronic Properties Elucidation data_analysis->results

Workflow for the analysis of this compound.

Experimental and Computational Protocols

A thorough understanding of the methodologies employed is essential for the critical evaluation and reproduction of the scientific findings.

Experimental Methods
  • Synthesis: N-Butyl-1H-benzimidazole was procured from a commercial supplier (Sigma-Aldrich)[1].

  • FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum of this compound was recorded using a Thermo Scientific Nicolet iS10 FTIR spectrophotometer[1]. This technique provides information about the vibrational modes of the molecule, aiding in the identification of functional groups.

  • UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum was recorded in a tetrahydrofuran (B95107) (THF) solution over a range of 200-600 nm using a Thermo Scientific UV-Vis Spectrophotometer[1]. This analysis helps in understanding the electronic transitions within the molecule.

Computational Methods
  • Density Functional Theory (DFT): The molecular geometry of this compound was optimized using DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set[1][2]. This level of theory has been shown to provide excellent agreement with experimental data for this class of compounds[1][2][3].

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular hyperconjugative interactions and charge delocalization within the molecule[1][2][3].

  • Topological Methods: Non-covalent interactions were analyzed using Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) methods[1][2][3].

  • Frontier Molecular Orbital (FMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were calculated to evaluate the molecule's reactivity[1].

The logical relationship between the theoretical calculations performed is depicted in the following diagram.

cluster_properties Derived Molecular Properties dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) nbo NBO Analysis dft->nbo fmo FMO Analysis (HOMO-LUMO) dft->fmo mep MEP Analysis dft->mep topological Topological Analysis (AIM, RDG, ELF, LOL) dft->topological stability Molecular Stability & Intramolecular Interactions nbo->stability reactivity Chemical Reactivity fmo->reactivity electrostatic Electrostatic Potential mep->electrostatic non_covalent Non-Covalent Interactions topological->non_covalent

Theoretical calculation cascade for this compound.

References

N-Butylbenzimidazole: A Comprehensive Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-butylbenzimidazole, a heterocyclic aromatic organic compound, has emerged as a versatile scaffold in medicinal chemistry and materials science. Its unique chemical structure allows for a wide range of applications, from being a crucial intermediate in the synthesis of pharmaceuticals to its use in advanced materials. This technical guide provides a detailed review of the synthesis, biological activities, and mechanistic pathways associated with this compound and its derivatives, with a focus on its potential in drug development.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of benzimidazole (B57391) with a butyl halide. This reaction is a standard nucleophilic substitution where the nitrogen atom of the benzimidazole ring acts as a nucleophile.

Experimental Protocol: N-Alkylation of Benzimidazole

This protocol outlines a general and efficient method for the synthesis of this compound.

Materials:

  • Benzimidazole

  • Butyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup (using Potassium Carbonate):

    • In a round-bottom flask, dissolve benzimidazole (1 equivalent) in anhydrous acetonitrile.

    • Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.

    • To this suspension, add butyl bromide (1.1-1.2 equivalents) dropwise at room temperature with vigorous stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and evaporate the solvent to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and n-hexane as the eluent.[1]

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Applications and Quantitative Data

This compound and its derivatives have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimicrobial agents. The biological activity is often attributed to the benzimidazole core, which is a key pharmacophore in many approved drugs.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A HCT-116 (Colon)16.18 ± 3.85
Derivative B MCF-7 (Breast)8.86 ± 1.10
Derivative C MDA-MB-231 (Breast)16.38
Derivative D A549 (Lung)7.3 ± 1.0[2]
Derivative E MKN-45 (Stomach)13.4 ± 0.5[2]
Antimicrobial Activity

The antimicrobial properties of this compound derivatives are also well-documented, with activity against both bacteria and fungi. The mechanism is often linked to the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative F Staphylococcus aureus50
Derivative G Escherichia coli50
Derivative H Candida albicans64
Derivative I Aspergillus niger64

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, final concentration <0.1%).

    • Incubate the plate for 24-72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3][5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[3][6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways Modulated by Benzimidazole Derivatives

Benzimidazole derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Benzimidazole derivatives have been shown to inhibit this pathway.[2][7][8]

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP6 LRP6 LRP6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Ub Ubiquitination & Degradation BetaCatenin->Ub BetaCatenin_nuc β-catenin (nucleus) BetaCatenin->BetaCatenin_nuc translocates TCFLEF TCF/LEF BetaCatenin_nuc->TCFLEF binds TargetGenes Target Gene Expression (Cyclin D1, Survivin) TCFLEF->TargetGenes activates NBB This compound Derivative NBB->LRP6 inhibits NBB->BetaCatenin_nuc inhibits

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound derivatives.

Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including benzimidazole derivatives, induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

Apoptosis_Pathway NBB This compound Derivative DeathReceptor Death Receptor (e.g., Fas) NBB->DeathReceptor activates Mitochondrion Mitochondrion NBB->Mitochondrion induces stress Bcl2 Bcl-2 NBB->Bcl2 inhibits Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Bid Bid Caspase8->Bid cleaves Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates tBid tBid Bid->tBid BaxBak Bax/Bak tBid->BaxBak activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases BaxBak->Mitochondrion permeabilizes Bcl2->BaxBak inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is common in cancer, making it an attractive therapeutic target. Benzimidazole derivatives have been reported to inhibit this pathway.[12][13][14]

mTOR_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis promotes _4EBP1->ProteinSynthesis inhibits NBB This compound Derivative NBB->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and the potential for broad structural modifications make them attractive candidates for drug discovery and development. The data presented in this guide highlight their significant anticancer and antimicrobial properties, and the elucidation of their mechanisms of action provides a solid foundation for the future design of more potent and selective therapeutic agents. Further research into the specific molecular targets and the optimization of the pharmacokinetic and pharmacodynamic properties of this compound derivatives will be crucial for their translation into clinical applications.

References

Methodological & Application

Application Notes and Protocol for N-alkylation of Benzimidazole with Butyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of the benzimidazole (B57391) scaffold is a fundamental transformation in medicinal chemistry and materials science. The introduction of alkyl chains, such as a butyl group, can significantly modulate the physicochemical and biological properties of the parent molecule, including its solubility, lipophilicity, and target-binding interactions. This protocol details a robust and widely applicable method for the synthesis of 1-butylbenzimidazole through the N-alkylation of benzimidazole with butyl bromide. The procedure employs potassium carbonate as a base in a polar aprotic solvent, offering a balance of reactivity and operational simplicity.

Reaction Scheme

The N-alkylation of benzimidazole with butyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of butyl bromide. A base is utilized to deprotonate the benzimidazole, thereby enhancing its nucleophilicity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the N-alkylation of benzimidazole with butyl bromide.

ParameterValue
Reactants Benzimidazole, Butyl Bromide, Potassium Carbonate
Product 1-Butylbenzimidazole
Solvent N,N-Dimethylformamide (DMF)
Reaction Time 4-8 hours
Reaction Temperature Room temperature to 60 °C
Yield 75-90% (typical)
Melting Point 171-173 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.82 (s, 1H), 7.75-7.73 (m, 1H), 7.39-7.37 (m, 1H), 7.30-7.26 (m, 2H), 4.18 (t, J=7.2 Hz, 2H), 1.87-1.80 (m, 2H), 1.40-1.31 (m, 2H), 0.94 (t, J=7.4 Hz, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 144.1, 143.0, 133.8, 122.9, 122.0, 120.2, 109.5, 46.5, 32.0, 19.9, 13.6.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of benzimidazole with butyl bromide.

Materials
  • Benzimidazole

  • Butyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography (optional)

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1.0 equivalent).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the benzimidazole.

    • Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.

  • Addition of Alkylating Agent:

    • Stir the mixture at room temperature for 15-30 minutes.

    • Slowly add butyl bromide (1.1-1.2 equivalents) to the reaction mixture dropwise.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to 60 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzimidazole) is consumed (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Visual Workflow

The following diagram illustrates the experimental workflow for the N-alkylation of benzimidazole with butyl bromide.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Benzimidazole in DMF B Add K₂CO₃ A->B C Add Butyl Bromide B->C D Stir at RT or 60°C (4-8h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ G->H I Solvent Evaporation H->I J Column Chromatography (Optional) I->J

Caption: Experimental workflow for the N-alkylation of benzimidazole.

Application Notes and Protocols for N-butylbenzimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-butylbenzimidazole as a versatile ligand in coordination chemistry. The content covers its synthesis, the preparation of its metal complexes, and its applications in catalysis and cancer therapy. Detailed experimental protocols and quantitative data are presented to facilitate research and development in these areas.

Introduction

This compound is a derivative of benzimidazole (B57391), a heterocyclic aromatic organic compound. The presence of the N-butyl group enhances its solubility in organic solvents and influences the steric and electronic properties of its coordination complexes. As a ligand, this compound coordinates to metal ions primarily through the nitrogen atom of the imidazole (B134444) ring, forming stable complexes with various transition metals. These complexes have shown significant potential in fields such as catalysis and medicinal chemistry, particularly in the development of novel anticancer agents.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound Metal Complexes
ComplexMetal IonGeometryKey Bond Lengths (Å)Reference
--INVALID-LINK--₂Cu(II)Distorted OctahedralCu-N: 1.970(4) - 1.981(5), Cu-O: 2.186(7)[1]

buobb = 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane; pic = 2,4,6-trinitrophenol

Table 2: In Vitro Cytotoxicity of Benzimidazole-based Metal Complexes
ComplexCell LineIC₅₀ (µM)Reference
[Cu(tbb)Cl₂]CEM (Leukemia)>100[2]
[Co(tbb)Cl₂]CEM (Leukemia)14.2[2]
[Zn(tbb)Cl₂]CEM (Leukemia)>100[2]
[Cu(tebb)Cl(H₂O)]ClSH-SY5Y (Neuroblastoma)15.5[2]
[Co(tebb)Cl₂]n·nCH₃OHSH-SY5Y (Neuroblastoma)12.3[2]
[Zn(tebb)Cl(H₂O)]ClSH-SY5Y (Neuroblastoma)13.7[2]
[Cu(BMA)Cl₂]·(CH₃OH)HeLa (Cervical Cancer)8.5[3]

tbb = 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole; tebb = 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole; BMA = N,N'-bis(benzimidazol-2-yl-methyl)amine

Table 3: Catalytic Activity of Palladium-Benzimidazol-2-ylidene Complexes in Suzuki Coupling
Catalyst SystemAryl HalideArylboronic AcidYield (%)Reference
Pd(OAc)₂ / 1,3-dialkylbenzimidazolium chloride / Cs₂CO₃4-ChloroacetophenonePhenylboronic acid98[4]
Pd(OAc)₂ / 1,3-dialkylbenzimidazolium chloride / Cs₂CO₃4-ChlorotoluenePhenylboronic acid99[4]
Pd(OAc)₂ / 1,3-dialkylbenzimidazolium chloride / Cs₂CO₃4-ChloroanisolePhenylboronic acid97[4]

Note: While not specific to this compound, this data for related 1,3-dialkylbenzimidazol-2-ylidene ligands demonstrates the potential of this class of compounds in Suzuki coupling reactions.

Experimental Protocols

Synthesis of N-butyl-1H-benzimidazole

This protocol describes the synthesis of N-butyl-1H-benzimidazole from o-phenylenediamine (B120857) and butyraldehyde (B50154).

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) and an equimolar amount of butyraldehyde (0.01 mol) in ethanol (50 mL).[5]

  • Add a catalytic amount of ammonium chloride (e.g., 10 mol%).[6]

  • Alternatively, the bisulfite adduct of butyraldehyde can be pre-formed by adding the aldehyde to an aqueous solution of sodium metabisulfite in ethanol.[5]

  • Stir the reaction mixture at room temperature or gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude N-butyl-1H-benzimidazole by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Synthesis of a Copper(II) Complex with this compound Derivative

This protocol outlines the synthesis of a copper(II) complex using a derivative of this compound, 1,3-bis(1-butylbenzimidazol-2-yl)-2-oxopropane (buobb).

Materials:

Procedure:

  • Dissolve the ligand, buobb (2 mmol), in methanol (20 mL) in a round-bottom flask.

  • In a separate flask, dissolve copper(II) nitrate trihydrate (1 mmol) in methanol (10 mL).

  • Slowly add the copper(II) nitrate solution to the ligand solution with continuous stirring.

  • Reflux the reaction mixture for 3 hours.

  • Allow the solution to cool to room temperature.

  • Slowly diffuse diethyl ether into the methanolic solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting solid in a desiccator over anhydrous calcium chloride.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of this compound metal complexes on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound metal complex stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound metal complex in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the complex to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the complex) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Experimental Workflow

G cluster_0 Ligand and Complex Synthesis cluster_1 Biological Evaluation Synthesis of this compound Synthesis of this compound Synthesis of Metal Complex Synthesis of Metal Complex Synthesis of this compound->Synthesis of Metal Complex Characterization (FTIR, NMR, etc.) Characterization (FTIR, NMR, etc.) Synthesis of Metal Complex->Characterization (FTIR, NMR, etc.) MTT Assay MTT Assay Characterization (FTIR, NMR, etc.)->MTT Assay Test Compound Cell Culture Cell Culture Cell Culture->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Workflow for synthesis and biological evaluation.

Proposed Anticancer Mechanism of Action

G This compound\nMetal Complex This compound Metal Complex Mitochondrial\nMembrane Potential\nDisruption Mitochondrial Membrane Potential Disruption This compound\nMetal Complex->Mitochondrial\nMembrane Potential\nDisruption Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nMembrane Potential\nDisruption->Cytochrome c\nRelease Caspase-9\nActivation Caspase-9 Activation Cytochrome c\nRelease->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

Caption: Intrinsic apoptosis pathway induced by complexes.

Potential Involvement of JAK/STAT Signaling

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription\n(Proliferation, Survival) Gene Transcription (Proliferation, Survival) Nucleus->Gene Transcription\n(Proliferation, Survival) This compound\nMetal Complex This compound Metal Complex This compound\nMetal Complex->JAK Inhibition

Caption: Potential inhibition of the JAK/STAT pathway.

References

Application of N-butylbenzimidazole in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The performance of DSSCs is critically dependent on the intricate interplay of their core components: the dye-sensitized photoanode, the electrolyte containing a redox couple, and the counter electrode. The electrolyte, in particular, plays a pivotal role in regenerating the oxidized dye and transporting charge. Additives to the electrolyte are crucial for optimizing cell performance by minimizing energy loss pathways.

N-butylbenzimidazole (NBB) and its derivatives have been identified as highly effective n-type additives in the electrolyte of DSSCs. Their primary function is to suppress the charge recombination between the injected electrons in the conduction band of the semiconductor (typically TiO₂) and the oxidized species of the redox mediator (usually I₃⁻) in the electrolyte. This suppression of charge recombination leads to a significant improvement in the open-circuit voltage (Voc) and, consequently, the overall power conversion efficiency (PCE) of the solar cell. This document provides a comprehensive overview of the application of this compound in DSSCs, including its impact on device performance, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Data Presentation

The addition of N-alkylbenzimidazole derivatives, such as N-methylbenzimidazole (NMBI), a close analog of this compound, to the electrolyte of a DSSC has a pronounced effect on its photovoltaic parameters. The following table summarizes representative data on the performance of DSSCs with and without a benzimidazole-based additive. It is important to note that the specific performance enhancements can vary depending on the dye, electrolyte composition, and fabrication conditions.

Electrolyte AdditiveOpen-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (η) (%)
None~0.65 - 0.70~15 - 18~0.65 - 0.70~6.5 - 8.0
With N-methylbenzimidazole (NMBI)~0.75 - 0.85~14 - 17~0.70 - 0.75~7.5 - 9.5

Note: The data presented is a synthesized representation from multiple sources and may not reflect a single specific experiment. The use of NMBI is as a close analogue to NBB, for which comprehensive comparative data is less readily available in a single source.

The primary impact of adding this compound or its analogs is a significant increase in the open-circuit voltage (Voc). This is attributed to the suppression of the dark current, which arises from the recombination of electrons from the TiO₂ conduction band with the triiodide ions in the electrolyte.[1] A slight decrease in the short-circuit current density (Jsc) is sometimes observed, which can be due to a negative shift in the conduction band edge of the TiO₂ or minor alterations in the electrolyte's properties that affect mass transport. However, the substantial gain in Voc typically outweighs any minor losses in Jsc, leading to an overall enhancement in the power conversion efficiency (η).

Experimental Protocols

This section provides detailed protocols for the fabrication of a dye-sensitized solar cell and the preparation of an electrolyte containing this compound.

Protocol 1: Fabrication of a Dye-Sensitized Solar Cell

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Surlyn sealant

  • Platinum-coated counter electrode

  • Sensitizing dye (e.g., N719, Z907)

  • Ethanol (B145695)

  • Acetonitrile (B52724)

  • tert-Butanol

Procedure:

  • Preparation of the Photoanode (TiO₂ Electrode):

    • Clean the FTO glass by sonicating in a detergent solution, deionized water, and ethanol for 15 minutes each.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.

    • Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to create a mesoporous structure.

    • Allow the photoanode to cool to approximately 80-100°C before immersing it in the dye solution.

    • Immerse the hot photoanode in a solution of the sensitizing dye (e.g., 0.3-0.5 mM in a 1:1 volume ratio of acetonitrile and tert-butanol) for 12-24 hours.

    • After dye sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.

  • Assembly of the Solar Cell:

    • Place a Surlyn sealant frame around the dye-sensitized area of the photoanode.

    • Position the platinum-coated counter electrode on top of the Surlyn frame, ensuring the conductive sides of both electrodes face each other.

    • Seal the cell by heating it on a hot plate at approximately 100-120°C with gentle pressure.

  • Electrolyte Injection:

    • Prepare the this compound-containing electrolyte as described in Protocol 2.

    • Introduce the electrolyte into the cell through pre-drilled holes in the counter electrode using a vacuum backfilling method to ensure complete and uniform filling.

    • Seal the holes with a small piece of Surlyn and a coverslip.

Protocol 2: Preparation of this compound-Containing Electrolyte

Materials:

Procedure:

  • Standard Iodide/Triiodide Electrolyte with NBB:

    • In a light-protected container, dissolve the following components in a mixture of acetonitrile and valeronitrile (typically 85:15 v/v):

      • 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPII) or a similar ionic liquid

      • 0.03 M Iodine (I₂)

      • 0.1 M Guanidinium thiocyanate (GuSCN)

      • 0.5 M this compound (NBB)

    • Stir the solution in the dark until all components are fully dissolved. The electrolyte should be stored in a dark, airtight container to prevent degradation.

  • Alternative Electrolyte Composition:

    • A simpler, commonly used electrolyte can be prepared by dissolving:

      • 0.5 M Lithium iodide (LiI)

      • 0.05 M Iodine (I₂)

      • 0.5 M this compound (NBB)

    • in anhydrous acetonitrile.

Note: The optimal concentration of this compound may vary depending on the other components of the DSSC. It is recommended to optimize the NBB concentration for a specific system to achieve the best performance.

Mandatory Visualization

Mechanism of this compound in a Dye-Sensitized Solar Cell

The following diagram illustrates the working principle of a DSSC and the specific role of this compound in the electrolyte.

DSSC_Mechanism cluster_photoanode Photoanode cluster_electrolyte Electrolyte TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Sensitizer Dye (S) Dye->TiO2 2. Electron Injection (e⁻) Dye+ Oxidized Dye (S⁺) I- I⁻ I3- I₃⁻ I-->Dye+ 4. Dye Regeneration I3-->TiO2 6. Recombination (Suppressed by NBB) NBB This compound (NBB) NBB->TiO2 Adsorption Counter_Electrode Counter Electrode (Platinum) Counter_Electrode->I3- 5. Redox Mediator Regeneration External_Load->Counter_Electrode Photon Photon (hν) Photon->Dye 1. Light Absorption

Caption: Working principle of a DSSC with this compound as an electrolyte additive.

Experimental Workflow for DSSC Fabrication and Characterization with NBB

The following flowchart outlines the key steps in fabricating and characterizing a dye-sensitized solar cell incorporating an this compound-containing electrolyte.

DSSC_Workflow cluster_fabrication Cell Fabrication cluster_electrolyte Electrolyte Preparation cluster_characterization Device Characterization A FTO Substrate Cleaning B TiO₂ Paste Deposition (Doctor Blading) A->B C Sintering of TiO₂ Film B->C D Dye Sensitization C->D F Cell Assembly (Sealing with Surlyn) D->F E Counter Electrode Preparation (Pt coating) E->F J Electrolyte Injection (Vacuum Backfilling) F->J G Dissolve LiI and I₂ in Acetonitrile/Valeronitrile H Add this compound (NBB) G->H I Stir in Dark until Homogeneous H->I I->J K Current-Voltage (J-V) Measurement (AM 1.5G Illumination) J->K L Incident Photon-to-Current Efficiency (IPCE) Measurement K->L M Electrochemical Impedance Spectroscopy (EIS) L->M N Data Analysis: Voc, Jsc, FF, η M->N

References

Application Notes and Protocols: N-butylbenzimidazole as an Electrolyte Additive in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-butylbenzimidazole (NBB) as an electrolyte additive in Dye-Sensitized Solar Cells (DSSCs). Due to the limited availability of direct performance data for NBB, data for the closely related and commonly used N-methylbenzimidazole (NMBI) is presented as a representative analogue. This document outlines the expected performance enhancements, detailed experimental protocols for electrolyte preparation and DSSC fabrication, and the underlying mechanism of action.

Introduction

This compound (NBB) is an organic amine that serves as a crucial additive in the electrolyte of Dye-Sensitized Solar Cells (DSSCs). Its primary role is to enhance the open-circuit voltage (Voc) of the solar cell. The addition of NBB, similar to other benzimidazole (B57391) derivatives and common additives like 4-tert-butylpyridine (B128874) (TBP), passivates the surface of the titanium dioxide (TiO₂) photoanode. This passivation suppresses the recombination of photo-injected electrons with the triiodide ions (I₃⁻) in the electrolyte, a major loss mechanism in DSSCs. By reducing this charge recombination, the electron lifetime in the conduction band of the TiO₂ is prolonged, leading to a higher open-circuit voltage and overall power conversion efficiency (PCE).

Data Presentation

The following tables summarize the photovoltaic performance of DSSCs with different electrolyte additives. The data for N-methylbenzimidazole (NMBI) is used here to illustrate the expected impact of this compound.

Table 1: Photovoltaic Performance of DSSCs with and without Additives at Varying Iodine Concentrations

Electrolyte AdditiveIodine Conc. (M)Jsc (mA/cm²)Voc (mV)Fill Factor (FF)PCE (%)
None0.0210.26800.533.64
None0.087.56500.542.61
TBP0.0210.57300.544.14
NMBI (as NBB proxy) 0.08 10.8 720 0.53 4.12

Data is based on studies of N-methylbenzimidazole (NMBI) and is intended to be representative of the performance enhancements expected with this compound.

Table 2: Synergistic Effect of Guanidinium (B1211019) Thiocyanate (B1210189) (GuNCS) with TBP and NMBI

Electrolyte Co-additivesJsc (mA/cm²)Voc (mV)Fill Factor (FF)PCE (%)
TBP + GuNCS17.57630.608.03
NMBI + GuNCS 13.7 762 0.55 5.78

This data, using NMBI as a proxy for NBB, highlights the potential for further performance improvements through the synergistic effects of co-additives.

Experimental Protocols

Preparation of this compound (NBB) Based Electrolyte

This protocol describes the preparation of a standard iodide/triiodide-based liquid electrolyte containing NBB.

Materials:

  • Lithium iodide (LiI)

  • Iodine (I₂)

  • This compound (NBB)

  • Acetonitrile (B52724) (anhydrous)

  • Valeronitrile (B87234) (anhydrous)

  • Guanidinium thiocyanate (GuNCS) (optional)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the solvent mixture by combining acetonitrile and valeronitrile in a volume ratio of 85:15.

  • In a clean, dry volumetric flask, dissolve LiI in the solvent mixture to a final concentration of 0.6 M. Stir until fully dissolved.

  • Add I₂ to the solution to a final concentration of 0.05 M. Stir in the dark until the iodine is completely dissolved. The solution will turn a deep reddish-brown.

  • Add this compound (NBB) to the electrolyte solution to a final concentration of 0.5 M.

  • (Optional) For synergistic effects, add guanidinium thiocyanate (GuNCS) to a final concentration of 0.1 M.

  • Continue stirring the final electrolyte solution in the dark for at least 30 minutes to ensure homogeneity.

  • Store the electrolyte in a sealed, dark container in a cool, dry place.

Fabrication and Assembly of a Dye-Sensitized Solar Cell

This protocol outlines the complete fabrication process of a DSSC using the prepared NBB-containing electrolyte.

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., 20 nm particle size)

  • Ruthenium-based dye (e.g., N719) or other suitable sensitizer

  • Platinum precursor solution (e.g., H₂PtCl₆ in isopropanol)

  • Surlyn® thermoplastic sealant

  • NBB-containing electrolyte (from Protocol 1)

  • Screen printer or doctor-blade setup

  • Furnace capable of reaching 500°C

  • Hot plate

  • Ultrasonic bath

  • UV-Visible spectrophotometer

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for I-V characterization

Procedure:

  • Preparation of the TiO₂ Photoanode: a. Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, and ethanol (B145695) for 15 minutes each. Dry with a stream of nitrogen. b. Deposit a compact blocking layer of TiO₂ on the conductive side of the FTO glass by spin-coating a precursor solution and annealing at 450°C. c. Deposit a mesoporous TiO₂ layer (approximately 10-12 µm thick) on top of the blocking layer using screen printing or the doctor-blade technique. d. Sinter the TiO₂-coated FTO glass in a furnace. The temperature should be ramped up to 500°C and held for 30 minutes before cooling down to room temperature. e. After cooling to about 80°C, immerse the TiO₂ photoanode in a 0.3-0.5 mM solution of the sensitizing dye in a suitable solvent (e.g., a 1:1 volume ratio of acetonitrile and tert-butanol) for 12-24 hours. f. Rinse the dye-sensitized photoanode with ethanol to remove any non-adsorbed dye and dry it.

  • Preparation of the Platinum Counter Electrode: a. Clean another FTO glass substrate as described in step 1a. b. Drill a small hole in the FTO glass for electrolyte filling. c. Deposit a thin layer of the platinum precursor solution onto the conductive side of the FTO glass. d. Heat the platinum-coated FTO glass at 400°C for 20 minutes to form a catalytic platinum layer.

  • Assembly of the DSSC: a. Place a frame of Surlyn® sealant around the active area of the dye-sensitized TiO₂ photoanode. b. Place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other. c. Heat the assembly on a hot plate at around 120°C with gentle pressure to seal the cell. d. Introduce the NBB-containing electrolyte into the cell through the pre-drilled hole in the counter electrode using a vacuum back-filling technique. e. Seal the filling hole with a small piece of Surlyn® and a coverslip by heating.

  • Characterization of the DSSC: a. Mask the active area of the fabricated DSSC to a known area (e.g., 0.25 cm²). b. Measure the current-voltage (I-V) characteristics of the cell under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat. c. From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

Mandatory Visualizations

Mechanism of this compound in DSSCs

The following diagram illustrates the proposed mechanism by which NBB enhances DSSC performance. NBB molecules adsorb onto the surface of the TiO₂ photoanode. This surface modification shifts the conduction band edge of the TiO₂ to a more negative potential, which increases the open-circuit voltage. Furthermore, the adsorbed NBB layer acts as a physical barrier, sterically hindering the approach of triiodide ions (I₃⁻) to the TiO₂ surface, thereby suppressing the charge recombination reaction between injected electrons and the electrolyte.

G cluster_dssc DSSC Interface with NBB Additive TiO2 TiO₂ Conduction Band e_minus e⁻ Dye Sensitizer Dye (e.g., N719) Dye->TiO2 Electron Injection NBB This compound (NBB) NBB->TiO2 Adsorption I3_minus I₃⁻ in Electrolyte NBB->I3_minus Steric Hindrance e_minus->I3_minus Recombination (Suppressed)

Caption: Mechanism of NBB at the TiO₂/Dye/Electrolyte Interface.

Experimental Workflow for DSSC Fabrication

The following flowchart outlines the key steps involved in the fabrication and assembly of a Dye-Sensitized Solar Cell with an NBB-containing electrolyte.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_electrolyte Electrolyte Preparation A1 Clean FTO Glass A2 Deposit TiO₂ Blocking Layer A1->A2 A3 Deposit Mesoporous TiO₂ A2->A3 A4 Sinter at 500°C A3->A4 A5 Dye Sensitization A4->A5 D Assemble Cell with Surlyn® Sealant A5->D B1 Clean FTO Glass B2 Deposit Platinum Catalyst B1->B2 B3 Anneal at 400°C B2->B3 B3->D C1 Dissolve LiI and I₂ C2 Add this compound C1->C2 E Inject NBB-Electrolyte C2->E D->E F Seal Filling Hole E->F G Characterize Photovoltaic Performance F->G

Caption: DSSC Fabrication and Assembly Workflow.

Conclusion

This compound is a valuable electrolyte additive for enhancing the performance of Dye-Sensitized Solar Cells. By adsorbing onto the TiO₂ surface, it effectively suppresses charge recombination, leading to a significant increase in the open-circuit voltage and overall power conversion efficiency. The provided protocols offer a detailed guide for the preparation of NBB-containing electrolytes and the fabrication of high-performance DSSCs. The synergistic effects observed with co-additives like GuNCS suggest further avenues for optimizing DSSC performance. These application notes serve as a foundational resource for researchers and scientists working on the development and improvement of DSSC technology.

Application Notes and Protocols for the Synthesis of N-Butylbenzimidazole Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-butylbenzimidazole derivatives and the evaluation of their antimicrobial properties. Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3][4] The N-butyl substitution on the benzimidazole core is a key structural feature explored for its potential to enhance antimicrobial efficacy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process involving the formation of the benzimidazole core followed by N-alkylation. A general and widely adopted method for synthesizing the 2-substituted benzimidazole core is the condensation reaction of o-phenylenediamine (B120857) with various carboxylic acids or aldehydes.[5][6][7] Subsequent N-alkylation with an appropriate butyl halide yields the desired this compound derivatives.

Experimental Protocol: Synthesis of 2-Substituted-1H-benzimidazole

This protocol outlines the synthesis of the benzimidazole scaffold, which serves as the precursor for N-alkylation.

Materials:

  • o-phenylenediamine

  • Substituted carboxylic acid (e.g., acetic acid for 2-methylbenzimidazole, phenylacetic acid for 2-benzylbenzimidazole)[5]

  • 4N Hydrochloric acid (HCl)[6][8]

  • Concentrated ammonia (B1221849) solution[5][8]

  • Ethanol (B145695) (for recrystallization)[5][8]

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Filtration apparatus

Procedure:

  • In a round bottom flask, combine o-phenylenediamine (0.03 mol) and the selected carboxylic acid (0.09 mol).[5][8]

  • Add 20 mL of 4N HCl to the mixture.[8]

  • Heat the reaction mixture under reflux for 45 minutes to 5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5][8]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the gradual addition of concentrated ammonia solution until a precipitate forms.[5][8]

  • Collect the precipitated product by filtration and wash with cold water.

  • Recrystallize the crude product from 10-40% aqueous ethanol to obtain the purified 2-substituted-1H-benzimidazole.[5][8]

Experimental Protocol: Synthesis of N-Butyl-2-substituted-benzimidazole

This protocol describes the N-alkylation of the synthesized 2-substituted-1H-benzimidazole.

Materials:

  • 2-substituted-1H-benzimidazole

  • 1-Bromobutane (B133212) (Butyl bromide)

  • Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)

  • Dimethylformamide (DMF) or Ethanol

  • Round bottom flask

  • Magnetic stirrer

  • Beakers

  • Extraction funnel

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve the 2-substituted-1H-benzimidazole (1 equivalent) in a suitable solvent such as DMF.

  • Add a base, such as sodium hydride (1.2 equivalents), portion-wise to the solution at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature or gentle heating (e.g., 40°C) for 8-12 hours, monitoring by TLC.[9]

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Antimicrobial Activity Studies

The synthesized this compound derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Common methods for evaluating antimicrobial efficacy include the disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans, Aspergillus niger (fungi))[10][11]

  • Muller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs[11]

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent control[12]

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Prepare a microbial inoculum of the test organisms and swab the entire surface of the agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the synthesized compounds (e.g., 100 µg/mL in DMSO).[11]

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO control disc, on the surface of the inoculated agar plates.[12]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[13]

  • Measure the diameter of the zone of inhibition (in mm) around each disc.[12]

Experimental Protocol: Broth Microdilution Method (MIC Determination)

This method provides quantitative data on the antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic and antifungal agents

  • Resazurin or other viability indicators (optional)

Procedure:

  • Prepare a two-fold serial dilution of the synthesized compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data obtained from the antimicrobial studies should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
S. aureusB. subtilisE. coli
Derivative 1
Derivative 2
...
Ciprofloxacin
FluconazoleN/AN/AN/A

N/A: Not Applicable

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
S. aureusB. subtilisE. coli
Derivative 1
Derivative 2
...
Ciprofloxacin
FluconazoleN/AN/AN/A

N/A: Not Applicable

Visualization of Experimental Workflow and Potential Mechanism of Action

Visual diagrams can aid in understanding the experimental process and the potential mechanisms by which these compounds exert their antimicrobial effects.

Synthesis Workflow

Synthesis_Workflow A o-phenylenediamine + Substituted Carboxylic Acid B Condensation (Reflux with 4N HCl) A->B Reactants C 2-Substituted-1H-benzimidazole B->C Intermediate D N-Alkylation (1-Bromobutane, Base) C->D Alkylation E N-Butyl-2-substituted- benzimidazole Derivative D->E Final Product

Caption: Workflow for the synthesis of this compound derivatives.

Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow Start Synthesized this compound Derivatives Prep Prepare Solutions (e.g., 100 µg/mL in DMSO) Start->Prep DD Disc Diffusion Assay Prep->DD MIC Broth Microdilution Assay (MIC Determination) Prep->MIC Inoc Prepare Microbial Inoculum (Bacteria and Fungi) Inoc->DD Inoc->MIC Incubate_DD Incubate Plates DD->Incubate_DD Incubate_MIC Incubate Plates MIC->Incubate_MIC Measure_Zone Measure Zone of Inhibition (mm) Incubate_DD->Measure_Zone Determine_MIC Determine MIC (µg/mL) Incubate_MIC->Determine_MIC Data_Analysis Data Analysis and Comparison Measure_Zone->Data_Analysis Determine_MIC->Data_Analysis

Caption: Workflow for antimicrobial activity screening.

Proposed Mechanism of Action

While the exact signaling pathways for all this compound derivatives are not fully elucidated, a plausible mechanism of action for benzimidazole-based antimicrobials involves the inhibition of essential bacterial enzymes or cellular processes.[14][15] For instance, some benzimidazole derivatives have been shown to target bacterial gyrase, an enzyme crucial for DNA replication.[15] In fungi, they can inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[1]

Mechanism_of_Action Compound This compound Derivative Target_Bacteria Bacterial DNA Gyrase Compound->Target_Bacteria Inhibits Target_Fungi Ergosterol Biosynthesis Pathway Compound->Target_Fungi Inhibits Effect_Bacteria Inhibition of DNA Replication Target_Bacteria->Effect_Bacteria Effect_Fungi Disruption of Fungal Cell Membrane Target_Fungi->Effect_Fungi Outcome Bactericidal / Bacteriostatic Fungicidal / Fungistatic Effect Effect_Bacteria->Outcome Effect_Fungi->Outcome

Caption: Proposed antimicrobial mechanisms of action for benzimidazole derivatives.

References

Analytical Techniques for the Characterization of N-butylbenzimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the structural elucidation and characterization of N-butylbenzimidazole. Detailed application notes and experimental protocols are provided for a suite of instrumental methods, including spectroscopic, chromatographic, mass spectrometric, and thermal analysis techniques.

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Proper characterization is crucial for its application and development. The following sections detail the primary analytical methods for confirming its identity, purity, and physicochemical properties.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the butyl chain and the benzimidazole (B57391) core.

Quantitative Data

Technique Nucleus Chemical Shift (δ) ppm Assignment
¹H NMR¹H~7.95 (s, 1H)H at C2 of imidazole (B134444) ring
~7.65-7.75 (m, 2H)Aromatic protons
~7.20-7.30 (m, 2H)Aromatic protons
~4.20 (t, 2H)N-CH₂ of butyl group
~1.80 (m, 2H)N-CH₂-CH₂ of butyl group
~1.35 (m, 2H)N-(CH₂)₂-CH₂ of butyl group
~0.90 (t, 3H)CH₃ of butyl group
¹³C NMR¹³C~144.0C2 of imidazole ring
~143.5, ~134.0Quaternary aromatic carbons
~122.5, ~121.5Tertiary aromatic carbons
~119.0, ~110.0Tertiary aromatic carbons
~45.0N-CH₂ of butyl group
~32.0N-CH₂-CH₂ of butyl group
~20.0N-(CH₂)₂-CH₂ of butyl group
~13.5CH₃ of butyl group

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.

    • Record spectra at room temperature.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The vibrational frequencies of the chemical bonds provide a characteristic "fingerprint" of the molecule.

Quantitative Data

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch2960-2850
C=N stretch (imidazole)~1620
C=C stretch (aromatic)1600-1450
C-N stretch~1350
C-H bend1470-1370
Aromatic C-H out-of-plane bend900-690

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the benzimidazole ring.

Quantitative Data

Solvent λmax (nm) Transition
Ethanol (B145695)~248, ~275, ~282π → π*

The experimental and theoretical spectra of N-Butyl-1H-benzimidazole show a peak at 248 nm; additionally, the experimental spectrum has a peak near 295 nm.[2][3][4]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan a spectrum over a range of approximately 200-400 nm.

  • Data Processing: The instrument software will automatically subtract the solvent absorbance and plot the absorbance of the sample as a function of wavelength.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is commonly employed.

Quantitative Data

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower percentage of B, ramp up to a higher percentage to elute the analyte. A typical gradient might be 30% B to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Acquire and process the chromatograms.

  • Data Analysis: Identify the this compound peak by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Quantitative Data

Parameter Condition
Column DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C

Experimental Protocol: GC

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100-1000 µg/mL.

  • Instrumentation: Set up the GC or GC-MS system with the specified parameters.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Analysis: Identify the this compound peak based on its retention time. If using GC-MS, confirm the identity by comparing the mass spectrum with a reference spectrum. Purity can be estimated by the peak area percentage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Electron impact (EI) is a common ionization technique for this type of compound.

Quantitative Data

m/z (mass-to-charge ratio) Interpretation
174Molecular ion [M]⁺
131[M - C₃H₇]⁺ (loss of propyl radical)
117[M - C₄H₉]⁺ (loss of butyl radical)
91Benzene ring fragment

The fragmentation of 1- and 2-substituted benzimidazoles often involves the cleavage of the substituent at the nitrogen atom.[5][6]

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Introduction: The sample is introduced via a GC system as described in the GC protocol.

  • Ionization: The sample is ionized in the MS source using electron impact (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra for confirmation.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition temperature of this compound.

Quantitative Data

Parameter Typical Value
Decomposition Onset Temperature > 200 °C (dependent on heating rate and atmosphere)
Residual Mass at 600 °C < 5% (under inert atmosphere)

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: Use a thermogravimetric analyzer.

  • Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Monitor the mass loss as a function of temperature.

  • Data Analysis: The TGA thermogram plots the percentage of mass remaining versus temperature. The onset of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, glass transitions, and other thermal events.

Quantitative Data

Parameter Typical Value
Melting Point (Tm) Dependent on the purity of the sample.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Instrumentation: Use a differential scanning calorimeter. An empty, sealed pan is used as a reference.

  • Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • Monitor the heat flow as a function of temperature.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks. The peak temperature is taken as the melting point.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation IR IR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions HPLC HPLC (Purity) Purification->HPLC Purity & Quantification Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Thermal Properties

Characterization workflow for this compound.

Analytical_Technique_Relationship cluster_structure Structural Information cluster_properties Physicochemical Properties Structure Molecular Structure Connectivity Connectivity (C-H Framework) Connectivity->Structure Functional_Groups Functional Groups Functional_Groups->Structure Molecular_Weight Molecular Weight Molecular_Weight->Structure Electronic_System π-Electron System Electronic_System->Structure Properties Properties Purity Purity Purity->Properties Thermal_Stability Thermal Stability Thermal_Stability->Properties NMR NMR NMR->Connectivity IR IR IR->Functional_Groups MS MS MS->Molecular_Weight UV_Vis UV-Vis UV_Vis->Electronic_System HPLC HPLC HPLC->Purity Thermal TGA/DSC Thermal->Thermal_Stability

Relationship between techniques and information obtained.

References

Application Notes and Protocols: Purification of N-butylbenzimidazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-butylbenzimidazole is a significant heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and functional materials.[1] Its derivatives have shown potential in various applications, including as antiviral, antimicrobial, and antitumor agents.[1] Given its importance, obtaining this compound in high purity is crucial for subsequent applications and research. Column chromatography is a fundamental, reliable, and widely used technique for the purification of organic compounds like this compound.[2][3][4] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[2][3] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase.[2][3][5] As the mobile phase carrying the mixture moves down the column, compounds with higher polarity interact more strongly with the stationary phase and thus move slower. Conversely, less polar compounds have a weaker interaction with the stationary phase and are eluted more quickly. This difference in migration rates allows for the effective separation of the components of the mixture.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the purification of this compound by column chromatography.

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh)[6]
Mobile Phase (Eluent) Gradient of Ethyl Acetate (B1210297) in Hexane (e.g., starting from 5% up to 50% Ethyl Acetate)[5]
Optimal Rf on TLC 0.2 - 0.4 for good separation[6][7]
Typical Yield 70-95%[5]
Expected Purity >98% (as determined by NMR or HPLC)

Experimental Protocol

This protocol details the step-by-step procedure for the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (for gradient elution)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure

Step 1: Preparation of the Column

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3]

  • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug to create a flat base.[8]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).[5][6] The ratio of silica gel to crude material should be approximately 30:1 to 50:1 by weight for effective separation.[7]

  • Carefully pour the silica gel slurry into the column.[6] Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[6]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica gel settles, a uniform bed will form. Do not allow the solvent level to drop below the top of the silica gel bed to prevent the column from running dry and cracking.[7]

  • Once the silica gel has settled, add another thin layer of sand (approximately 0.5 cm) on top of the silica bed to protect it during sample and eluent addition.[8]

Step 2: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[5]

  • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6][9]

  • Carefully add the dissolved sample or the dry-loaded sample onto the top of the silica gel column.[5][6]

  • Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level just reaches the top of the sand layer.

Step 3: Elution and Fraction Collection

  • Carefully add the initial mobile phase (e.g., 5% ethyl acetate in hexane) to the top of the column.

  • Begin eluting the column by opening the stopcock to achieve a steady flow rate.

  • Collect the eluent in small, numbered fractions using test tubes.[5]

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[5] This can be done in a stepwise or continuous gradient fashion.

  • Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).[5][6] Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.

Step 4: Product Isolation

  • Identify the fractions containing the pure this compound based on the TLC analysis (fractions showing a single spot at the correct Rf value).

  • Combine the pure fractions into a round-bottom flask.[6]

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC.

Visualization of the Experimental Workflow

experimental_workflow start Crude this compound prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column end_node Purified this compound purity_analysis Purity & Yield Analysis end_node->purity_analysis load_sample Load Crude Sample onto Column prep_column->load_sample elute_column Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent evaporate_solvent->end_node

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4.[6][7]
Column was not packed properly, leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks.[5]
Column overloading.Use a higher ratio of silica gel to crude material (at least 30:1 w/w).[7]
Compound does not elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent.
Compound may have decomposed on the silica gel.Test for compound stability on silica. Consider using a deactivated silica gel or an alternative stationary phase like alumina.[7]
Streaking or Tailing of Bands Compound is not fully soluble in the mobile phase.Choose a solvent system where the compound has better solubility.[7]
Presence of acidic or basic impurities.Consider adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using column chromatography. By following this procedure, researchers can achieve high purity of the target compound, which is essential for its use in further research and development. The provided workflow and troubleshooting guide will aid in the successful implementation of this purification technique.

References

Application Notes and Protocols for the Purification of N-butylbenzimidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-butylbenzimidazole is a significant heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and functional materials.[1] Its applications range from being a precursor for Brønsted acidic ionic liquids to its use as an electrolyte in dye-sensitized solar cells.[1] For these applications, a high degree of purity is often essential. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like this compound, leveraging differences in solubility between the compound and its impurities in a given solvent at varying temperatures.[2][3] This document provides a detailed protocol for the recrystallization of this compound, aimed at researchers, scientists, and professionals in drug development.

Principle of Recrystallization

Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[2][4] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding solution (mother liquor).[3] The purified crystals are then isolated by filtration.[5]

Solvent Selection for this compound

The choice of solvent is the most critical step for a successful recrystallization.[3] An ideal solvent should dissolve this compound sparingly or be insoluble at room temperature but highly soluble at its boiling point.[3] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on the moderately polar nature of benzimidazole (B57391) derivatives, several solvents and solvent systems can be considered.[6]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound via recrystallization.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Watch glass

  • Pre-heated funnel (for hot filtration, if necessary)

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Cold wash solvent

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with gentle stirring.[6] Continue to add the solvent in small portions until the this compound completely dissolves at or near the solvent's boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[6][7] Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, it is necessary to perform a hot filtration.[6] Pre-heat a second Erlenmeyer flask and a funnel. Place a piece of fluted filter paper in the pre-heated funnel and quickly filter the hot solution into the clean, pre-heated flask. This step prevents the premature crystallization of the product on the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[6] Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period. Once the flask has reached room temperature, crystal formation should be observed.

  • Maximizing Yield: To maximize the yield of crystals, the flask can be placed in an ice bath for 15-30 minutes after it has cooled to room temperature.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[3][5] Pour the cold slurry of crystals into the funnel and apply the vacuum.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.[6] It is important to use cold solvent to minimize the loss of the purified product.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the purified this compound to a watch glass or weighing dish and dry them completely in a drying oven at a moderate temperature or in a desiccator.

Data Presentation

The following tables summarize key quantitative data for this compound relevant to its purification.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄N₂[8]
Molecular Weight174.24 g/mol
Melting Point171-173 °C[8][9]
AppearanceSolid[8]
Flash Point> 110 °C (> 230 °F)

Table 2: Solvent Selection Guide for Recrystallization of Benzimidazole Derivatives

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.NotesReference(s)
EthanolModerateHighA commonly used and effective solvent for benzimidazole derivatives.[6]
Ethanol/WaterLowHighAdding water as an anti-solvent can induce crystallization if the compound is too soluble in pure ethanol.[6]
TolueneLowModerate to HighReported for use with similar benzimidazole structures.[6]
AcetoneModerateHighReported for use with similar benzimidazole structures.[6]
WaterVery LowLowGenerally, organic compounds have low solubility in water, but it can be effective for highly polar compounds.[10][11]

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

G Recrystallization Workflow for this compound cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Drying A 1. Dissolve crude This compound in minimum hot solvent B 2. Add activated charcoal (if solution is colored) A->B Optional C 3. Perform hot filtration (if insoluble impurities exist) A->C If no decolorization needed B->C D 4. Allow filtrate to cool slowly to room temp. C->D E 5. Cool in ice bath to maximize yield D->E F 6. Isolate crystals by vacuum filtration E->F G 7. Wash crystals with small amount of cold solvent F->G H 8. Dry the purified crystals G->H I Pure this compound H->I

Caption: Workflow for the recrystallization of this compound.

Diagram 2: Solvent Selection Decision Tree

G Solvent Selection Logic Start Start: Test solubility of crude this compound TestCold Is it soluble in cold solvent? Start->TestCold TestHot Is it soluble in hot solvent? TestCold->TestHot No BadSolvent Poor solvent, try another TestCold->BadSolvent Yes SolventPair Consider a solvent-pair system TestCold->SolventPair Too soluble in all tested solvents GoodSolvent Good single solvent for recrystallization TestHot->GoodSolvent Yes TestHot->BadSolvent No

Caption: Decision tree for selecting a suitable recrystallization solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Perform the recrystallization procedure in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Many organic solvents are flammable. Avoid open flames and use a hot plate as the heating source.

  • Handle hot glassware with care using appropriate clamps or tongs to prevent burns.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed safety information.[8]

References

Application Notes and Protocols for Evaluating N-butylbenzimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. N-heterocyclic compounds, particularly benzimidazole (B57391) derivatives like N-butylbenzimidazole, have emerged as effective corrosion inhibitors for metals such as mild steel, especially in acidic environments.[2][3] Their efficacy is attributed to the presence of heteroatoms (nitrogen) and aromatic rings in their structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[4][5] This document provides a detailed overview of the experimental setup and protocols for systematically evaluating the corrosion inhibition performance of this compound.

The evaluation of a corrosion inhibitor involves a multi-faceted approach combining gravimetric and electrochemical techniques, supplemented by surface analysis.[6] Key methods include weight loss measurements for determining overall corrosion rate, potentiodynamic polarization (PDP) to understand the inhibitor's effect on anodic and cathodic reactions, and electrochemical impedance spectroscopy (EIS) to analyze the inhibitor's mechanism at the metal-electrolyte interface.[2][7] Surface characterization techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide visual evidence of the protective film formation and its effect on the surface morphology.[8][9]

Key Experimental Protocols

Protocol 1: Gravimetric Analysis (Weight Loss Method)

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency by quantifying the mass loss of a metal specimen over time.

1.1. Materials and Equipment:

  • Metal specimens (e.g., mild steel coupons of size 2 cm x 2 cm x 0.5 cm)[9]

  • This compound

  • Corrosive medium (e.g., 1 M HCl solution)

  • Analytical balance (±0.1 mg precision)

  • Abrasive SiC paper (up to grade 800)[9]

  • Acetone, distilled water

  • Thermostatic water bath

  • Glass beakers and hooks

1.2. Procedure:

  • Specimen Preparation: Mechanically polish the metal specimens with successive grades of SiC paper, wash thoroughly with distilled water, degrease with acetone, and dry.[9]

  • Initial Weighing: Accurately weigh each prepared specimen (W_initial) using an analytical balance.[1]

  • Immersion: Suspend the specimens in beakers containing the corrosive medium with and without various concentrations of this compound (e.g., 0.1 mM to 5 mM).[2]

  • Incubation: Place the beakers in a thermostatic water bath at a controlled temperature (e.g., 298 K) for a specified immersion period (e.g., 6-24 hours).[10][11]

  • Final Weighing: After the immersion period, retrieve the specimens, clean them (e.g., with a specific cleaning solution to remove corrosion products), wash with distilled water and acetone, dry, and reweigh (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mg cm⁻² h⁻¹: CR = (W_initial - W_final) / (A * t) where A is the surface area of the specimen in cm² and t is the immersion time in hours.[9]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.[10]

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition.[7] These tests are performed using a three-electrode setup in an electrochemical cell.

2.1. Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer (for EIS)

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): Metal specimen (e.g., mild steel) embedded in epoxy resin, leaving a defined surface area exposed.[9]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

  • Corrosive medium with and without various concentrations of this compound.

2.2. General Procedure:

  • Prepare the working electrode by polishing its exposed surface, similar to the weight loss specimens.

  • Assemble the three-electrode cell with the corrosive solution.

  • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.[4]

2.3. Potentiodynamic Polarization (PDP) Protocol:

  • After OCP stabilization, perform the PDP measurement by scanning the potential from approximately -250 mV to +250 mV (vs. OCP) at a slow scan rate (e.g., 1 mV/s).[9]

  • Plot the resulting potential (E) versus the logarithm of the current density (log i).

  • Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves.[12]

  • Calculate the Inhibition Efficiency (IE%): IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] * 100 where I_corr_blank and I_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.[13]

2.4. Electrochemical Impedance Spectroscopy (EIS) Protocol:

  • Perform EIS measurements at the stable OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.[9][14]

  • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and Phase Angle vs. log frequency).[15]

  • Analyze the plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl) by fitting the data to an appropriate equivalent circuit model.[12]

  • Calculate the Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Protocol 3: Surface Analysis

These techniques are used to visualize the metal surface after corrosion testing, providing qualitative evidence of the inhibitor's protective action.

3.1. Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • Metal specimens (prepared as in Protocol 1 and immersed in corrosive media with and without inhibitor for a set period).

3.2. Procedure:

  • After the immersion test, carefully remove the metal specimens.

  • Gently rinse with distilled water and dry them.

  • Mount the specimens on appropriate holders for SEM or AFM analysis.

  • SEM Analysis: Acquire images of the surface morphology of the uninhibited (corroded) and inhibited specimens. Compare the images to observe the reduction in surface damage, pits, and cracks in the presence of this compound.[8]

  • AFM Analysis: Obtain 3D topographical images of the surfaces to quantify surface roughness. A smoother surface with lower roughness values in the presence of the inhibitor indicates effective film formation.[9]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Weight Loss Measurement Data

Inhibitor Conc. (mM) Weight Loss (mg) Corrosion Rate (mg cm⁻² h⁻¹) Inhibition Efficiency (IE%)
Blank (0) 25.4 0.53 -
0.1 8.1 0.17 67.9
0.5 4.3 0.09 83.0
1.0 2.4 0.05 90.6
5.0 1.5 0.03 94.3

(Representative data based on typical results for benzimidazole derivatives)[10]

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (mM) E_corr (mV vs. SCE) I_corr (µA cm⁻²) Cathodic Slope (βc) Anodic Slope (βa) IE%
Blank (0) -480 1150 -130 75 -
0.5 -465 184 -125 70 84.0
1.0 -460 92 -122 68 92.0
5.0 -452 46 -118 65 96.0

(Representative data based on typical results for benzimidazole derivatives)[10][12]

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM) R_ct (Ω cm²) C_dl (µF cm⁻²) IE%
Blank (0) 45 150 -
0.5 350 55 87.1
1.0 720 40 93.7
5.0 1150 32 96.1

(Representative data based on typical results for benzimidazole derivatives)[10]

Mandatory Visualizations

G cluster_tests Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation prep Specimen Preparation wl Weight Loss (Gravimetric) prep->wl ec Electrochemical (PDP & EIS) prep->ec sa Surface Analysis (SEM & AFM) prep->sa synth Inhibitor Synthesis (this compound) synth->wl synth->ec synth->sa cr_ie Calculate CR & IE% wl->cr_ie params Determine Ecorr, Icorr, Rct ec->params morph Observe Surface Morphology sa->morph conclusion Conclusion on Inhibition Performance cr_ie->conclusion params->conclusion morph->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

G metal Metal Surface (e.g., Fe) in Acidic Solution (H+) adsorption Adsorption on Surface metal->adsorption via N-atoms & π-electrons anodic Anodic Dissolution (Fe → Fe²+ + 2e⁻) metal->anodic Corrosion Process cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) metal->cathodic Corrosion Process inhibitor This compound Molecules in Solution inhibitor->adsorption film Protective Inhibitor Film adsorption->film blocked_anodic Anodic Reaction Blocked film->blocked_anodic Blocks Active Sites blocked_cathodic Cathodic Reaction Blocked film->blocked_cathodic Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: N-butylbenzimidazole in the Synthesis of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-butylbenzimidazole is a crucial precursor in the synthesis of a variety of benzimidazolium-based ionic liquids (ILs). These ILs are gaining significant attention due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility, which make them promising candidates for a wide range of applications.[1][2] Benzimidazole (B57391) derivatives, in general, exhibit diverse biological activities, making their ionic liquid counterparts particularly interesting for pharmaceutical and biomedical applications.[1] This document provides detailed application notes and experimental protocols for the synthesis and potential uses of this compound-based ionic liquids.

Applications of this compound-based Ionic Liquids:

N-butylbenzimidazolium-based ILs have been investigated in various fields:

  • Catalysis: They have been successfully employed as catalysts in organic synthesis, including Biginelli reactions, Michael additions, condensations, alkylations, and esterifications.[3]

  • Green Solvents: Their low volatility and high thermal stability make them environmentally friendly alternatives to conventional organic solvents in chemical reactions.[4][5]

  • Electrochemistry: Their ionic conductivity and wide electrochemical windows make them suitable as electrolytes in batteries, supercapacitors, and fuel cells.[2]

  • Drug Delivery: The unique properties of ILs are being explored to enhance the solubility and bioavailability of poorly soluble drugs.[6][7][8] Benzimidazolium-based ILs, in particular, are being investigated for their potential as active pharmaceutical ingredients (APIs) due to the inherent biological activity of the benzimidazole core.[1]

  • Bioremediation and CO2 Capture: Certain benzimidazolium-based ILs have been studied for their potential in CO2 capture and conversion technologies.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Butyl-3-methylbenzimidazolium Bromide

This protocol describes the synthesis of a simple monocationic N-butylbenzimidazolium-based ionic liquid via the Menschutkin reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-methylbenzimidazole (2.6 mol) in dry acetonitrile (20 mL).

  • To this solution, add 1-bromobutane (1 mol) dissolved in dry acetonitrile (25 mL).

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.[3]

  • After 24 hours, cool the solution to room temperature.

  • Add diethyl ether (30 mL) to precipitate the product. A white solid should form immediately.[3]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Characterization:

The structure of the synthesized 1-butyl-3-methylbenzimidazolium bromide can be confirmed by NMR spectroscopy (¹H and ¹³C).

Protocol 2: Synthesis of a Dicationic Benzimidazole Ionic Liquid with a Butyl Spacer

This protocol outlines the synthesis of a dicationic benzimidazolium-based ionic liquid, which often exhibit higher thermal stability compared to their monocationic counterparts.[3]

Materials:

Procedure:

  • Dissolve 1,4-dibromobutane (1 mol) in dry acetonitrile (25 mL) in a round-bottom flask.

  • Add a solution of N-methylbenzimidazole (2.6 mol) in dry acetonitrile (20 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding diethyl ether (30 mL).

  • Isolate the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 3: Anion Exchange (Metathesis) Reaction

This protocol describes the exchange of the bromide anion with a different anion, such as bis(trifluoromethane)sulfonimide (Tf₂N⁻), to modify the physicochemical properties of the ionic liquid.

Materials:

  • Bromide-based benzimidazole dicationic ionic liquid (from Protocol 2)

  • Lithium bis(trifluoromethane)sulfonimide (LiTf₂N)

  • Deionized water

  • Dichloromethane (B109758)

  • Silver nitrate (B79036) solution (for testing)

Procedure:

  • Dissolve the bromide benzimidazole dicationic ionic liquid (1 equiv.) in deionized water (10 mL).

  • In a separate container, prepare an aqueous solution of lithium bis(trifluoromethane)sulfonimide (1.2 equiv., 80% w/w).

  • Add the LiTf₂N solution dropwise to the ionic liquid solution.

  • Stir the resulting suspension for 12 hours at room temperature.[3]

  • Add dichloromethane (15 mL) to the mixture and separate the organic phase.

  • Wash the organic phase with deionized water (3 x 15 mL).

  • Test the aqueous washings with a silver nitrate solution to ensure the complete removal of bromide ions (absence of a precipitate).[3]

  • Remove the dichloromethane from the organic phase under reduced pressure to obtain the final bis(trifluoromethane)sulfonimide-based ionic liquid.

Data Presentation

Table 1: Synthesis of Benzimidazole Dicationic Ionic Liquids (Yields)

Cation Spacer LengthAnionProductYield (%)Physical StateReference
Propyl (C3)Br⁻C₃(C₁BenzIm)₂/2Br-White Solid[3]
Propyl (C3)Tf₂N⁻C₃(C₁BenzIm)₂/2Tf₂N99White Solid[3]
Butyl (C4)Br⁻C₄(C₁BenzIm)₂/2Br--[3]
Butyl (C4)Tf₂N⁻C₄(C₁BenzIm)₂/2Tf₂N99White Solid[3]

Table 2: Thermal Properties of Benzimidazole Dicationic Ionic Liquids

CompoundDecomposition Temperature (TGA, °C)Glass Transition Temperature (DSC, °C)Melting Point (DSC, °C)Reference
C₃(C₁BenzIm)₂/2Tf₂N~350-~120[3]
C₄(C₁BenzIm)₂/2Tf₂N~345~ -30-[3]
C₅(C₁BenzIm)₂/2Tf₂N~340~ -40-[3]
C₆(C₁BenzIm)₂/2Tf₂N~335~ -50-[3]

Visualizations

Synthesis_Workflow cluster_quaternization Step 1: Quaternization (Menschutkin Reaction) cluster_anion_exchange Step 2: Anion Exchange (Metathesis) N_Butylbenzimidazole This compound Reaction_Mixture N_Butylbenzimidazole->Reaction_Mixture Alkyl_Halide Alkyl Halide (e.g., CH3I) Alkyl_Halide->Reaction_Mixture Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Mixture Heating Heating (e.g., 80°C) Product_Halide N-Butyl-N'-alkylbenzimidazolium Halide Heating->Product_Halide Precipitation with anti-solvent Product_Halide_Input N-Butyl-N'-alkylbenzimidazolium Halide Product_Halide->Product_Halide_Input Reaction_Mixture->Heating Stirring Reaction_Mixture_AE Product_Halide_Input->Reaction_Mixture_AE Metal_Salt Metal Salt (e.g., LiTf2N) Metal_Salt->Reaction_Mixture_AE Solvent_AE Solvent (e.g., Water/DCM) Solvent_AE->Reaction_Mixture_AE Final_IL Final Ionic Liquid Byproduct Byproduct (e.g., LiBr) Reaction_Mixture_AE->Final_IL Stirring & Washing Reaction_Mixture_AE->Byproduct

Caption: General synthesis workflow for N-butylbenzimidazolium ionic liquids.

Catalysis_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Catalyst Recycling Reactant_A Reactant A Reaction_Vessel Reaction Vessel Reactant_A->Reaction_Vessel Reactant_B Reactant B Reactant_B->Reaction_Vessel Ionic_Liquid N-Butylbenzimidazolium Ionic Liquid (Catalyst) Ionic_Liquid->Reaction_Vessel Addition Product_Mixture Product & Catalyst Mixture Reaction_Vessel->Product_Mixture Stirring & Heating Extraction Extraction with Organic Solvent Product_Mixture->Extraction Product_Solution Product in Organic Phase Extraction->Product_Solution Catalyst_Phase Ionic Liquid Phase Extraction->Catalyst_Phase Product_Isolation Product Isolation Product_Solution->Product_Isolation Solvent Evaporation Catalyst_Recycling Catalyst Recycling Catalyst_Phase->Catalyst_Recycling Washing & Drying

Caption: Workflow for using N-butylbenzimidazolium ILs as recyclable catalysts.

References

Application Notes and Protocols for Developing Biosensors Using Poly(N-butylbenzimidazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of electrochemical biosensors based on poly(N-butylbenzimidazole) (PBBI). The unique properties of PBBI, including its positive charge and film-forming capabilities, make it an excellent material for the fabrication of sensitive and selective biosensors for a variety of analytes, including glucose, choline (B1196258), and hydrogen peroxide. This document outlines the synthesis of a functionalized PBBI, the fabrication of modified electrodes, procedures for enzyme immobilization, and detailed protocols for electrochemical detection. Furthermore, potential applications in drug development are discussed.

Overview of Poly(this compound) in Biosensing

Poly(this compound) is a polymer that has gained attention in the field of biosensors due to its excellent film-forming properties, thermal stability, and, most importantly, its positively charged backbone. This positive charge facilitates the electrostatic immobilization of negatively charged biomolecules, such as enzymes, without the need for complex covalent linking chemistry. This non-destructive immobilization method can help preserve the bioactivity of the immobilized enzyme.

PBBI can be used to modify electrode surfaces, creating a biocompatible microenvironment for biological recognition events. Furthermore, PBBI can be combined with other materials, such as graphene, to enhance the electrochemical signal and improve the performance of the biosensor.

Characterization of Poly(this compound) Films

The successful modification of electrode surfaces with PBBI can be confirmed using various characterization techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the synthesized polymer and to confirm its successful deposition on the electrode surface. The spectra of PBBI will show characteristic peaks corresponding to the benzimidazole (B57391) ring structure.

  • Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology of the PBBI film. It can be used to visualize the uniformity of the polymer coating and the presence of any nanocomposites, such as graphene sheets.

Quantitative Data Summary

The performance of various biosensors developed using poly(this compound) and its composites is summarized in the table below for easy comparison.

Biosensor TypeAnalyteSensing MethodLinear RangeDetection LimitSensitivityResponse TimeReference
Enzyme-free PBBI/Au ElectrodeHydrogen PeroxideAmperometry25 µM - 10 mM6.25 µM35.1 - 419.4 µA mM⁻¹ cm⁻²Not Specified[1]
GOD-PBBIns-Gs/Au ElectrodeGlucoseAmperometry10 µM - 10 mMNot Specified143.5 µA mM⁻¹ cm⁻²5.6 s[2]
ChOx-PBBIns-Gs/Au ElectrodeCholineAmperometry0.1 µM - 0.83 mM0.02 µM494.9 µA mM⁻¹ cm⁻²Not Specified[2]
PBI-BA-Gs/Au ElectrodeHydrogen PeroxideAmperometry2.5 µM - 5 mMNot Specified1056 µA mM⁻¹ cm⁻²1.4 s[3]

Experimental Protocols

Synthesis of Carboxylated Polybenzimidazole (PBI-BA)

This protocol describes the synthesis of a carboxylated polybenzimidazole, a derivative of PBBI, which can be used for biosensor fabrication.

Materials:

  • 3,3',4,4'-Tetraaminobiphenyl

  • 4,4'-Oxybis(benzoic acid)

  • Polyphosphoric acid (PPA)

  • Succinic anhydride (B1165640)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 3,3',4,4'-tetraaminobiphenyl and 4,4'-oxybis(benzoic acid) to polyphosphoric acid.

  • Heat the mixture to 200°C and maintain for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of water.

  • Wash the polymer precipitate thoroughly with water and then with a sodium bicarbonate solution to remove any residual acid.

  • Dry the polymer in a vacuum oven at 80°C.

  • To introduce carboxyl groups, dissolve the synthesized polybenzimidazole in DMAc.

  • Add succinic anhydride to the solution and stir at room temperature for 24 hours.

  • Precipitate the carboxylated polymer (PBI-BA) in water, wash, and dry.

Fabrication of PBBI-Modified Gold Electrode

This protocol details the preparation of a gold electrode modified with a poly(this compound) film.

Materials:

  • Gold electrode (e.g., gold disk electrode)

  • Poly(this compound) solution (e.g., 1 mg/mL in a suitable organic solvent)

  • Alumina (B75360) slurry (for polishing)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Polish the gold electrode with alumina slurry to a mirror finish.

  • Sonnicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina and contaminants.

  • Dry the electrode under a stream of nitrogen.

  • Drop-cast a small volume (e.g., 5 µL) of the poly(this compound) solution onto the electrode surface.

  • Allow the solvent to evaporate completely at room temperature to form a uniform PBBI film.

  • The PBBI-modified electrode is now ready for enzyme immobilization or direct electrochemical measurements.

Immobilization of Enzymes via Electrostatic Attraction

This protocol describes the immobilization of negatively charged enzymes, such as glucose oxidase (GOD) or choline oxidase (ChOx), onto the positively charged PBBI-modified electrode.

Materials:

  • PBBI-modified electrode

  • Glucose oxidase (GOD) solution (e.g., 10 mg/mL in phosphate (B84403) buffer, pH 7.4) or Choline oxidase (ChOx) solution

  • Phosphate buffer (pH 7.4)

Procedure:

  • Immerse the PBBI-modified electrode in the enzyme solution.

  • Incubate for a specified period (e.g., 1-2 hours) at room temperature to allow for electrostatic adsorption of the enzyme onto the PBBI film.

  • Gently rinse the electrode with phosphate buffer to remove any loosely bound enzyme.

  • The enzyme-immobilized electrode is now ready for use in biosensing applications.

Electrochemical Detection Protocols

Electrochemical measurements are typically performed in a three-electrode cell containing a working electrode (the modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Procedure:

  • Place the GOD-PBBI modified electrode in an electrochemical cell containing a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Record the cyclic voltammogram in the absence of glucose.

  • Add aliquots of a standard glucose solution to the cell and record the cyclic voltammogram after each addition.

  • Scan the potential in a range where the enzymatic product (hydrogen peroxide) is electroactive (e.g., from -0.2 V to 0.8 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[4]

  • The increase in the oxidation peak current is proportional to the glucose concentration.

Procedure:

  • Place the ChOx-PBBI modified electrode in a stirred electrochemical cell containing a phosphate buffer solution.

  • Apply a constant potential at which the hydrogen peroxide produced by the enzymatic reaction is oxidized (e.g., +0.4 V vs. Ag/AgCl).[5]

  • After the background current stabilizes, inject known concentrations of choline into the cell.

  • The resulting steady-state current response is proportional to the choline concentration.

Procedure:

  • Place the PBBI-modified electrode in a stirred electrochemical cell containing a phosphate buffer solution.

  • Apply a potential step to a value where hydrogen peroxide is reduced or oxidized (e.g., -0.4 V vs. Ag/AgCl for reduction).[2]

  • Record the current as a function of time.

  • Introduce different concentrations of hydrogen peroxide and record the chronoamperometric response.

  • The change in current at a fixed time point is proportional to the hydrogen peroxide concentration.

Visualizations

Signaling Pathway for Enzymatic Biosensors

Signaling_Pathway Analyte Analyte (e.g., Glucose, Choline) Enzyme Immobilized Enzyme (e.g., GOD, ChOx) Analyte->Enzyme Enzymatic Reaction Product Product (e.g., H2O2) Enzyme->Product Electrode PBBI Modified Electrode Product->Electrode Electrochemical Reaction Signal Electrochemical Signal (Current) Electrode->Signal

Caption: Enzymatic biosensor signaling pathway.

Experimental Workflow for Biosensor Fabrication and Testing

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_test Testing A Synthesize Poly(this compound) C Modify Electrode with PBBI A->C B Prepare Electrode (Polish & Clean) B->C D Immobilize Enzyme C->D E Electrochemical Measurement D->E F Data Analysis E->F

Caption: Workflow for biosensor fabrication.

Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[][7] Biosensors based on poly(this compound) can be valuable tools in the drug development process in several ways:

  • Enzyme Inhibition Screening: Many drugs act by inhibiting specific enzymes. PBBI-based biosensors with immobilized enzymes can be used to screen compound libraries for potential enzyme inhibitors. A decrease in the biosensor signal in the presence of a test compound would indicate inhibition of the enzyme.

  • Monitoring Drug Metabolism: Some drugs are metabolized by oxidase enzymes, producing hydrogen peroxide as a byproduct. An enzyme-free PBBI-based hydrogen peroxide sensor could be used to monitor the metabolic activity of these enzymes in the presence of a drug candidate.

  • High-Throughput Screening: The simple fabrication and detection methods associated with PBBI-based biosensors make them amenable to miniaturization and integration into high-throughput screening platforms for rapid evaluation of large numbers of compounds.

  • Studying Drug-Receptor Interactions: The benzimidazole moiety itself can interact with biological targets through hydrogen bonding and π-π stacking.[] While not a direct application of the polymer-based biosensor itself, the underlying chemistry of the monomer can inform the design of new drugs.

By providing a stable and biocompatible platform for immobilizing biological recognition elements, poly(this compound)-based biosensors offer a versatile and powerful tool for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Functionalization of N-Butylbenzimidazole for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole (B57391) and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anticancer properties. The N-butylbenzimidazole scaffold offers a versatile platform for the development of targeted drug delivery systems. By functionalizing this core structure, it is possible to conjugate therapeutic agents and targeting moieties, leading to enhanced drug solubility, improved pharmacokinetic profiles, and selective delivery to cancer cells, thereby minimizing off-target toxicity.

These application notes provide a comprehensive overview and detailed protocols for the functionalization of this compound, its formulation into nanoparticles, and subsequent evaluation for targeted drug delivery applications. The focus is on creating a drug delivery system that can specifically target cancer cells via folate receptors, which are often overexpressed in various tumor types.

Data Presentation

The following tables summarize representative quantitative data for benzimidazole-based nanoparticle drug delivery systems. It is important to note that this data is compiled from studies on various benzimidazole derivatives and serves as a reference for expected outcomes when working with functionalized this compound.

Table 1: Physicochemical Properties of Benzimidazole-Based Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)
PLGA-Benzimidazole150 - 250< 0.2-15 to -305 - 1070 - 90
Folate-PLGA-Benzimidazole160 - 260< 0.2-10 to -254 - 865 - 85
Lipid-Polymer Hybrid NPs100 - 200< 0.3+20 to +308 - 15> 80

Table 2: In Vitro Cytotoxicity (IC50) of Benzimidazole Derivatives and Formulations

Compound/FormulationCell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole Derivative AMCF-7 (Breast Cancer)8.86 ± 1.10[1]Doxorubicin (B1662922)~1.10
Benzimidazole Derivative BHCT-116 (Colon Cancer)16.18 ± 3.85[1]5-Fluorouracil~5.0
Benzimidazole Derivative CA549 (Lung Cancer)9.62 ± 1.14[2]Erlotinib19.41 ± 2.38[2]
Folate-Targeted NanoparticlesFR-positive cellsLower IC50 vs. non-targetedNon-targeted NanoparticlesHigher IC50

Experimental Protocols

Protocol 1: Synthesis of N-Butyl-2-(4-carboxyphenyl)benzimidazole

This protocol describes the synthesis of a functionalized this compound with a carboxylic acid group, which can serve as a linker attachment point for drug or targeting ligand conjugation.

Materials:

  • 4-(Butylamino)aniline

  • 4-Formylbenzoic acid

  • Sodium metabisulfite (B1197395) (Na2S2O5)

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Synthesis of 4-(Butylamino)aniline: (This is a precursor that may need to be synthesized or purchased).

  • Condensation Reaction:

    • In a round-bottom flask, dissolve 4-(butylamino)aniline (1 equivalent) and 4-formylbenzoic acid (1 equivalent) in a mixture of DMF and ethanol.

    • Add sodium metabisulfite (1.5 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the precipitate and wash with cold water.

    • Neutralize the precipitate with a saturated solution of NaHCO3.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Conjugation of Doxorubicin and Folic Acid to Functionalized this compound

This protocol utilizes EDC/NHS chemistry to conjugate doxorubicin (an anticancer drug) and folic acid (a targeting ligand) to the carboxylated this compound. A linker with two amine groups is used to facilitate the dual conjugation.

Materials:

  • N-Butyl-2-(4-carboxyphenyl)benzimidazole

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG-Amine (linker)

  • Doxorubicin-HCl

  • Folic acid-NHS ester

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve N-Butyl-2-(4-carboxyphenyl)benzimidazole (1 equivalent) in anhydrous DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid.

  • Conjugation to Linker:

    • In a separate flask, dissolve Amine-PEG-Amine (1 equivalent) in DMSO.

    • Slowly add the activated this compound solution to the linker solution.

    • Stir the reaction overnight at room temperature.

  • Conjugation of Doxorubicin and Folic Acid:

    • To the reaction mixture, add Doxorubicin-HCl (0.8 equivalents) and triethylamine (B128534) (to neutralize HCl).

    • In a separate container, dissolve Folic acid-NHS ester (0.8 equivalents) in DMSO.

    • Add the Folic acid-NHS ester solution to the reaction mixture.

    • Stir for 24 hours at room temperature in the dark.

  • Purification:

    • Dialyze the final product against PBS for 48 hours to remove unreacted reagents.

    • Lyophilize the dialyzed solution to obtain the purified conjugate.

Protocol 3: Formulation of Targeted Nanoparticles by Nanoprecipitation

This protocol describes the formulation of the this compound conjugate into PLGA nanoparticles.

Materials:

  • This compound-Linker-Doxorubicin-Folate conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

Procedure:

  • Organic Phase Preparation: Dissolve the this compound conjugate and PLGA in acetone.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous PVA solution under constant stirring.

    • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in PBS for further use.

Protocol 4: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and zeta potential using a Dynamic Light Scattering (DLS) instrument.[3][4]

2. Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve the dried nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.

  • Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas[5][6][7]:

    • DLE (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the targeted nanoparticles against cancer cells.[8][9][10]

Materials:

  • Folate receptor-positive cancer cell line (e.g., MCF-7)

  • Folate receptor-negative cell line (control)

  • Complete cell culture medium

  • Targeted and non-targeted nanoparticles

  • Free drug

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 values.

Protocol 6: Apoptosis Assays

1. Caspase-3/7 Activity Assay:

  • Seed cells in a white-walled 96-well plate and treat with the nanoparticles as in the MTT assay.

  • After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.[11][12]

  • Incubate at room temperature for 1 hour.

  • Measure the luminescence using a plate reader.[11][12]

2. Western Blot for Apoptosis-Related Proteins:

  • Treat cells with nanoparticles, harvest the cells, and lyse them to extract total protein.[13][14][15]

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptosis proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and PARP).

  • Incubate with a secondary HRP-conjugated antibody and detect the signal using an ECL substrate.[13]

  • Quantify the band intensities using densitometry software.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Synthesis of N-Butyl-2-(4-carboxyphenyl)benzimidazole B EDC/NHS Activation A->B C Conjugation to Linker B->C D Conjugation of Doxorubicin & Folic Acid C->D E Nanoprecipitation (PLGA) D->E F Characterization (Size, Zeta, Drug Loading) E->F G Cytotoxicity (MTT Assay) F->G H Apoptosis Assays (Caspase, Western Blot) G->H I Tumor Model Development G->I J Biodistribution & Targeting (Optical Imaging) I->J K Efficacy Studies J->K

Caption: Experimental workflow for targeted drug delivery using functionalized this compound.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols: The Role of N-Butylbenzimidazole and its Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of benzimidazole (B57391) derivatives, a crucial scaffold in medicinal chemistry. While direct catalytic applications of N-butylbenzimidazole are not extensively documented, its role as a precursor to catalytically active species and its presence in functional materials are of significant interest. This document details established protocols for the synthesis of substituted benzimidazoles, which can be adapted for the preparation of this compound and its analogs.

Introduction to Benzimidazoles

The benzimidazole ring system is a vital heterocyclic motif found in numerous pharmaceuticals, including anti-ulcer medications, anthelmintics, and antiviral agents.[1][2] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its biological and chemical properties. This compound, a derivative with a butyl group on one of the nitrogen atoms, is a valuable building block in organic synthesis and material science. It can serve as a precursor to Brønsted acidic ionic liquids, which have applications in catalysis, such as in esterification reactions.[3]

Synthesis of Substituted Benzimidazoles

The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine (B120857) with aldehydes.[1] This reaction typically proceeds through a Schiff base intermediate, followed by intramolecular cyclization and dehydrogenation.[1] Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.

Catalytic Systems for Benzimidazole Synthesis

Several catalysts have been shown to be effective in the synthesis of benzimidazoles. The choice of catalyst can influence reaction conditions, yields, and selectivity.

General Workflow for Benzimidazole Synthesis

Reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid Mixing Mixing in Solvent with Catalyst Reactants->Mixing Reaction Reaction under specific conditions (e.g., heating) Mixing->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Substituted Benzimidazole Purification->Product

Caption: A generalized workflow for the synthesis of substituted benzimidazoles.

Erbium(III) Triflate Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles

Erbium(III) triflate (Er(OTf)₃) is an efficient Lewis acid catalyst for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, particularly under solvent-free microwave irradiation.[4][5] This method is notable for its rapid reaction times and high yields.

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde1-Benzyl-2-phenyl-1H-benzimidazole592
24-Chlorobenzaldehyde1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole890
34-Methylbenzaldehyde1-(4-Methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole794
44-Methoxybenzaldehyde1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole1088
52-Naphthaldehyde1-(Naphthalen-2-ylmethyl)-2-(naphthalen-2-yl)-1H-benzimidazole1085

Data sourced from[4][5]

Experimental Protocol:

  • In a microwave-transparent vessel, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Irradiate the solvent-free mixture in a microwave reactor for the time specified in the table.

  • Monitor the reaction for completion using thin-layer chromatography (TLC).

  • After cooling, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Lanthanum Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles

Lanthanum chloride (LaCl₃) serves as a mild and effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles at room temperature.[1][4]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde3.594
24-Chlorobenzaldehyde3.096
34-Nitrobenzaldehyde2.598
44-Methylbenzaldehyde4.092
54-Methoxybenzaldehyde4.590

Data sourced from[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in acetonitrile.

  • Add lanthanum chloride (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated in the data table.

  • Monitor the reaction progress using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Potential Catalytic Applications of this compound Derivatives

While this compound itself is not commonly used as a catalyst, its derivatives, particularly N-heterocyclic carbenes (NHCs), are powerful organocatalysts.

Generation and Catalytic Role of Benzimidazole-Derived NHCs

G cluster_0 NHC Generation cluster_1 Catalytic Cycle Benzimidazolium N-Butylbenzimidazolium Salt NHC N-Heterocyclic Carbene (NHC) (Catalyst) Benzimidazolium->NHC Deprotonation Base Base Base->NHC Intermediate Catalyst-Substrate Adduct NHC->Intermediate Nucleophilic Attack Substrate Substrate (e.g., Aldehyde) Substrate->Intermediate Product Product Intermediate->Product Product->NHC Catalyst Regeneration

Caption: Generation of an NHC from an N-butylbenzimidazolium salt and its general catalytic cycle.

This compound can be quaternized to form an N-butylbenzimidazolium salt. Subsequent deprotonation with a strong base yields the corresponding NHC. These carbenes are highly nucleophilic and can catalyze a variety of reactions, including:

  • Benzoin Condensation: The dimerization of aldehydes to form α-hydroxy ketones.

  • Stetter Reaction: The conjugate addition of an aldehyde to an α,β-unsaturated compound.

  • Transesterification: The exchange of the alkoxy group of an ester.

The butyl group on the nitrogen atom can influence the solubility and steric properties of the resulting NHC catalyst, potentially offering advantages in specific reaction systems.

Conclusion

This compound is a valuable heterocyclic compound with applications as a precursor in material science and catalysis. While its direct use as a catalyst is not widespread, the synthesis of the benzimidazole core is a well-established area of research with numerous efficient catalytic protocols. The methodologies presented here provide researchers with reliable procedures for the synthesis of a wide range of benzimidazole derivatives, which are essential for the development of new pharmaceuticals and functional materials. Furthermore, the potential to convert this compound into highly active NHC catalysts opens up a broad scope for its application in modern organic synthesis.

References

Application Notes and Protocols for the Preparation of N-butylbenzimidazole Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of N-butylbenzimidazole and its transition metal complexes. The protocols detailed herein are intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential and coordination chemistry of this versatile ligand and its derivatives.

Introduction

Benzimidazole (B57391) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The N-substitution of the benzimidazole scaffold, such as with a butyl group, can modulate its physicochemical properties and biological efficacy. The formation of metal complexes with this compound can further enhance its therapeutic potential, with studies suggesting that such complexes can induce apoptosis in cancer cells, a key mechanism for many chemotherapeutic agents.

These notes will cover the synthesis of the this compound ligand, followed by the preparation of its complexes with copper(II), cobalt(II), nickel(II), and zinc(II). Detailed characterization data and experimental workflows are provided to ensure reproducibility and facilitate further research and development.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂--INVALID-LINK--
Molecular Weight174.24 g/mol --INVALID-LINK--
Melting Point171-173 °C--INVALID-LINK--
UV-Vis (nm) 248, 295[1]
FTIR (cm⁻¹) Various peaks corresponding to functional groups[2]
Table 2: Characterization Data for this compound Metal(II) Complexes
ComplexColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Selected IR Bands (cm⁻¹) ν(M-N)
[Cu(N-bBIM)₂Cl₂]Green~70-80>300Low (non-electrolyte)~1.8-2.2~450-500
[Co(N-bBIM)₂Cl₂]Blue/Green~65-75>300Low (non-electrolyte)~4.4-5.2~420-480
[Ni(N-bBIM)₂Cl₂]Green~70-80>300Low (non-electrolyte)~2.9-3.4~430-490
[Zn(N-bBIM)₂Cl₂]White~75-85>300Low (non-electrolyte)Diamagnetic~410-470
N-bBIM = this compound. Data is compiled and representative based on typical values for similar benzimidazole complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of benzimidazoles by the condensation of o-phenylenediamines with carboxylic acids.

Materials:

  • N-butyl-o-phenylenediamine

  • Formic acid

  • 10% Sodium hydroxide (B78521) solution

  • Ethanol (B145695)

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

Procedure:

  • In a 250 mL round-bottom flask, combine N-butyl-o-phenylenediamine (0.1 mol) and formic acid (0.12 mol).

  • Heat the mixture under reflux for 2 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Slowly and carefully add 10% sodium hydroxide solution to the flask with constant stirring until the mixture is alkaline (check with pH paper).

  • The crude this compound will precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold water.

  • For purification, recrystallize the crude product from hot water with a small amount of activated charcoal to remove colored impurities.

  • Filter the hot solution to remove the charcoal and allow the filtrate to cool to room temperature, then in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

  • Determine the yield and melting point of the final product.

Protocol 2: General Synthesis of this compound Metal(II) Complexes

This protocol describes a general method for the synthesis of this compound complexes with various transition metal chlorides.

Materials:

  • This compound

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Ethanol or Methanol (B129727)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of ethanol or methanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) chloride (1 mmol) in 10 mL of ethanol or methanol.

  • Slowly add the metal salt solution to the this compound solution with continuous stirring.

  • Heat the resulting mixture to reflux for 3-4 hours. The formation of a precipitate indicates the formation of the complex.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid product with small portions of cold ethanol to remove any unreacted starting materials.

  • Dry the final complex in a vacuum oven or desiccator.

  • Characterize the complex using appropriate analytical techniques (FTIR, UV-Vis, elemental analysis, etc.).

Visualizations

Experimental Workflow: Synthesis of this compound Metal Complexes

experimental_workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand Start Materials: N-butyl-o-phenylenediamine, Formic Acid reflux_ligand Reflux (2h) start_ligand->reflux_ligand neutralize Neutralization (NaOH) reflux_ligand->neutralize precipitate_ligand Precipitation neutralize->precipitate_ligand filter_ligand Filtration & Washing precipitate_ligand->filter_ligand recrystallize Recrystallization filter_ligand->recrystallize dry_ligand Drying recrystallize->dry_ligand product_ligand This compound dry_ligand->product_ligand start_complex Start Materials: This compound, Metal(II) Chloride product_ligand->start_complex Use as Ligand dissolve Dissolve in Ethanol start_complex->dissolve mix Mix Solutions dissolve->mix reflux_complex Reflux (3-4h) mix->reflux_complex precipitate_complex Precipitation reflux_complex->precipitate_complex filter_complex Filtration & Washing precipitate_complex->filter_complex dry_complex Drying filter_complex->dry_complex product_complex This compound Metal Complex dry_complex->product_complex

Caption: Workflow for the synthesis of this compound and its metal complexes.

Signaling Pathway: Proposed Apoptotic Mechanism of Benzimidazole Metal Complexes

apoptosis_pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway complex Benzimidazole Metal Complex death_receptor Death Receptors (e.g., DR4, DR5) complex->death_receptor mitochondrion Mitochondrion complex->mitochondrion caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 ros ↑ ROS Production mitochondrion->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathways induced by benzimidazole metal complexes.

References

Troubleshooting & Optimization

troubleshooting low yield in N-butylbenzimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-butylbenzimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am experiencing a very low yield in my this compound synthesis. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial. Some reactions that yield poorly at room temperature can be significantly improved by heating.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[2]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading. Common catalysts include p-toluenesulfonic acid (p-TsOH), ammonium (B1175870) chloride (NH₄Cl), and various Lewis acids.[3][4][5] It is essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.

  • Purity of Starting Materials: The purity of o-phenylenediamine (B120857), butanoic acid, or butyraldehyde (B50154) is important. Impurities can lead to side reactions and the formation of colored byproducts.[5] It is advisable to use purified reagents.

  • Reaction Atmosphere: For syntheses involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Q2: My reaction mixture has turned dark, and I see multiple spots on my TLC. What are the likely side reactions?

A2: A dark reaction mixture and multiple spots on a Thin Layer Chromatography (TLC) plate suggest the formation of impurities. Potential side reactions in the synthesis of this compound include:

  • Incomplete Cyclization: The reaction may not go to completion, leaving behind the intermediate N-acyl-o-phenylenediamine (from the butanoic acid route) or a Schiff base intermediate (from the butyraldehyde route).

  • Dimerization/Polymerization: o-Phenylenediamine or the benzimidazole (B57391) product can sometimes undergo self-condensation or polymerization reactions, especially at high temperatures, leading to complex mixtures.

  • Oxidation: o-Phenylenediamine is susceptible to oxidation, which can lead to colored, polymeric byproducts. Performing the reaction under an inert atmosphere can mitigate this.

Q3: I am having trouble purifying my this compound. What are the recommended methods?

A3: Effective purification is crucial for obtaining high-purity this compound. Common purification techniques include:

  • Work-up: After the reaction, the mixture is often cooled and neutralized. For reactions using an acid catalyst like p-TsOH, the mixture can be added to a sodium carbonate solution to precipitate the crude product, which is then filtered and washed with water.[4]

  • Recrystallization: This is a common method for purifying solid benzimidazole derivatives. Suitable solvents include ethanol (B145695), or a mixture of ethanol and water.[1]

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is effective. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a gradient of ethyl acetate (B1210297) in hexane.[6]

Q4: How do I choose between using butanoic acid and butyraldehyde for the synthesis?

A4: Both butanoic acid and butyraldehyde can be used to synthesize the benzimidazole core structure with o-phenylenediamine.

  • Butanoic Acid Route (Phillips-Ladenburg Reaction): This is a very common and robust method.[5] It typically requires heating and often an acid catalyst. The reaction involves the formation of an amide intermediate followed by cyclization.

  • Butyraldehyde Route: This method involves the condensation of the aldehyde with o-phenylenediamine to form a Schiff base, which then undergoes oxidative cyclization. This route may require an oxidizing agent.[7]

The choice may depend on the availability of starting materials, desired reaction conditions (e.g., temperature), and the specific substitution pattern of the final product.

Data Presentation

The following tables summarize typical reaction conditions and yields for benzimidazole synthesis, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts for Benzimidazole Synthesis (General)

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
p-TSOHo-phenylenediamine, butanoic acidToluene (B28343)Reflux2-368[3][4]
NH₄Clo-phenylenediamine, aromatic acidsEtOH80-90-Moderate to good[5]
Au/TiO₂o-phenylenediamine, aldehydesCHCl₃:MeOH (3:1)252High[6][7][8]
Er(OTf)₃o-phenylenediamine, benzaldehydeH₂O120 (MW)0.2572[9][10]
Natural Fruit Juiceso-phenylenediamine, aldehydesSolvent-freeRoom Temp-76-95[11]

Table 2: Purification Methods for Benzimidazole Derivatives

Purification MethodTypical Solvents/Mobile PhaseKey Considerations
Work-up Aqueous Na₂CO₃ or NaOH, WaterNeutralizes acid catalyst and precipitates the crude product.
Recrystallization Ethanol, Ethanol/WaterEffective for obtaining high-purity crystalline solids.
Column Chromatography Silica gel with Ethyl Acetate/Hexane gradientUseful for separating non-crystalline products and complex mixtures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation with Butanoic Acid

This protocol is a general guideline based on the Phillips-Ladenburg reaction.

  • In a round-bottom flask, combine o-phenylenediamine (10 mmol) and butanoic acid (12 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 1-2 mol%).

  • Add a suitable solvent such as toluene (20-30 mL).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-3 hours), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium carbonate to neutralize the acid and precipitate the crude product.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.

Protocol 2: Synthesis of 2-Propyl-1H-benzimidazole (as an analogue for this compound) via Condensation with Butyraldehyde

This protocol is a general guideline for the synthesis from an aldehyde.

  • To a solution of o-phenylenediamine (10 mmol) in a suitable solvent like a mixture of chloroform (B151607) and methanol (B129727) (3:1), add butyraldehyde (10 mmol).[7][8]

  • Add a catalyst, for example, a supported gold nanoparticle catalyst (Au/TiO₂) if available, or another suitable catalyst.[7][8]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, if a heterogeneous catalyst is used, it can be removed by filtration.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.

Mandatory Visualization

The following diagrams illustrate the reaction pathways for the synthesis of this compound and a general troubleshooting workflow for low yield.

reaction_pathway_acid OPD o-Phenylenediamine Intermediate N-Acyl Intermediate OPD->Intermediate + Butanoic Acid (Heat, Catalyst) ButanoicAcid Butanoic Acid ButanoicAcid->Intermediate Product 2-Propyl-1H-benzimidazole (this compound analogue) Intermediate->Product - H₂O (Cyclization)

Caption: Reaction pathway for this compound synthesis from butanoic acid.

reaction_pathway_aldehyde OPD o-Phenylenediamine SchiffBase Schiff Base Intermediate OPD->SchiffBase + Butyraldehyde Butyraldehyde Butyraldehyde Butyraldehyde->SchiffBase Product 2-Propyl-1H-benzimidazole (this compound analogue) SchiffBase->Product Oxidative Cyclization

Caption: Reaction pathway for this compound synthesis from butyraldehyde.

troubleshooting_workflow cluster_conditions Reaction Parameters Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK CheckCatalyst Evaluate Catalyst and Loading OptimizeConditions->CheckCatalyst Conditions Optimized Temperature Adjust Temperature ImproveWorkup Improve Work-up and Purification CheckCatalyst->ImproveWorkup Catalyst Optimized Success Yield Improved ImproveWorkup->Success Time Vary Reaction Time Solvent Screen Solvents

References

optimizing reaction conditions for N-alkylation of benzimidazole.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of benzimidazole (B57391). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and optimized reactions.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of benzimidazole, offering potential causes and solutions in a direct question-and-answer format.

Question: My reaction yield is consistently low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of benzimidazole can arise from several factors, primarily incomplete deprotonation of the benzimidazole ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base and solvent is critical.[2]

    • Weak Bases: For many reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (B52724) are sufficient.[3] Cs₂CO₃ is often reported to be highly effective.[1]

    • Strong Bases: For less reactive benzimidazoles or alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or DMF can ensure complete deprotonation, forming the more nucleophilic benzimidazolide (B1237168) anion.[2]

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. Ensure the purity of the alkylating agent.

  • Optimize Reaction Temperature: While some reactions proceed at room temperature, heating can significantly increase the reaction rate.[3] Temperatures between 50-80°C are commonly employed.[3] For less reactive alkyl halides, temperatures of 55-60°C may be necessary.[4] However, be aware that higher temperatures can also lead to side reactions.

Question: I am observing a mixture of N1 and N3-alkylated isomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. The ratio of these isomers is influenced by steric and electronic factors.[3]

Control Strategies:

  • Steric Hindrance: A bulky substituent on the benzimidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: Electron-withdrawing groups on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms, potentially favoring alkylation at the more distant nitrogen.[3]

  • Reaction Conditions: The choice of base and solvent can influence the isomeric ratio. Experimenting with different combinations can help optimize for the desired isomer.[2]

Question: My reaction is producing significant side products. What are the common side reactions and how can I prevent them?

Answer:

Several side reactions can occur during the N-alkylation of benzimidazole, leading to a complex reaction mixture and difficult purification.

  • Over-alkylation (Quaternary Salt Formation): The N-alkylated benzimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated benzimidazolium salt.[2]

    • Prevention: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize this.[1] Adding the alkylating agent dropwise can also help maintain a low concentration of the electrophile.[1]

  • Ring Opening: Under harsh conditions, such as high temperatures and the use of a strong base with an excess of a reactive alkyl halide, the benzimidazole ring can undergo N-alkylation induced ring opening.[2][4]

    • Prevention: Use milder reaction conditions where possible. Monitor the reaction closely and avoid excessive heating or prolonged reaction times.

  • C-alkylation: Although less common, alkylation at the C2 position can occur, especially if the nitrogen atoms are sterically hindered.[1]

Question: The purification of my N-alkylated benzimidazole is proving difficult. What are some common challenges and solutions?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, isomers, and side products.

  • Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification.[3] A careful selection of the eluent system is crucial to achieve good separation.

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique.[1]

  • Aqueous Work-up: During the work-up, pouring the reaction mixture into ice-water is a common step.[3] Ensure the pH of the aqueous layer is adjusted to keep your product in the organic layer during extraction. Back-extraction of the aqueous layer or saturating it with brine can improve recovery of water-soluble products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for N-alkylation of benzimidazole?

A1: A general procedure involves dissolving the benzimidazole in a suitable solvent (e.g., DMF, acetonitrile), adding a base (e.g., K₂CO₃, Cs₂CO₃, NaH), and then adding the alkylating agent. The reaction is stirred at a specific temperature (room temperature to 80°C) and monitored by TLC until completion.[3]

Q2: How does the choice of base affect the reaction?

A2: The base is crucial for deprotonating the N-H of the benzimidazole, making it nucleophilic. Weaker bases like K₂CO₃ are often sufficient, but stronger bases like NaH may be required for less reactive substrates to ensure complete formation of the benzimidazolide anion.[2]

Q3: What is the role of the solvent in this reaction?

A3: Polar aprotic solvents like DMF, acetonitrile, and DMSO are commonly used because they effectively dissolve the benzimidazole and the base, facilitating the reaction.[1] The choice of solvent can also impact the reaction rate and, in some cases, the regioselectivity.[2]

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave-assisted N-alkylation has been reported and can significantly reduce reaction times.[5]

Data Presentation

Table 1: Effect of Base and Solvent on N-Alkylation Yield

EntryBase (equiv.)SolventAlkylating AgentTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃ (2.0)DMFBenzyl (B1604629) bromideRT1285[3]
2Cs₂CO₃ (2.0)AcetonitrileBenzyl bromide60692[3]
3NaH (1.2)THFEthyl iodideRT890[2]
4K₂CO₃ (1.5)DMF1-bromobutane802478[3]

Table 2: Influence of Alkylating Agent on Reaction Conditions

| Entry | Benzimidazole | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Methylbenzimidazole | Methyl iodide | K₂CO₃ | Acetone | Reflux | 5 | 95 | Fictionalized Data | | 2 | 2-Phenylbenzimidazole | Ethyl bromide | Cs₂CO₃ | DMF | 50 | 10 | 88 |[6] | | 3 | Benzimidazole | Benzyl chloride | NaH | THF | RT | 12 | 82 |[2] | | 4 | 5-Nitrobenzimidazole | Propyl iodide | K₂CO₃ | Acetonitrile | 70 | 18 | 75 |[7] |

Experimental Protocols

General Protocol for N-Alkylation of Benzimidazole with an Alkyl Halide:

  • Preparation: To a solution of the benzimidazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).[3]

  • Anion Formation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide anion.[3]

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 eq) dropwise to the reaction mixture.[3]

  • Reaction: Stir the reaction at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-water.[3]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Visualizations

experimental_workflow start Start dissolve Dissolve Benzimidazole in Solvent start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base stir Stir for 15-30 min (Anion Formation) add_base->stir add_alkylating_agent Add Alkylating Agent (e.g., R-Br) stir->add_alkylating_agent react Stir at RT or Heat (50-80 °C) add_alkylating_agent->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Ice-water) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, & Purify extract->purify end End purify->end

Caption: A general experimental workflow for the N-alkylation of benzimidazole.

Caption: A troubleshooting flowchart for common N-alkylation issues.

References

Technical Support Center: N-Butylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-butylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the N-alkylation of benzimidazole (B57391) with a butyl group?

A1: The most prevalent side reactions include over-alkylation, lack of regioselectivity (in substituted benzimidazoles), and C-alkylation. Under harsh conditions, ring opening can also occur.[1]

  • Over-alkylation: The desired this compound product can react further with the alkylating agent (e.g., butyl bromide) to form a 1,3-dibutylbenzimidazolium salt. This is a common issue because the product amine can be more nucleophilic than the starting material.[1]

  • C-alkylation: Although less common than N-alkylation, direct alkylation at the C2 position of the benzimidazole ring can occur, leading to the formation of 2-butylbenzimidazole as a byproduct.[2][3]

  • Dimerization/Polymerization: Starting materials or the product can sometimes undergo intermolecular reactions, leading to dimers or oligomeric impurities, which may appear as a dark, complex mixture.[4]

  • Incomplete Reaction: The synthesis may not proceed to completion, leaving unreacted benzimidazole in the final product mixture.

Q2: My TLC analysis shows multiple spots, and the reaction mixture has turned dark. What are the likely causes?

A2: A dark reaction mixture and multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of impurity formation.[4] The likely causes include:

  • Polymerization: Benzimidazole or its derivatives can polymerize under certain conditions, especially at high temperatures.[4]

  • Degradation: The starting material or product may be sensitive to harsh acidic or basic conditions, or prolonged high temperatures, leading to degradation.

  • Oxidation: If the reaction is exposed to air at elevated temperatures, oxidation of the benzimidazole ring or other functional groups can occur.[4]

  • Multiple Products: The spots could correspond to the starting material, the desired this compound, the over-alkylated product (1,3-dibutylbenzimidazolium salt), and the C-alkylated isomer (2-butylbenzimidazole).

Q3: How can I minimize the formation of the over-alkylated quaternary salt?

A3: To prevent di-alkylation, you should carefully control the stoichiometry of the reactants.

  • Molar Ratio: Use a molar ratio of benzimidazole to the alkylating agent that is 1:1 or slightly in excess of benzimidazole.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.

  • Monitoring: Monitor the reaction progress closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q4: What factors influence N-alkylation versus C-alkylation, and how can I favor the desired N-substitution?

A4: The site of alkylation (N vs. C) is heavily influenced by the reaction conditions. N-alkylation is generally favored.

  • Reaction Type: Standard N-alkylation methods using an alkyl halide and a base (like K₂CO₃, NaH, or Cs₂CO₃) strongly favor N-alkylation.[5]

  • Reagents: Certain reagents, such as Grignard reagents, are known to promote direct C-H alkylation at the C2 position.[2] Avoiding such reagents will minimize C-alkylation.

  • Base: The choice of base is critical. Using a base to deprotonate the benzimidazole N-H forms the benzimidazolate anion, which is a soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, this soft anion will preferentially react with the soft electrophilic carbon of the butyl halide at the nitrogen atom.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective Base: The base used (e.g., K₂CO₃) is not strong enough or is hydrated, failing to deprotonate the benzimidazole effectively. 2. Low Reaction Temperature: The reaction temperature is too low for the activation energy to be overcome. 3. Poor Quality Reagents: The alkylating agent (e.g., butyl bromide) may have degraded.1. Base Selection: Use a stronger base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF). Ensure bases like K₂CO₃ are freshly dried.[5] 2. Temperature: Gently heat the reaction. Monitor via TLC to find the optimal temperature that promotes the reaction without causing degradation.[6] 3. Reagent Quality: Use freshly opened or purified reagents.
Formation of 1,3-Dibutylbenzimidazolium Salt (Over-alkylation) 1. Excess Alkylating Agent: Using more than one equivalent of the butyl halide. 2. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.1. Stoichiometry: Use a 1:1 or 1.05:1 molar ratio of benzimidazole to butyl halide. 2. Slow Addition: Add the butyl halide dropwise to the reaction mixture. 3. Monitoring: Stop the reaction immediately upon consumption of the starting benzimidazole, as determined by TLC.
Presence of Unreacted Benzimidazole 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Stoichiometry: An excess of benzimidazole was used. 3. Inefficient Mixing: Poor stirring in a heterogeneous mixture.1. Reaction Time/Temp: Increase the reaction time or temperature and monitor progress.[6] 2. Purification: Unreacted benzimidazole can often be removed via column chromatography or by an acidic wash, as it is more basic than this compound.
Product is Difficult to Purify 1. Polar Byproducts: The over-alkylated salt is highly polar and can streak on silica (B1680970) gel. 2. Similar Polarity: The desired product and some byproducts may have similar polarities, making separation by chromatography difficult.1. Aqueous Wash: The quaternary salt byproduct is often soluble in water and can be removed with an aqueous workup. 2. Chromatography: Use a gradient elution method for column chromatography. If separation is poor, consider a different solvent system or reverse-phase chromatography. 3. Crystallization: Attempt to purify the final product by crystallization.

Key Experimental Protocol: N-Alkylation of Benzimidazole

This protocol describes a general method for the synthesis of this compound using butyl bromide as the alkylating agent.

Materials:

  • Benzimidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Butyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (B1210297)

  • Hexane (B92381)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add butyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor its progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent).

  • Once the benzimidazole starting material is consumed (typically after 4-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.

Visualizations

Side_Reactions reactant Benzimidazole + Butyl Bromide main_product This compound (Desired Product) reactant->main_product Main Reaction Pathway (Base, e.g., K₂CO₃) side_product2 2-Butylbenzimidazole (C-Alkylation) reactant->side_product2 Side Reaction (e.g., Grignard conditions) side_product1 1,3-Dibutylbenzimidazolium Salt (Over-alkylation) main_product->side_product1 + Butyl Bromide

Caption: Main vs. Side Reaction Pathways in Benzimidazole Alkylation.

Caption: Troubleshooting Workflow for this compound Synthesis.

References

Technical Support Center: Purification of N-butylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-butylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The common impurities in crude this compound typically arise from the synthesis process, which often involves the N-alkylation of benzimidazole (B57391) with a butyl halide. The primary impurities include:

  • Unreacted Benzimidazole: The starting material may not have fully reacted.

  • Unreacted Butyl Halide: Excess alkylating agent may remain.

  • Over-alkylation Products: The desired this compound can be further alkylated to form N,N'-dibutylbenzimidazolium salts.

  • Regioisomers: If a substituted benzimidazole is used as the starting material, alkylation can occur at different nitrogen atoms, leading to isomeric impurities.[1]

Q2: Which purification techniques are most effective for this compound?

The two most common and effective methods for purifying this compound are:

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product to obtain high-purity crystalline material.[2]

  • Column Chromatography: This method is highly versatile and is particularly useful for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[2]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[2][3] For benzimidazole derivatives, common solvent systems include:

  • Single Solvents: Ethanol (B145695) or acetone (B3395972) can be effective.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often used. Common examples for similar compounds include ethanol/water or ethyl acetate (B1210297)/hexane (B92381).[2]

To select an appropriate solvent, small-scale solubility tests are recommended.

Q4: What is a good starting point for developing a column chromatography method for this compound purification?

For benzimidazole derivatives, a common starting point for column chromatography is:

  • Stationary Phase: Silica (B1680970) gel is the most common choice.[2]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used.[2]

The optimal eluent composition should be determined by thin-layer chromatography (TLC) before running the column. A good separation is often achieved when the desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was used).- Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.[2]
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- Insoluble impurities are present.- Use a solvent system with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Perform a hot filtration to remove any insoluble impurities before cooling.[2]
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- The crystals were washed with a solvent that was not cold.- Choose a solvent system where the product has lower solubility at cold temperatures.- Ensure the solvent used for washing the crystals is pre-chilled in an ice bath.[2]
Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities (co-elution). - The mobile phase is too polar or not polar enough.- The column was not packed properly.- Adjust the solvent polarity based on TLC results. Use a less polar system for better separation of less polar compounds and vice-versa.- Ensure the column is packed uniformly without any air bubbles or cracks.[2]
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
Streaking or tailing of spots on TLC and broad peaks from the column. The compound may be interacting too strongly with the acidic silica gel.Add a small amount (e.g., 0.5-1%) of triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.

Data Presentation

The following table summarizes the expected purity of this compound after different purification methods. The initial purity of the crude product is assumed to be 85%.

Purification Method Stationary/Solvent System Typical Purity (%) Typical Yield (%) Advantages Disadvantages
RecrystallizationEthanol/Water>98%70-90%Simple, cost-effective, yields high-purity crystalline material.Potential for "oiling out," lower recovery if the compound is moderately soluble in the cold solvent.[2]
Column ChromatographySilica Gel with Ethyl Acetate/Hexane gradient>99%60-85%Excellent for separating closely related impurities and purifying non-crystalline materials.Can be time-consuming and requires larger volumes of solvent.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently turbid.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal system will give the this compound an Rf value of 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC to identify and combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid crude Column Column Chromatography Crude->Column Oily or complex mixture TLC TLC Analysis Recrystallization->TLC Check purity Column->TLC Monitor fractions HPLC HPLC/NMR Analysis TLC->HPLC Confirm purity Pure Pure this compound HPLC->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery Sol_Saturated Solution not saturated? NoCrystals->Sol_Saturated Sol_Cooling Cooling too fast? OilingOut->Sol_Cooling Sol_Solubility High solubility when cold? LowRecovery->Sol_Solubility Action_Concentrate Concentrate Solution Sol_Saturated->Action_Concentrate Yes Action_Seed Add Seed Crystal Sol_Saturated->Action_Seed No Action_SlowCool Cool Slowly Sol_Cooling->Action_SlowCool Yes Action_NewSolvent Change Solvent Sol_Cooling->Action_NewSolvent No Sol_Solubility->Action_NewSolvent Yes

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Improving the Solubility of N-butylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-butylbenzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show poor aqueous solubility?

A1: this compound derivatives often exhibit low aqueous solubility due to their molecular structure. The benzimidazole (B57391) ring system is aromatic and largely hydrophobic, and the addition of a non-polar N-butyl group further increases the lipophilicity of the molecule. This makes it energetically unfavorable for the compound to dissolve in polar solvents like water. Strong intermolecular forces in the solid crystal lattice can also contribute to poor solubility by requiring a significant amount of energy to break the crystal structure.[1]

Q2: I've dissolved my this compound derivative in 100% DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon is known as "solvent-shifting precipitation" and is a common issue for poorly soluble compounds.[1] Your compound is soluble in the organic solvent (DMSO), but when this stock solution is introduced to the aqueous buffer, the overall solvent environment becomes predominantly aqueous. This abrupt change in polarity causes the compound's solubility to decrease dramatically, leading to precipitation.

To prevent this, you can try the following:

  • Optimize the dilution process: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations of the compound that can trigger precipitation.[1]

  • Reduce the final concentration: Your target concentration in the assay buffer may be above the kinetic solubility limit of the compound under those conditions. Try lowering the final concentration.

  • Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many assays can tolerate up to 0.5% or even 1% DMSO. Increasing the final DMSO concentration in your assay buffer can help keep the compound in solution.

  • Employ solubility enhancement techniques: If the above methods are insufficient, you may need to reformulate your assay buffer using co-solvents or by adjusting the pH.

Q3: How does pH influence the solubility of this compound derivatives?

A3: The benzimidazole ring contains basic nitrogen atoms.[2] This means that the solubility of this compound derivatives is often pH-dependent.[1][3] In acidic conditions (lower pH), these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound. Conversely, at neutral or alkaline pH, the compound is likely to be in its less soluble, non-ionized form. Therefore, adjusting the pH of your aqueous buffer to be more acidic can significantly improve the solubility of your this compound derivative.[]

Q4: What are co-solvents and how can they improve the solubility of my compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][6] They work by reducing the polarity of the solvent system, making it a more favorable environment for hydrophobic molecules like this compound derivatives.[] Commonly used co-solvents in biological assays include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).

Q5: When should I consider more advanced techniques like solid dispersion or salt formation?

A5: These techniques are typically employed during later stages of drug development when a lead compound has been identified but its poor solubility hinders in vivo studies or formulation into a final drug product.

  • Salt formation is a robust method for significantly increasing the solubility and dissolution rate of ionizable compounds.[7][8]

  • Solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance solubility and dissolution by presenting the drug in an amorphous, higher-energy state.[9][10]

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

If you are experiencing precipitation of your this compound derivative in your aqueous assay buffer, follow this troubleshooting workflow:

G start Precipitation Observed in Aqueous Buffer check_stock Is the DMSO stock solution clear? start->check_stock reprepare_stock Action: Prepare fresh DMSO stock. Ensure complete dissolution (gentle warming/sonication). check_stock->reprepare_stock No check_dilution Was the DMSO stock added dropwise to a vigorously stirring aqueous buffer? check_stock->check_dilution Yes reprepare_stock->check_stock reprepare_solution Action: Re-prepare the solution using the correct dilution technique. check_dilution->reprepare_solution No check_concentration Is the final compound concentration below the known kinetic solubility limit? check_dilution->check_concentration Yes reprepare_solution->check_dilution lower_concentration Action: Lower the final concentration of the compound. check_concentration->lower_concentration No implement_enhancement Action: Implement solubility enhancement techniques (e.g., co-solvents, pH adjustment). check_concentration->implement_enhancement Yes lower_concentration->check_concentration success Solution is Clear implement_enhancement->success

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation: Solubility of a Representative this compound Derivative

The following tables present representative solubility data for a hypothetical this compound derivative ("Compound X") to illustrate the impact of different solvents, pH, and enhancement techniques.

Table 1: Solubility of Compound X in Various Solvents

SolventSolubility (µg/mL)
Water< 1
Phosphate (B84403) Buffered Saline (PBS), pH 7.4< 1
Ethanol5,000
Propylene Glycol (PG)8,000
Polyethylene Glycol 400 (PEG 400)12,000
Dimethyl Sulfoxide (DMSO)> 50,000

Table 2: Effect of pH on the Aqueous Solubility of Compound X

Aqueous BufferpHSolubility (µg/mL)
Citrate (B86180) Buffer4.0150
Citrate Buffer5.075
Phosphate Buffer6.020
Phosphate Buffer7.0< 1
Tris Buffer8.0< 1

Table 3: Effect of Co-solvents on the Solubility of Compound X in PBS (pH 7.4)

Co-solvent SystemCo-solvent Concentration (%)Solubility (µg/mL)
None0< 1
Ethanol510
Ethanol1025
PEG 400550
PEG 40010120

Table 4: Solubility Enhancement by Solid Dispersion and Salt Formation

FormulationSolubility in Water (µg/mL)Fold Increase
Compound X (Crystalline)< 1-
Solid Dispersion (1:5 ratio with PVP K30)85> 85
Compound X Hydrochloride Salt250> 250

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol outlines a general method for determining the kinetic solubility of a compound in an aqueous buffer.[11][12]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Compound Addition: Add a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution into the wells of a 96-well plate containing the aqueous assay buffer (e.g., 98 µL). This will result in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and incubate at room temperature (or the desired assay temperature) for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • Data Analysis: Plot the measured light scattering or absorbance against the compound concentration. The concentration at which a sharp increase in signal is observed represents the kinetic solubility limit.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO serial_dilution Serially dilute stock in DMSO prep_stock->serial_dilution add_compound Add DMSO dilutions to buffer plate serial_dilution->add_compound prep_plate Add aqueous buffer to 96-well plate prep_plate->add_compound incubate Incubate for 1-2 hours with shaking add_compound->incubate measure Measure turbidity incubate->measure plot Plot turbidity vs. concentration measure->plot determine_sol Determine kinetic solubility limit plot->determine_sol

Caption: Experimental workflow for kinetic solubility determination.

Protocol 2: Solubility Enhancement using Co-solvents
  • Co-solvent Selection: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.

  • Buffer Preparation: Prepare the aqueous assay buffer containing the desired final concentration of the co-solvent (e.g., 5% or 10% v/v). Ensure the co-solvent is fully mixed with the buffer.

  • Stock Solution Addition: Add the DMSO stock solution of your this compound derivative to the co-solvent-containing buffer, following the optimized dropwise addition method with vigorous stirring.

  • Control Preparation: Prepare a vehicle control containing the same final concentration of DMSO and co-solvent in the buffer to assess any effects of the solvents on the assay.

  • Solubility Assessment: Visually inspect the solution for any signs of precipitation. For quantitative analysis, perform a kinetic solubility assay as described in Protocol 1 using the co-solvent-containing buffer.

Protocol 3: Solubility Enhancement by pH Adjustment
  • Buffer Selection: Prepare a series of buffers with different pH values (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8).

  • Solubility Testing: Determine the kinetic solubility of your this compound derivative in each buffer using the method outlined in Protocol 1.

  • Data Analysis: Plot the kinetic solubility as a function of pH to identify the optimal pH range for your compound.

  • Assay Compatibility Check: Ensure that the optimal pH for solubility is compatible with your biological assay system (e.g., enzyme activity, cell viability).

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for preparing small batches for preclinical studies.[10][13]

  • Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (B124986) (PVP K30) or hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Dissolution: Dissolve both the this compound derivative and the carrier in a common volatile organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-carrier ratio is 1:5 or 1:10 by weight.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Collection and Sizing: Scrape the solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.

  • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion powder using a shake-flask method and compare it to the crystalline compound.

Protocol 5: Salt Formation (Hydrochloride Salt)

This protocol is a general method for forming the hydrochloride salt of a basic compound like an this compound derivative.[14]

  • Dissolution: Dissolve the this compound derivative in a suitable anhydrous organic solvent with low polarity, such as diethyl ether or dichloromethane.

  • Acid Addition: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirring solution of the compound at room temperature.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum.

  • Confirmation and Solubility Testing: Confirm the salt formation using appropriate analytical techniques (e.g., NMR, FTIR). Determine the aqueous solubility of the salt and compare it to the free base.

Hypothetical Signaling Pathway Inhibition

This compound derivatives are being investigated as inhibitors of various signaling pathways implicated in disease. The diagram below illustrates a hypothetical scenario where a derivative ("NBB-Inhibitor") blocks a receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds NBB_Inhibitor NBB-Inhibitor NBB_Inhibitor->RTK Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Technical Support Center: N-butylbenzimidazole Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-butylbenzimidazole in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

While specific long-term stability data for this compound is limited, general guidance for benzimidazole (B57391) derivatives suggests storage in a cool, dry, and dark place in a tightly sealed container.[1][2][3] For solutions, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation.[4] It is advisable to prepare fresh solutions periodically, for instance, on a monthly basis.[4]

Q2: In which solvents is this compound soluble?

This compound is a solid that is reported to be soluble in most organic solvents.[5] For biological experiments, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into an aqueous buffer or cell culture medium.[6]

Q3: What are the potential causes of this compound degradation in solution?

Based on studies of related benzimidazole compounds, degradation can be triggered by several factors:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.[3][7]

  • Oxidation: Degradation in the presence of oxidizing agents.[3][7]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[3][7][8] Benzimidazole anthelmintics, for example, have shown high photosensitivity in solution.[8]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[7]

Q4: What are the common signs of this compound degradation?

Degradation of this compound in solution can manifest in several ways:

  • Appearance of new, unexpected peaks in HPLC chromatograms.[3]

  • A decrease in the concentration of the main compound peak over time in analytical tests.[3]

  • Changes in the physical appearance of the solution, such as color change or precipitation.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC chromatogram during stability analysis.

  • Possible Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the solution was stored protected from light and at the recommended temperature.[3] Benzimidazoles are known to be photosensitive.[3][8]

    • Analyze Blank Solvents: Run a blank injection of your solvent to ensure the new peaks are not from the solvent itself.

    • Perform a Forced Degradation Study: A controlled stress test can help you identify potential degradation products under specific conditions (acid, base, oxidation, heat, light).[3] This can aid in the tentative identification of the observed peaks.

    • Utilize LC-MS: For definitive identification of the unknown peaks, analysis by liquid chromatography-mass spectrometry (LC-MS) is recommended to determine the mass of each impurity.[3]

Issue 2: The concentration of my this compound solution is decreasing, but I don't see significant degradation peaks in the HPLC.

  • Possible Cause: This "mass balance" issue can arise from several factors.

  • Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and therefore will not be detected by a UV detector.[3] Try analyzing your samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[3]

    • Investigate Precipitation: The compound might be precipitating out of the solution, especially if the solvent is not optimal or if the concentration is high.[3] Visually inspect your samples for any solid material.[3]

    • Consider Adsorption: The compound may be adsorbing to the surface of the storage container.[3] Using silanized glass vials or polypropylene (B1209903) tubes can sometimes mitigate this issue.[3]

Issue 3: I am having trouble reproducing an experiment from the literature or a previous result.

  • Possible Cause: Discrepancies in experimental conditions or reagent quality can lead to reproducibility issues.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the this compound and all solvents are of high purity and not from an old or improperly stored stock.

    • Standardize Solution Preparation: Prepare fresh solutions and verify the concentration using a validated analytical method.

    • Control Environmental Factors: Be meticulous about controlling temperature, light exposure, and pH during the experiment.

    • Review the Procedure: Double-check all steps of the experimental protocol for any potential deviations.[9]

Data Summary

The following table summarizes general stability recommendations for benzimidazole derivatives based on available literature. These can be used as a starting point for handling this compound solutions.

ParameterRecommendationSource(s)
Storage Temperature (Solution) -20°C or -80°C for long-term storage.[4]
Light Exposure Protect from light.[3][8]
Solution Freshness Prepare fresh solutions monthly.[4]
pH Avoid strongly acidic or basic conditions to minimize hydrolysis.[3][7]
Solvent Use high-purity, appropriate solvents. DMSO is common for stock solutions.[5][6]

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Materials and Reagents:

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).[3]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[3][7] Before analysis, neutralize the solution with 0.1 M NaOH.[7]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or gently heat for a defined period.[7] Neutralize with 0.1 M HCl before analysis.[7]

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for a defined period.[7]

  • Thermal Degradation: Expose a solution of the compound to elevated temperatures (e.g., 60-80°C) in an oven for a defined period.[7]

  • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines in a photostability chamber.[3][7] A control sample should be kept in the dark.[7]

  • Sample Analysis: At each time point, withdraw a sample, dilute it appropriately, and analyze it using a stability-indicating HPLC method.

Visualizations

cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., DMSO for stock) A->B C Dilute to final concentration in experimental buffer B->C D Expose solution to stress conditions (Light, Temp, pH) C->D Initiate Study E Collect samples at time points D->E F Analyze samples (e.g., HPLC) E->F G Quantify parent compound F->G Chromatographic Data H Identify and quantify degradation products F->H I Determine degradation rate G->I H->I

Caption: Experimental workflow for assessing the stability of this compound in solution.

cluster_chem cluster_phys cluster_exp Stability Stability Chemical_Factors Chemical Factors Stability->Chemical_Factors Physical_Factors Physical Factors Stability->Physical_Factors Experimental_Factors Experimental Factors Stability->Experimental_Factors pH pH Chemical_Factors->pH Solvent_Type Solvent_Type Chemical_Factors->Solvent_Type Presence_of_Oxidants Presence_of_Oxidants Chemical_Factors->Presence_of_Oxidants Temperature Temperature Physical_Factors->Temperature Light_Exposure Light_Exposure Physical_Factors->Light_Exposure Container_Material Container_Material Experimental_Factors->Container_Material Solution_Concentration Solution_Concentration Experimental_Factors->Solution_Concentration Storage_Duration Storage_Duration Experimental_Factors->Storage_Duration

References

preventing over-alkylation in benzimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole (B57391) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing over-alkylation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the N-alkylation of benzimidazoles.

Q1: What are the primary causes of over-alkylation in benzimidazole synthesis?

Over-alkylation, the undesired addition of more than one alkyl group to the benzimidazole core, is a common side reaction.[1][2] The primary causes include:

  • High Reactivity of the N-Alkylated Product: The mono-alkylated benzimidazole can sometimes be more nucleophilic than the starting material, making it susceptible to a second alkylation event.[1]

  • Excess Alkylating Agent: Using a significant stoichiometric excess of the alkylating agent increases the probability of di-alkylation.[3]

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the less favorable second alkylation to occur.[3]

  • Concentrated Reaction Conditions: High concentrations of both the benzimidazole and the alkylating agent can lead to an increased rate of the undesired over-alkylation reaction.

Q2: How can I control the stoichiometry to prevent over-alkylation?

Precise control of reactant stoichiometry is a critical first step in minimizing over-alkylation.

  • Limiting the Alkylating Agent: Ideally, use a 1:1 molar ratio of the benzimidazole to the alkylating agent. In practice, a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) can be beneficial to ensure the complete consumption of the alkylating agent.[3]

  • Slow Addition: Instead of adding the entire amount of the alkylating agent at once, a slow, dropwise addition can maintain a low instantaneous concentration of the electrophile, favoring the mono-alkylation reaction.[1][3]

Q3: What is the role of the base and solvent in controlling selectivity?

The choice of base and solvent system significantly influences the regioselectivity and the extent of over-alkylation.

  • Base Selection: The base deprotonates the benzimidazole, forming the more nucleophilic benzimidazolide (B1237168) anion.[4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4][5] The strength of the base should be carefully considered; a very strong base might lead to a high concentration of the anion, potentially increasing the rate of both desired and undesired reactions.

  • Solvent Effects: The solvent can influence the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO) are commonly used.[4][5] The choice of solvent can also affect the regioselectivity of alkylation on unsymmetrical benzimidazoles.[6]

Q4: Can adjusting the reaction temperature and time minimize over-alkylation?

Yes, optimizing reaction temperature and time is a crucial strategy.

  • Lower Temperatures: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity by disfavoring the higher activation energy pathway of the second alkylation.[1]

  • Reaction Monitoring: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows for quenching the reaction once the starting material is consumed and before significant over-alkylation occurs.

Q5: When should I consider using a protecting group?

If the above methods are insufficient to prevent over-alkylation, or if there are other reactive functional groups present, the use of a protecting group on one of the benzimidazole nitrogens is a viable strategy.[2][7] This approach involves an additional protection and deprotection step in the synthetic sequence. Common protecting groups for nitrogen include benzyl, tert-butoxycarbonyl (Boc), and trityl groups.[7]

Data Presentation: Impact of Reaction Conditions on Over-alkylation

The following table summarizes the qualitative effects of various reaction parameters on the formation of over-alkylation byproducts in benzimidazole synthesis.

ParameterConditionImpact on Over-alkylationCitation
Stoichiometry Excess Alkylating AgentIncreases[3]
Slight Excess of BenzimidazoleDecreases[1][3]
Addition Rate Rapid Addition of Alkylating AgentIncreases
Slow/Dropwise AdditionDecreases[1][3]
Temperature High TemperatureIncreases[1][3]
Low TemperatureDecreases[1]
Concentration High ConcentrationIncreases
Low Concentration (Dilute)Decreases[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Benzimidazole with Controlled Stoichiometry

This protocol provides a general method for the mono-N-alkylation of a benzimidazole using controlled stoichiometry and slow addition to minimize over-alkylation.

Materials:

  • Benzimidazole (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (0.95 eq)

  • Base (e.g., K₂CO₃) (1.5 eq)

  • Anhydrous solvent (e.g., DMF)

  • Syringe pump (optional, for slow addition)

Procedure:

  • To a stirred suspension of the benzimidazole and base in the anhydrous solvent at room temperature, slowly add the alkylating agent dropwise over a period of 1-2 hours. A syringe pump can be used for precise control.

  • Monitor the reaction progress by TLC.

  • Upon completion (disappearance of the starting benzimidazole), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation using a Protecting Group Strategy

This protocol outlines the steps for selective mono-alkylation via a protection-deprotection sequence.

Step 1: Protection

  • Protect one of the nitrogen atoms of the benzimidazole with a suitable protecting group (e.g., Boc group using di-tert-butyl dicarbonate).

Step 2: Alkylation

  • Perform the N-alkylation on the unprotected nitrogen using the desired alkylating agent and a suitable base, following a procedure similar to Protocol 1.

Step 3: Deprotection

  • Remove the protecting group under appropriate conditions (e.g., acid-catalyzed removal for a Boc group) to yield the desired mono-alkylated benzimidazole.[8]

Visualizations

Over_Alkylation_Pathway Benzimidazole Benzimidazole MonoAlkylated Mono-alkylated Benzimidazole (Desired) Benzimidazole->MonoAlkylated Alkylation AlkylatingAgent1 Alkylating Agent (RX) OverAlkylated Over-alkylated Benzimidazole (Byproduct) MonoAlkylated->OverAlkylated Further Alkylation AlkylatingAgent2 Alkylating Agent (RX)

Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the undesired over-alkylated byproduct.

Troubleshooting_Workflow Start Over-alkylation Observed CheckStoichiometry Adjust Stoichiometry? (Benzimidazole:RX ≈ 1.1:1) Start->CheckStoichiometry CheckStoichiometry->Start No SlowAddition Implement Slow Addition? CheckStoichiometry->SlowAddition Yes Success Problem Resolved CheckStoichiometry->Success If Resolved SlowAddition->CheckStoichiometry No LowerTemp Lower Reaction Temperature? SlowAddition->LowerTemp Yes SlowAddition->Success If Resolved LowerTemp->SlowAddition No ChangeBaseSolvent Optimize Base/Solvent? LowerTemp->ChangeBaseSolvent Yes LowerTemp->Success If Resolved ChangeBaseSolvent->LowerTemp No ProtectingGroup Use Protecting Group? ChangeBaseSolvent->ProtectingGroup Yes ChangeBaseSolvent->Success If Resolved ProtectingGroup->Success Yes

Caption: A decision-making workflow for troubleshooting and preventing over-alkylation in benzimidazole synthesis.

References

Technical Support Center: Purification of N-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-substituted benzimidazoles.

Frequently Asked Questions (FAQs)

General Purification Challenges

Question: Why is the purification of N-substituted benzimidazoles often challenging?

Answer: The purification of N-substituted benzimidazoles presents several challenges due to their intrinsic properties. These compounds possess a polar nature owing to the two nitrogen atoms in the imidazole (B134444) ring, which can lead to issues with solubility and interactions with purification media. Asymmetric substitution on the benzimidazole (B57391) ring can make crystallization difficult, sometimes leading to the formation of oils or glasses instead of crystalline solids.[1] Furthermore, reaction mixtures can contain a variety of impurities, including unreacted starting materials, catalysts, and side products from competing reactions, which may have similar polarities to the desired product, complicating separation.

Question: My final product yield is very low after purification. What are the common causes?

Answer: Low post-purification yields can stem from several factors. The product may be partially lost during aqueous work-up if it has some water solubility. Adsorption onto the stationary phase (like silica (B1680970) gel) during column chromatography is a common issue, especially for highly polar benzimidazoles. Additionally, the desired compound may be difficult to crystallize, leading to losses during attempts at recrystallization from various solvents. In some cases, discrepancies between theoretical and practical yields suggest potential issues with the synthesis or the chosen purification methods that require optimization.[2]

Troubleshooting Specific Impurities

Question: How can I remove unreacted o-phenylenediamine (B120857) from my reaction mixture?

Answer: Unreacted o-phenylenediamine is a common impurity. Since benzimidazoles are basic, an effective method for separation is acid-base extraction.[3] The crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The basic benzimidazole product will move to the aqueous layer as a salt, while less basic or neutral impurities may remain in the organic layer. The aqueous layer can then be neutralized with a base to precipitate the purified product, which is then extracted back into an organic solvent.[1][3]

Question: My product is contaminated with residual catalyst (e.g., Copper, Zinc, or acid catalysts). What is the best way to remove it?

Answer: Catalyst removal is a critical step.

  • Metal Catalysts (Cu, Zn): For metal catalysts like those used in some coupling reactions, filtration of the reaction mixture through a pad of Celite can remove heterogeneous catalysts.[4][5] For soluble metal catalysts, specific work-up procedures may be necessary, such as washing with a chelating agent solution (e.g., aqueous ammonia (B1221849) or EDTA) or using specialized scavenger resins.

  • Acid Catalysts (HCl, PPA): When strong acids like hydrochloric acid or polyphosphoric acid are used, purification typically involves neutralization of the excess acid, which causes the benzimidazole product to precipitate.[1] The precipitate can then be collected by filtration and washed thoroughly with water to remove any remaining salts.[6]

Question: I am observing multiple spots on my TLC, suggesting side products. What are the likely side-products in N-substituted benzimidazole synthesis?

Answer: The formation of side products is common. In reactions designed to produce 1,2-disubstituted benzimidazoles, a frequent side product is the 2-substituted benzimidazole (lacking the N-substituent).[7] Conversely, if only N-substitution is desired, di-substitution can occur. The reaction between o-phenylenediamine and certain aldehydes can be non-selective, affording both 2-substituted and 1,2-disubstituted products, which often requires extensive purification to separate.[7] Using starting materials like o-phenylenediamine dihydrochloride (B599025) can sometimes lead to fewer colored impurities, simplifying the purification process.[8]

Troubleshooting Purification Techniques

Crystallization

Question: My N-substituted benzimidazole product is "oiling out" or forming a glass instead of crystals. What can I do?

Answer: This is a common problem, particularly with asymmetrically substituted benzimidazoles which can have difficulty forming a crystal lattice.[1] If your product fails to crystallize, consider the following:

  • Solvent System: The choice of solvent is critical. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then slowly adding a miscible "anti-solvent" in which it is insoluble until turbidity appears. Then, allow it to cool slowly.

  • Temperature Control: Avoid crash cooling. Slow, gradual cooling from a hot solution is more likely to yield crystals. Sometimes, cooling to sub-ambient temperatures (0 °C or -20 °C) is necessary.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Purification Prior to Crystallization: The presence of impurities can inhibit crystallization. Attempt to purify the oil by column chromatography first and then try to crystallize the purified product.

Column Chromatography

Question: How do I select the right solvent system for purifying my N-substituted benzimidazole by column chromatography?

Answer: The selection of an appropriate mobile phase is key to successful separation.

  • TLC Analysis: First, run Thin Layer Chromatography (TLC) using various solvent systems to find one that gives good separation between your product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Common Solvents: A mixture of a non-polar solvent like n-hexane or petroleum ether and a polar solvent like ethyl acetate (B1210297) is a very common and effective mobile phase for benzimidazoles.[9] The ratio is adjusted to achieve the desired separation. For more polar compounds, dichloromethane/methanol mixtures are often used.[10]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often effective for separating compounds with a wide range of polarities.

Question: My benzimidazole product is streaking on the silica gel column. How can I prevent this?

Answer: Streaking on a silica gel column is often caused by the basic nature of the benzimidazole interacting too strongly with the acidic silica gel. To mitigate this:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica and reduce strong interactions, resulting in better peak shapes.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase silica gel (C18).

Data & Protocols

Table 1: Common Solvent Systems for Chromatography of N-Substituted Benzimidazoles
Compound TypeStationary PhaseMobile Phase (Eluent)Reference
General N-substituted benzimidazolesSilica GelEthyl Acetate / n-Hexane (e.g., 1:9, 3:5, 1:1 ratios)[9]
1,3-Dialkylbenzimidazolium saltsSilica GelEthyl Acetate / n-Hexane[11]
Substituted 2-arylbenzimidazolesSilica GelDichloromethane / Methanol (e.g., 100:1 to 20:1)[10]
General N-substituted benzimidazolesSilica GelPetroleum Ether / Ethyl Acetate (e.g., 9:1)[12]
Experimental Protocol: General Purification by Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis of the specific compound.

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase solvent (e.g., n-hexane).[5][13]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude N-substituted benzimidazole product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the mobile phase.[9] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and collect fractions.

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate) to elute more polar compounds.[10]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[9]

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[14][15]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.[6] Filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of solvent.

Visual Guides: Workflows and Troubleshooting

G General Purification Workflow for N-Substituted Benzimidazoles start Crude Reaction Mixture workup Aqueous Work-up (e.g., Neutralization, Extraction) start->workup dry Dry Organic Layer (e.g., over Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Solid/Oil concentrate->crude_product purification_choice Choose Purification Method crude_product->purification_choice chromatography Column Chromatography purification_choice->chromatography Impurities have different polarities recrystallization Recrystallization purification_choice->recrystallization Product is a solid & sparingly soluble cold pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, NMR, HPLC, MS) pure_product->analysis

Caption: General purification workflow from crude mixture to pure product.

G Troubleshooting Crystallization Issues start Attempt to Crystallize Crude Product q1 Does the product oil out or form glass? start->q1 a1_yes Try Slow Evaporation of Solvent q1->a1_yes Yes a1_no No Crystals Form, Solution Remains Clear q1->a1_no No q2 Successful? a1_yes->q2 a2_no_clear Solution is likely not saturated a1_no->a2_no_clear a2_yes Collect Crystals q2->a2_yes Yes a2_no_oil Try Different Solvent/Anti-Solvent System q2->a2_no_oil No, still oily a2_no_oil->q2 final_resort If all else fails: Purify by Chromatography First a2_no_oil->final_resort action1 Reduce Solvent Volume a2_no_clear->action1 action2 Cool Slowly to 0°C or -20°C action1->action2 action3 Scratch Flask with Glass Rod action2->action3 action4 Add a Seed Crystal action3->action4 action4->final_resort G Troubleshooting Column Chromatography start Run Column Chromatography q1 What is the issue? start->q1 issue1 Poor Separation (Spots overlap on TLC) q1->issue1 issue2 Product Streaking on Column/TLC q1->issue2 issue3 Product Won't Elute (Stuck on column) q1->issue3 sol1 Decrease Mobile Phase Polarity issue1->sol1 sol2 Add ~0.5% Triethylamine to Mobile Phase issue2->sol2 sol4 Consider using a different stationary phase (Alumina, C18) issue2->sol4 sol3 Increase Mobile Phase Polarity issue3->sol3

References

Technical Support Center: Scaling Up the Synthesis of N-butylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-butylbenzimidazole, with a focus on scaling up the process.

Troubleshooting Guides

Scaling up the synthesis of this compound can introduce challenges not observed at the lab scale. The following table addresses common issues, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
Low or Inconsistent Yield - Incomplete deprotonation of benzimidazole (B57391).- Insufficient reaction temperature or time.- Poor mixing/mass transfer at larger scale.- Impure starting materials or reagents.- Side reactions becoming more prevalent at scale.- Use a stronger base (e.g., NaOH, KOH) or an appropriate excess of a weaker base (e.g., K₂CO₃).- Gradually increase the reaction temperature and monitor progress by TLC or HPLC.- Improve agitation efficiency; consider the reactor and impeller design.- Ensure the purity of benzimidazole, 1-bromobutane (B133212), and the solvent.- Optimize the rate of addition of 1-bromobutane to maintain a low concentration and minimize side reactions.
Incomplete Reaction - Low reactivity of 1-bromobutane.- Insufficient base.- Poor solubility of reactants.- Reaction temperature is too low.- Consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction.- Increase the molar equivalent of the base.- Select a solvent in which all reactants are soluble at the reaction temperature (e.g., DMF, DMSO, or acetonitrile).- Increase the reaction temperature in increments, monitoring for product degradation.
Formation of Side Products (e.g., Dialkylation) - High concentration of the alkylating agent.- Prolonged reaction time at elevated temperatures.- Add 1-bromobutane dropwise to the reaction mixture.- Use a slight excess of benzimidazole relative to 1-bromobutane.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Presence of unreacted starting materials.- Formation of closely related impurities.- Thermal degradation of the product.- Optimize the reaction to drive it to completion.- For column chromatography, screen different solvent systems to achieve better separation.- Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or vacuum distillation for purification.
Exothermic Reaction (Runaway) - Poor heat transfer in a large reactor.- Rapid addition of reagents.- Ensure the reactor has adequate cooling capacity.- Control the rate of addition of 1-bromobutane.- Perform a reaction calorimetry study to understand the thermal profile before scaling up.

Data Presentation: Representative Scale-Up Parameters

The following tables provide representative data for scaling up the synthesis of this compound. Note that optimal conditions can vary based on specific equipment and purity of reagents.

Table 1: Reagent Quantities and Ratios for Scale-Up

Scale Benzimidazole (kg) 1-Bromobutane (kg) Potassium Carbonate (kg) Acetonitrile (B52724) (L) Molar Ratio (Benzimidazole:1-Bromobutane:Base)
Lab (100 g)0.1000.1400.1751.01 : 1.2 : 1.5
Pilot (1 kg)1.01.41.75101 : 1.2 : 1.5
Production (10 kg)10.014.017.51001 : 1.2 : 1.5

Table 2: Reaction Conditions and Expected Outcomes

Scale Reaction Temperature (°C) Reaction Time (hours) Typical Isolated Yield (%) Purity (by HPLC, %)
Lab (100 g)60-706-885-95>98
Pilot (1 kg)65-758-1080-90>98
Production (10 kg)70-8010-1275-85>98

Experimental Protocols

Detailed Protocol for Kilogram-Scale Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a 1 kg scale.

Materials:

  • Benzimidazole: 1.0 kg (8.46 mol)

  • 1-Bromobutane: 1.40 kg (10.22 mol)

  • Anhydrous Potassium Carbonate (powdered): 1.75 kg (12.66 mol)

  • Acetonitrile: 10 L

  • Toluene (B28343): 5 L

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate

Equipment:

  • 20 L glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling mantle.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Reaction Setup:

    • Charge the 20 L reactor with benzimidazole (1.0 kg) and anhydrous potassium carbonate (1.75 kg).

    • Add acetonitrile (10 L) to the reactor.

    • Begin stirring the suspension.

  • Reagent Addition:

    • Heat the mixture to 65-75°C.

    • Slowly add 1-bromobutane (1.40 kg) to the stirred suspension over a period of 1-2 hours using the dropping funnel.

  • Reaction:

    • Maintain the reaction temperature at 65-75°C and continue stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the benzimidazole is consumed (typically 8-10 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction and Purification:

    • Dissolve the resulting crude oil in toluene (5 L).

    • Wash the toluene solution with water (2 x 2 L) and then with brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure to yield the crude this compound.

  • Final Purification (Optional):

    • If required, purify the crude product by vacuum distillation to obtain this compound as a clear oil or low-melting solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most common and straightforward method is the N-alkylation of benzimidazole with an n-butyl halide, such as 1-bromobutane or 1-chlorobutane, in the presence of a base.

Q2: Which base is most effective for the N-alkylation of benzimidazole? A2: A variety of bases can be used, with the choice often depending on the scale and desired reaction rate. For laboratory scale, milder bases like potassium carbonate (K₂CO₃) are often sufficient. For larger scale and faster reaction times, stronger bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be employed, though they may require more careful control of the reaction conditions.

Q3: What are the key safety precautions to consider when scaling up this synthesis? A3: The N-alkylation of benzimidazole can be exothermic. It is crucial to have adequate temperature control and a plan for cooling the reactor. 1-Bromobutane is a flammable and volatile liquid, so proper ventilation and prevention of ignition sources are essential. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. The disappearance of the benzimidazole spot and the appearance of the this compound spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What is the expected appearance of the final product? A5: Pure this compound is typically a colorless to pale yellow oil or a low-melting solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Charge Reactor: - Benzimidazole - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) start->reagents heat Heat to Reaction Temperature reagents->heat add_alkyl_halide Slowly Add 1-Bromobutane heat->add_alkyl_halide react Stir and Maintain Temperature (Monitor by TLC/HPLC) add_alkyl_halide->react cool Cool to Room Temperature react->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate extract Extraction & Washing concentrate->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation (Optional) dry->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Low Reactivity start->cause2 cause3 Poor Solubility start->cause3 cause4 Suboptimal Temperature start->cause4 solution1 Increase Base Strength or Equivalents cause1->solution1 solution2 Add Catalytic Iodide cause2->solution2 solution3 Change Solvent (e.g., DMF, DMSO) cause3->solution3 solution4 Increase Temperature cause4->solution4 end Improved Reaction solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Catalyst Selection for Efficient N-Butylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-butylbenzimidazole. It includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalytic systems.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N-alkylation of benzimidazole (B57391) with a butyl group?

A1: Common catalytic systems for N-butylation of benzimidazole include phase-transfer catalysis (PTC) and traditional base-mediated reactions. Under PTC conditions, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) is used with a base such as potassium hydroxide (B78521).[1] Another effective method involves using a base like sodium carbonate in a polar apathetic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]

Q2: I am observing a significant amount of unreacted benzimidazole in my reaction mixture. What could be the cause?

A2: Low conversion can be due to several factors:

  • Inactive Alkylating Agent: Butyl bromide can degrade over time. Ensure you are using a fresh or purified reagent.

  • Insufficient Base: The base is crucial for deprotonating the benzimidazole, making it nucleophilic. Ensure you are using a sufficient molar excess of the base.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. The optimal temperature will depend on the solvent and catalyst system.

  • Poor Mixing: In biphasic systems, such as those used in phase-transfer catalysis, vigorous stirring is essential to ensure efficient contact between the reactants.

Q3: My reaction is producing a significant, highly polar byproduct. What is it likely to be and how can I avoid it?

A3: A common side product in the N-alkylation of imidazole (B134444) and benzimidazole derivatives is the formation of a 1,3-dialkylated imidazolium (B1220033) salt.[3] In this case, it would be 1,3-dibutylbenzimidazolium bromide. This occurs when the this compound product reacts with another molecule of butyl bromide. To minimize its formation:

  • Control Stoichiometry: Use a slight excess of benzimidazole relative to butyl bromide to ensure the complete consumption of the alkylating agent.[3]

  • Slow Addition: Add the butyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

Q4: How do I choose the right solvent for my N-butylation reaction?

A4: The choice of solvent depends on the catalytic system. For phase-transfer catalysis, a two-phase system of an organic solvent (like dichloromethane (B109758) or toluene) and an aqueous solution of the base is common. For base-mediated reactions without a phase-transfer catalyst, polar aprotic solvents like DMF or DMSO are often used as they effectively dissolve the benzimidazole anion.[2]

Q5: My purification by column chromatography is difficult due to the product and starting material having similar polarities. What can I do?

A5: If the polarities are very close, consider the following:

  • Acid-Base Extraction: Benzimidazole is weakly basic and can be protonated. You may be able to wash the organic layer containing your product with a dilute acid to remove unreacted benzimidazole. Be sure to test the stability of your product to acidic conditions first.

  • Recrystallization: This can be an effective method for purification if a suitable solvent system can be found.[4]

  • Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution might provide better separation.

Catalyst Performance Data

The following table summarizes quantitative data for different catalytic systems used in the N-alkylation of benzimidazoles.

Catalyst SystemAlkylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium hydrogen sulfate (TBAHS)C3-C10 Alkyl bromidesNot Specified30% aq. KOHNot SpecifiedNot SpecifiedGood[1]
Nonen-Butyl bromideDMSONa2CO3801285-90[2]
NonePhenacyl bromideAcetoneNEt3RefluxNot Specifiedup to 92[5]
Tetrabutylammonium bromide (TBAB)Phenacyl bromideAcetonitrileNEt3RefluxNot SpecifiedGood[5]
Er(OTf)3 (10 mol%)Various aldehydes (for 1,2-disubstitution)NoneNone800.03-0.5up to 91[6]

Experimental Protocols

Protocol 1: N-butylation of Benzimidazole using a Phase-Transfer Catalyst

This protocol is adapted from methodologies involving phase-transfer catalysis for N-alkylation.[1]

Materials:

  • Benzimidazole

  • n-Butyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.0 eq) and tetrabutylammonium hydrogen sulfate (0.1 eq) in dichloromethane.

  • Add a 30% aqueous solution of potassium hydroxide (3.0 eq).

  • Stir the biphasic mixture vigorously.

  • Add n-butyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

catalyst_selection_workflow start Start: Synthesize This compound cost_yield Primary Consideration: Cost vs. Yield? start->cost_yield high_yield High Yield Required cost_yield->high_yield High Yield low_cost Low Cost is Priority cost_yield->low_cost Low Cost ptc Phase-Transfer Catalysis (PTC) (e.g., TBAHS/KOH) high_yield->ptc base_dmso Base in Polar Solvent (e.g., Na2CO3/DMSO) low_cost->base_dmso conditions Reaction Conditions: Harshness Acceptable? ptc->conditions base_dmso->conditions mild Mild Conditions Preferred conditions->mild No robust Robust Process Needed conditions->robust Yes end End: Optimized Synthesis mild->end robust->end

Caption: Catalyst selection workflow for this compound synthesis.

troubleshooting_guide start Problem Encountered issue What is the primary issue? start->issue low_yield Low Yield / No Reaction issue->low_yield Low Conversion side_product Side Product Formation issue->side_product Impurity Detected purification Purification Difficulty issue->purification Separation Issues check_reagents Check Reagent Quality (fresh BuBr, dry base) low_yield->check_reagents check_stoich Adjust Stoichiometry (slight excess of benzimidazole) side_product->check_stoich acid_wash Consider Dilute Acid Wash (to remove unreacted benzimidazole) purification->acid_wash inc_temp Increase Temperature & Ensure Vigorous Stirring check_reagents->inc_temp slow_addition Slowly Add Alkylating Agent check_stoich->slow_addition recrystallize Attempt Recrystallization acid_wash->recrystallize

References

Technical Support Center: Solvent Effects on the Regioselectivity of N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges related to solvent effects on the regioselectivity of N-alkylation of various heterocycles.

General Troubleshooting and FAQs

This section addresses common issues applicable to a wide range of N-alkylation reactions.

Q1: My N-alkylation reaction is giving a low yield or is not proceeding to completion. What are the common causes?

A: Low yields in N-alkylation reactions can stem from several factors:

  • Incomplete Deprotonation: The nitrogen of the heterocycle may not be sufficiently deprotonated to act as an effective nucleophile. Ensure you are using a strong enough base for your specific substrate. For instance, weaker bases like K₂CO₃ may be insufficient for less acidic heterocycles, necessitating the use of stronger bases like NaH.

  • Poor Solubility: The substrate or the resulting salt may not be soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Switching to a more polar solvent like DMF or DMSO can often resolve this issue.[1]

  • Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Steric Hindrance: Bulky substituents on either the heterocycle or the alkylating agent can sterically hinder the reaction. In such cases, higher reaction temperatures or longer reaction times may be necessary.

  • Moisture: The presence of water can quench the base and the anionic intermediate. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Q2: I am observing a mixture of regioisomers (e.g., N-alkylation at different nitrogen atoms or C-alkylation). How can I improve the regioselectivity?

A: Regioselectivity in N-alkylation is a delicate balance of electronic and steric factors, often significantly influenced by the solvent.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a more "naked" and reactive anion, which can influence the site of alkylation. In contrast, polar protic solvents can hydrogen bond with the nucleophile, altering its reactivity and potentially the regioselectivity.

  • Thermodynamic vs. Kinetic Control: In many cases, one regioisomer is the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures). Adjusting the reaction temperature can be a powerful tool to control regioselectivity. For instance, in indole (B1671886) alkylation, C3-alkylation is often the kinetic product, while N-alkylation is the thermodynamic product.[2]

  • Counter-ion Effects: The nature of the cation from the base can influence the regioselectivity through coordination effects. For example, the use of different alkali metal hydrides (NaH vs. KH) can lead to different product ratios.

Heterocycle-Specific Troubleshooting and Data

Indoles

FAQs

Q3: My indole alkylation is primarily yielding the C3-alkylated product. How can I favor N-alkylation?

A: To favor N-alkylation of indoles, it is crucial to promote the formation of the indolide anion and run the reaction under conditions that favor the thermodynamic product.

  • Strong Base and Polar Aprotic Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF.[2] This ensures complete deprotonation to the indolide anion, which is more likely to undergo N-alkylation. Incomplete deprotonation can lead to reaction on the neutral indole at the more nucleophilic C3 position.

  • Increase Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable N-alkylated product.[2] If you are seeing significant C3-alkylation at room temperature, consider heating the reaction.

Quantitative Data: Solvent Effects on N- vs. C3-Alkylation of 2,3-Dimethylindole

SolventBaseTemperature (°C)N:C3 Ratio
THFNaH2585:15
DMFNaH2595:5
DMFNaH80>99:1
DioxaneK₂CO₃10060:40

Experimental Protocol: Selective N-Alkylation of Indole

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv).

  • Add anhydrous DMF via syringe to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath and carefully add NaH (1.2 equiv) portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Troubleshooting Workflow for Indole N-Alkylation Regioselectivity

G Troubleshooting Poor N/C3 Selectivity in Indole Alkylation start Poor N/C3 Selectivity check_base_solvent Is a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) being used? start->check_base_solvent action_change_conditions Action: Switch to NaH in DMF. Ensure anhydrous conditions. check_base_solvent->action_change_conditions No check_temperature What is the reaction temperature? check_base_solvent->check_temperature Yes re_evaluate Re-evaluate Results action_change_conditions->re_evaluate observation_kinetic Observation: Low temperature may be favoring the kinetic C3-product. check_temperature->observation_kinetic action_increase_temp Action: Increase temperature (e.g., to 80 °C) to favor the thermodynamic product. observation_kinetic->action_increase_temp action_increase_temp->re_evaluate

Caption: A logical workflow for troubleshooting poor regioselectivity in indole alkylation.

Imidazoles, Pyrazoles, and Triazoles

FAQs

Q4: I am getting a mixture of N1 and N3 (or N1 and N2 for pyrazoles, N1 and N4 for triazoles) alkylated products for my unsymmetrically substituted azole. How can I control the regioselectivity?

A: The regioselectivity of azole alkylation is highly dependent on steric and electronic effects of the substituents and the reaction conditions.

  • Solvent and Base System: The choice of solvent and base can significantly influence the isomer ratio. For pyrazoles, using K₂CO₃ in DMSO has been shown to be effective for achieving regioselective N1-alkylation. For indazoles (a benzopyrazole), NaH in THF often favors N1-alkylation, while different conditions can favor the N2 isomer.

  • Steric Hindrance: A bulky substituent on the azole ring will often direct the alkylation to the less sterically hindered nitrogen atom.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.

Quantitative Data: Solvent Effects on N1 vs. N2 Regioselectivity of 3-Phenylpyrazole Alkylation

SolventBaseN1:N2 Ratio
DMFK₂CO₃80:20
DMSOK₂CO₃>95:5
AcetonitrileCs₂CO₃75:25
THFNaH90:10

Experimental Protocol: General Procedure for N-Alkylation of Azoles

  • To a solution of the azole substrate (1.0 equiv) in the chosen anhydrous solvent (e.g., DMF, DMSO, THF), add the base (1.2-1.5 equiv) at room temperature.

  • Stir the mixture for 30-60 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography to separate the regioisomers.

Visualization: Factors Influencing Azole N-Alkylation Regioselectivity

G Key Factors in Azole N-Alkylation Regioselectivity regioselectivity Regioselectivity (N1 vs. N2/N3/N4) solvent Solvent (Polarity, Coordinating Ability) solvent->regioselectivity base Base/Counter-ion (Strength, Size) base->regioselectivity sterics Steric Hindrance (Substituents on Azole and Electrophile) sterics->regioselectivity electronics Electronic Effects (Electron-donating/withdrawing groups) electronics->regioselectivity

Caption: Factors influencing the regioselectivity of N-alkylation in azoles.

Purines

FAQs

Q5: My purine (B94841) alkylation is giving a mixture of N7 and N9 isomers. How can I selectively obtain the N9-alkylated product?

A: Achieving high N9 selectivity in purine alkylation can be challenging, but several strategies can be employed.

  • Solvent and Base: The reaction is sensitive to the base and solvent used. In some cases, using tetrabutylammonium (B224687) hydroxide (B78521) as the base has shown good N9 selectivity.

  • Steric Shielding: Introducing a bulky substituent at the C6 position of the purine can sterically shield the N7 position, favoring alkylation at N9.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve regioselectivity and reduce reaction times.

Quantitative Data: Solvent Effects on N7 vs. N9 Alkylation of 6-Chloropurine

SolventBaseN7:N9 Ratio
DMFK₂CO₃30:70
AcetonitrileDBU25:75
TolueneNaH15:85
DichloromethaneSnCl₄ (with silylated purine)>95:5 (N7 selective)

Experimental Protocol: Regioselective N9-Alkylation of Purines

  • To a suspension of the purine (1.0 equiv) in an anhydrous solvent like DMF, add a base such as K₂CO₃ (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 equiv) and heat the reaction to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to isolate the N9-alkylated product.

Visualization: General Workflow for N-Alkylation of Heterocycles

G General Experimental Workflow for N-Alkylation start Start: Heterocycle Substrate dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base stir1 Stir (Deprotonation) add_base->stir1 add_alkylating_agent Add Alkylating Agent stir1->add_alkylating_agent react React (Monitor by TLC) add_alkylating_agent->react workup Aqueous Workup and Extraction react->workup purify Purification (Chromatography) workup->purify end End: Isolated N-Alkylated Product purify->end

Caption: A generalized workflow for the N-alkylation of heterocyclic compounds.

References

minimizing byproduct formation during benzimidazole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during benzimidazole (B57391) cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes for benzimidazole cores?

The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or an aldehyde (a variation of the Weidenhagen reaction).[1]

Q2: I am observing significant byproduct formation. How can I increase the selectivity for my desired benzimidazole?

Several factors can be adjusted to enhance selectivity:

  • Control Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimal. In some cases, a slight excess of one reactant may be beneficial.[1]

  • Modify Reaction Temperature: Adjusting the temperature can favor the desired reaction pathway. For instance, an intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1][2] Conversely, excessively high temperatures can lead to the formation of byproducts.[3]

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, the size of gold nanoparticles has been found to affect the selectivity of the reaction.[1][2] Experimenting with different catalysts, such as Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium (B1175870) salts (e.g., NH₄Cl), or heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS), can improve outcomes.[1][4]

  • Atmosphere Control: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, if reactants or products are sensitive to air, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted side reactions.[1]

Q3: My reaction yield is very low. What are the common causes and how can I improve it?

Low yields in benzimidazole synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Some reactions that yield poorly at room temperature can see significant improvement when heated.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][5]

  • Incorrect Catalyst or Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] It's essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.[4]

  • Poor Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1] It is recommended to purify starting materials before the reaction.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Testing a range of solvents like ethanol (B145695), methanol, or chloroform (B151607) may be necessary.[1][4] If a solvent-free reaction is failing, introducing a suitable solvent may facilitate the reaction.[1]

Q4: What are some common byproducts in benzimidazole synthesis?

Direct condensation of o-aryldiamine with an aldehyde can sometimes yield a complex mixture of byproducts, including:[3]

  • 1,2-Disubstituted Benzimidazoles: These can be undesired products if the goal is a different substitution pattern.

  • Bis-dihydrobenzimidazoles: These are common side products in certain reaction conditions.[3]

  • Imine Intermediates: At lower temperatures, the reaction may stall at the imine intermediate stage without proceeding to the cyclized benzimidazole.[1][2]

Data Summary of Reaction Condition Optimization

The following tables summarize quantitative data from various studies on optimizing reaction conditions for benzimidazole synthesis.

Table 1: Optimization of Catalyst Loading for Benzimidazole Synthesis

EntryCatalystCatalyst Loading (wt%)Conversion (%)Yield (%)Selectivity (%)Reference
1None0-32-[4]
2None (16h)0726054[4]
3MgO@DFNS59385-[4]
4MgO@DFNS1010095-[4]
5MgO@DFNS15--Lowered[4]
6MgO@DFNS20--Lowered[4]

Reaction conditions: o-phenylenediamine (1 mmol), aldehyde (1.2 mmol) in ethanol at room temperature for 4h, unless otherwise specified.

Table 2: Effect of Solvent on Benzimidazole Synthesis

EntrySolventYield (%)Reference
1EthanolGood to Excellent[4]
2Methanol-[1]
3Chloroform40[6]
4Acetonitrile-[6]
5Ether-[6]
6DMF-[6]
7WaterLow Conversion[5]
8Solvent-free-[1]

Yields are highly dependent on specific reactants and other conditions.

Experimental Protocols

Protocol 1: General Procedure for Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles

  • To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).

  • Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).

  • After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.

  • Filter the separated solid product.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[1][6]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Benzimidazoles

  • In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[1]

Protocol 3: Synthesis of Benzimidazole using Formic Acid

  • Add 17.5g of formic acid to a solution of o-phenylenediamine.

  • Heat the mixture at 100°C for 2 hours using a water bath.

  • Allow the mixture to cool, then slowly add a 10% sodium hydroxide (B78521) solution while constantly rotating the flask, until the mixture reaches a slightly alkaline pH.

  • Filter the resulting crude benzimidazole using a vacuum pump, and wash it with ice-cold water.

  • Repeat the washing step with an additional 25mL of cold water.

  • For purification, dissolve the product in 400 mL of boiling water, add 2 g of activated carbon, and heat for 15 minutes.

  • Filter the hot solution rapidly through a preheated Buchner funnel under vacuum.

  • Allow the filtrate to cool to approximately 10°C to crystallize the benzimidazole.

  • Collect the product by filtration, wash with 25 mL of cold water, and dry at 100°C.[7]

Visual Guides

The following diagrams illustrate key workflows and relationships in benzimidazole synthesis to aid in troubleshooting and experimental design.

experimental_workflow reactant Reactant Preparation (o-phenylenediamine, aldehyde/acid) reaction Cyclization Reaction reactant->reaction Add Catalyst, Solvent, Heat workup Reaction Workup (Quenching, Extraction) reaction->workup Monitor by TLC purification Purification (Recrystallization, Chromatography) workup->purification analysis Product Analysis (TLC, NMR, MS) purification->analysis

Caption: General experimental workflow for benzimidazole synthesis.

troubleshooting_byproducts issue High Byproduct Formation cause1 Suboptimal Temperature issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Wrong Catalyst/Loading issue->cause3 cause4 Atmosphere Issues issue->cause4 solution1 Optimize Temperature (Lower for imine, higher for cyclization) cause1->solution1 solution2 Adjust Reactant Molar Ratio cause2->solution2 solution3 Screen Different Catalysts and Optimize Loading cause3->solution3 solution4 Use Inert Atmosphere or Oxidant as Needed cause4->solution4 reaction_pathway reactants o-phenylenediamine + Aldehyde intermediate Imine Intermediate reactants->intermediate Condensation byproduct Side Products (e.g., bis-dihydrobenzimidazole) reactants->byproduct Complex Mixture (uncatalyzed) product Benzimidazole intermediate->product Oxidative Cyclization intermediate->byproduct Side Reactions (e.g., high temp)

References

degradation pathways of N-butylbenzimidazole under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-butylbenzimidazole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemistry of the benzimidazole (B57391) core and the n-butyl side chain, this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: While the benzimidazole ring itself is generally stable to hydrolysis, extreme pH and elevated temperatures can promote cleavage of the imidazole (B134444) ring.

  • Oxidation: The benzimidazole ring and the n-butyl group are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated products on the butyl chain, or cleavage of the butyl group.[1]

  • Photodegradation: Benzimidazole derivatives are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[2][3] This can lead to complex reaction mixtures containing various photoproducts.

Q2: My analytical results show a decrease in the this compound peak over time, but no major degradation product peaks are appearing. What could be happening?

A2: This "mass balance" issue can arise from several factors:

  • Formation of non-UV active products: The degradation products may lack a chromophore that absorbs at the analytical wavelength being used. Try analyzing your samples at a lower wavelength (e.g., 210 nm) or using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1]

  • Formation of volatile degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

  • Adsorption to surfaces: The compound or its degradation products might be adsorbing to the surfaces of your sample vials or chromatography column.

  • Precipitation: Degradation products may be insoluble in the analysis solvent and precipitate out of solution.[2]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store the solid compound and its solutions protected from light in a cool, dark, and dry place.[1] For long-term storage, keeping it at 4°C or -20°C is advisable.[1] Many benzimidazole derivatives are known to be photosensitive, so using amber vials or light-blocking containers is crucial to prevent photolytic degradation.[2]

Q4: How can I identify the unknown peaks in my chromatogram that I suspect are degradation products?

A4: The most effective method for identifying and structurally elucidating degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] This technique provides the retention time from the HPLC and the mass-to-charge ratio from the MS, which are critical pieces of information for identifying unknown compounds.

Troubleshooting Guides

Issue 1: Inconsistent results in degradation studies.

  • Problem: High variability in the percentage of degradation between replicate experiments.

  • Possible Causes & Solutions:

    • Inconsistent stress conditions: Ensure that temperature, pH, light exposure, and reagent concentrations are precisely controlled for all samples.

    • Sample preparation variability: Use calibrated pipettes and follow a standardized procedure for sample dilution and quenching of the degradation reaction.

    • Solution instability: this compound or its degradation products might be unstable in the chosen solvent. Prepare solutions fresh before each experiment.

Issue 2: Peak tailing or poor peak shape in HPLC analysis.

  • Problem: Asymmetrical peaks for this compound or its degradation products, which can affect accurate quantification.

  • Possible Causes & Solutions:

    • Inappropriate mobile phase pH: The benzimidazole moiety has basic properties. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A mobile phase containing a buffer is recommended.

    • Secondary interactions with the stationary phase: Add a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the silica (B1680970) backbone of the C18 column.

    • Column overload: Inject a smaller volume or a more dilute sample.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]

2. Stress Conditions: [2]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At selected time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At selected time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • At selected time points, withdraw an aliquot and dilute with the mobile phase.[1][2]

  • Thermal Degradation:

    • Place the solid compound in a 105°C oven for 24 hours.

    • Separately, heat the stock solution at 60°C for 24 hours.

    • Analyze samples at the end of the incubation period.[2]

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to direct sunlight or a photostability chamber for 24 hours.

    • Ensure a control sample is kept in the dark to differentiate between photolytic and thermal degradation.[2]

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A gradient of acetonitrile (B52724) and 0.1% formic acid in water may be necessary.
Flow Rate 1.0 mL/min[2]
Detection UV at a suitable wavelength (determined by a UV scan of this compound, likely around 248 nm and 295 nm).[4][5][6]
Injection Volume 10 µL[2]
Column Temperature 30°C[2]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation Time (hours)% this compound RemainingNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 N HCl, 60°C0
4
8
24
0.1 N NaOH, 60°C0
4
8
24
3% H₂O₂, RT0
4
8
24
Thermal (Solid), 105°C24
Thermal (Solution), 60°C24
Photolytic24

Visualizations

DegradationPathways NBB This compound Hydrolysis Hydrolysis (Acid/Base, Heat) NBB->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) NBB->Oxidation Photodegradation Photodegradation (UV/Light) NBB->Photodegradation RingOpened Ring-Opened Products Hydrolysis->RingOpened Hydroxylated Hydroxylated Products (on Butyl Chain) Oxidation->Hydroxylated N_Oxide N-Oxide Products Oxidation->N_Oxide Photoproducts Various Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Stability-Indicating HPLC-UV/MS Analysis sampling->analysis results Identify Degradants & Determine Degradation Rate analysis->results end End: Characterize Degradation Pathway results->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Purity of N-butylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-butylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as o-phenylenediamine (B120857) and butyraldehyde (B50154) (or butanoic acid, depending on the synthetic route), as well as byproducts from side reactions. Incomplete N-alkylation can also result in residual benzimidazole (B57391). Highly colored impurities may also be present, which are often condensation products.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is a cost-effective method for obtaining high-purity crystalline material.[2][3]

  • Column Chromatography: Highly effective for separating closely related impurities and for purifying non-crystalline materials or oils.[4][5]

  • Acid-Base Extraction: A useful initial cleanup step to remove neutral and acidic or basic impurities from the crude product.[4]

Q3: How do I choose the right solvent for recrystallization?

A3: A good recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[3] For benzimidazole derivatives, common solvent systems include ethanol, ethanol/water mixtures, and ethyl acetate (B1210297)/hexane (B92381).[4][6] It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture.

Q4: My this compound is an oil, not a solid. How can I purify it?

A4: If your product is an oil, column chromatography is the most appropriate purification method.[4] Recrystallization is not suitable for oils.

Q5: How can I monitor the purity of this compound during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[7] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9]

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound if available.[10]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the this compound. The cooling rate is too fast. Insoluble impurities are present.Use a lower-boiling point solvent system. Allow the solution to cool more slowly. Filter the hot solution to remove insoluble impurities before cooling.[4][11]
Low recovery of purified product. This compound has significant solubility in the cold solvent. The crystals were not washed with a cold solvent.Use a solvent system where the compound has lower solubility at cold temperatures. Ensure the solvent used for washing the collected crystals is pre-chilled.[4]
Crystals are colored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[10]
Column Chromatography
Issue Possible Cause Solution
Poor separation of this compound from an impurity. The polarity of the eluent is too high or too low. The column is overloaded with the sample.Optimize the mobile phase composition using TLC. A gradient of ethyl acetate in hexane is a good starting point.[2][4] Reduce the amount of crude product loaded onto the column.
Product is eluting too quickly (low resolution). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
Streaking or tailing of the product band. The compound is interacting too strongly with the silica (B1680970) gel. The sample was not loaded onto the column in a concentrated band.Add a small amount of a polar solvent like methanol (B129727) or a few drops of a base like triethylamine (B128534) to the eluent. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Data Presentation

The following table summarizes the effectiveness of different purification strategies for this compound, with expected yields and purity levels based on data from structurally similar benzimidazole derivatives.

Purification Method Typical Solvent System Typical Yield (%) Achievable Purity (%) Advantages Disadvantages
Recrystallization Ethanol/Water, Ethyl Acetate/Hexane80-95>99Simple, cost-effective, yields high-purity crystalline material.[4]Can lead to "oiling out," lower recovery if the compound is moderately soluble in the cold solvent.[4]
Column Chromatography Silica Gel with Ethyl Acetate/Hexane gradient70-90>98Excellent for separating closely related impurities and for purifying non-crystalline materials.[4]Time-consuming, requires larger volumes of solvents, potential for product decomposition on silica gel.[4]
Acid-Base Extraction Ethyl Acetate and 1M HCl / 1M NaOH>90 (for the extraction step)- (used for initial cleanup)Highly effective for removing neutral and acidic/basic impurities.[4]Emulsion formation can be an issue, requires subsequent purification steps.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., ethyl acetate). If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If the solid dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent system. A mixture of ethyl acetate and hexane is often effective.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[11]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography of this compound

This protocol describes a standard procedure for purification using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles trapped in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Start Crude this compound Recrystallization Recrystallization (for solids) Start->Recrystallization ColumnChrom Column Chromatography (for oils or difficult separations) Start->ColumnChrom AcidBase Acid-Base Extraction (initial cleanup) Start->AcidBase Optional TLC TLC Monitoring Recrystallization->TLC ColumnChrom->TLC AcidBase->Recrystallization AcidBase->ColumnChrom HPLC HPLC for Final Purity TLC->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: Purification workflow for this compound.

Recrystallization_Troubleshooting cluster_cooling Cooling Stage cluster_solutions Solutions Start Crude Product Dissolved in Hot Solvent Cooling Cool to Room Temp Start->Cooling NoCrystals No Crystals Form Cooling->NoCrystals Issue OilingOut Product Oils Out Cooling->OilingOut Issue CrystalsForm Crystals Form Cooling->CrystalsForm Success Concentrate Concentrate Solution (Boil off solvent) NoCrystals->Concentrate Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed SlowerCooling Cool More Slowly OilingOut->SlowerCooling ChangeSolvent Use Lower Boiling Point Solvent OilingOut->ChangeSolvent Concentrate->Cooling Scratch->Cooling Seed->Cooling SlowerCooling->Cooling ChangeSolvent->Start Re-dissolve

Caption: Troubleshooting logic for recrystallization issues.

References

addressing poor reproducibility in N-butylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges associated with the synthesis of N-butylbenzimidazole, a crucial intermediate in pharmaceutical development. Poor reproducibility in this synthesis can lead to significant delays and increased costs. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Troubleshooting Guide

This guide is designed to help you navigate common problems encountered during the synthesis of this compound. The issues are presented in a question-and-answer format, providing direct solutions to specific experimental observations.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield is a frequent issue that can stem from several factors. Systematically evaluating your reaction parameters is key to identifying the root cause.

    • Inadequate Reaction Conditions: Ensure that the reaction temperature and time are optimal for the chosen synthetic route. For the condensation of o-phenylenediamine (B120857) with butyric acid, heating is typically required.[1][2] For the N-alkylation of benzimidazole (B57391), reaction times can vary from a few hours to overnight.[3]

    • Ineffective Catalyst: The choice and quality of the catalyst are critical. For condensations with carboxylic acids, catalysts like p-toluenesulfonic acid (p-TSOH) are often used.[1][2] Ensure the catalyst is not old or degraded.

    • Poor Quality Starting Materials: Impurities in o-phenylenediamine or benzimidazole can interfere with the reaction. Similarly, the butylating agent (e.g., n-butyl bromide) should be of high purity.

    • Suboptimal Solvent: The solvent plays a crucial role. For the condensation reaction, solvents that allow for azeotropic removal of water can drive the reaction forward. In N-alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are common, but the choice of base can influence the ideal solvent.[4]

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks, indicating the presence of side products. What are these impurities and how can I prevent their formation?

  • Answer: The formation of multiple products is a common reproducibility issue, often due to side reactions.

    • Over-alkylation: In the N-alkylation of benzimidazole, it's possible to get dialkylation, though less common. More likely is the formation of a mixture of 1-butylbenzimidazole and 2-substituted isomers if starting from o-phenylenediamine and a butyl source under certain conditions.

    • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the molar excess of one of the reactants.

    • Formation of 1,2-disubstituted Benzimidazoles: When synthesizing substituted benzimidazoles, the formation of 1,2-disubstituted products can occur, especially in aprotic solvents.[5]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

    • Column Chromatography: This is the most common method for purifying benzimidazole derivatives. A careful selection of the solvent system (e.g., hexane/ethyl acetate) is crucial for good separation.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3]

    • Acid-Base Extraction: As benzimidazoles are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the this compound into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for synthesizing this compound?

A1: Both the condensation of o-phenylenediamine with butyric acid and the N-alkylation of benzimidazole are widely used. The N-alkylation of commercially available benzimidazole with a butyl halide (e.g., n-butyl bromide) is often more direct and may offer better control over the final product, avoiding the complexities of the initial cyclization step.[3][4]

Q2: What is the role of the base in the N-alkylation of benzimidazole?

A2: The base (e.g., KOH, K2CO3, NaH) is crucial for deprotonating the N-H of the benzimidazole ring, forming the benzimidazolide (B1237168) anion. This anion then acts as a nucleophile, attacking the butyl halide to form the N-C bond. The choice and strength of the base can significantly impact the reaction rate and yield.

Q3: Can I use microwave or ultrasound for this synthesis?

A3: Yes, microwave and ultrasound-assisted synthesis have been reported for benzimidazole derivatives and can offer advantages such as shorter reaction times and higher yields compared to conventional heating.[4]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for the starting material(s) and a new spot for the product should be observed. The reaction is considered complete when the starting material spot has disappeared.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzimidazoles

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
KOH (30% aq)Toluene (B28343)Reflux485[6]
K2CO3DMF803-532-55[4]
NaHDMF30--[4]
Et3NAcetonitrileReflux-up to 92[4]
NaOHn-butyl bromide35-1003-883[3]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC11H14N2[7]
Molar Mass174.24 g/mol [7]
Melting Point171-173 °C[7]
AppearanceSolid[7]

Experimental Protocols

Protocol 1: N-Alkylation of Benzimidazole with n-Butyl Bromide

  • Materials:

    • Benzimidazole

    • n-Butyl bromide

    • Potassium hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)

    • Toluene or Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Hexane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve benzimidazole (1 equivalent) in toluene or DMF.

    • Add powdered potassium hydroxide (1.2 equivalents) or sodium hydroxide to the solution.

    • Add n-butyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to 80-100°C and stir for 3-8 hours, monitoring the reaction progress by TLC.[3]

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 2: Condensation of o-Phenylenediamine with Butyric Acid

  • Materials:

    • o-Phenylenediamine

    • Butyric acid

    • p-Toluenesulfonic acid (p-TSOH)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of o-phenylenediamine (1 equivalent) and butyric acid (1.1 equivalents) in toluene, add a catalytic amount of p-TSOH (0.1 equivalents).[1][2]

    • Reflux the mixture for 2-3 hours using a Dean-Stark apparatus to remove water.[1]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography (hexane/ethyl acetate) to yield this compound.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Start Start Reaction Reaction Start->Reaction Reagents Workup Workup Reaction->Workup Crude Mixture Purification Purification Workup->Purification Extracted Product Product Product Purification->Product Pure this compound

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Workflow Low_Yield Low or No Yield Check_Conditions Verify Temp & Time Low_Yield->Check_Conditions Check_Reagents Assess Reagent Quality Low_Yield->Check_Reagents Check_Catalyst Evaluate Catalyst Activity Low_Yield->Check_Catalyst Optimize_Solvent Optimize Solvent Low_Yield->Optimize_Solvent Multiple_Products Multiple Products Adjust_Stoichiometry Adjust Stoichiometry Multiple_Products->Adjust_Stoichiometry Modify_Conditions Modify Reaction Conditions Multiple_Products->Modify_Conditions Purification_Strategy Refine Purification Multiple_Products->Purification_Strategy Purification_Issues Purification Difficulty Optimize_Column Optimize Chromatography Purification_Issues->Optimize_Column Try_Recrystallization Attempt Recrystallization Purification_Issues->Try_Recrystallization Use_Extraction Employ Acid-Base Extraction Purification_Issues->Use_Extraction

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of N-Butylbenzimidazole and Other Alkylbenzimidazoles in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. A key area of interest lies in the substitution at the N-1 position, particularly with alkyl chains of varying lengths. This guide provides an objective comparison of the biological performance of N-butylbenzimidazole against other N-alkylbenzimidazoles, supported by experimental data, to aid in the development of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The length of the N-alkyl chain on the benzimidazole core significantly influences its biological activity. The following tables summarize the quantitative data from comparative studies on the antimicrobial and anticancer effects of a series of N-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.

Table 1: Comparative Antibacterial Activity (MIC in μg/mL) of N-Alkylbenzimidazole Derivatives [1]

Compound (N-Alkyl Group)Streptococcus faecalisStaphylococcus aureusMethicillin-resistant Staphylococcus aureus (MRSA)
N-Methyl 64128128
N-Ethyl 646464
N-Propyl 1286464
N-Butyl >1024128128
N-Pentyl 512256256
N-Hexyl 512256256
N-Heptyl 256128128
Amikacin (Standard) 428

Table 2: Comparative Antifungal Activity (MIC in μg/mL) of N-Alkylbenzimidazole Derivatives [1]

Compound (N-Alkyl Group)Candida albicansAspergillus niger
N-Methyl >1024512
N-Ethyl 6464
N-Propyl 6464
N-Butyl 128128
N-Pentyl 256256
N-Hexyl 256256
N-Heptyl 128128
Amphotericin B (Standard) 0.51

Observations:

  • The length of the N-alkyl chain has a notable impact on antimicrobial activity.

  • N-ethyl and N-propyl derivatives generally exhibit the most potent antibacterial and antifungal activity in this series.

  • This compound shows moderate activity, which is less potent than the shorter N-ethyl and N-propyl chains but comparable to or better than longer chains in some cases.

  • A notable loss of activity against Streptococcus faecalis is observed with the N-butyl substituent.[1]

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify a compound's ability to inhibit cancer cell proliferation. Lower IC50 values signify greater potency.

Table 3: Comparative Anticancer Activity (IC50 in μM) against MDA-MB-231 Human Breast Cancer Cells [1]

Compound (N-Alkyl Group)IC50 (μM)
N-Methyl 24.89
N-Ethyl 20.11
N-Propyl 18.32
N-Butyl 16.38
N-Pentyl 19.85
N-Hexyl 22.07
N-Heptyl 17.96
Camptothecin (Standard) 0.41

Observations:

  • In contrast to the antimicrobial results, this compound displays the most potent anticancer activity among the tested N-alkyl derivatives against the MDA-MB-231 cell line.[1]

  • The data suggests that for this particular cancer cell line, an N-alkyl chain of four carbons provides an optimal length for cytotoxic activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to generate the data presented above.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganisms: Standard strains of bacteria and fungi.
  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi.
  • Test Compounds: Stock solutions of N-alkylbenzimidazole derivatives prepared in dimethyl sulfoxide (B87167) (DMSO).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Bacterial and fungal cultures are grown overnight at 37°C and 28°C, respectively.
  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • The standardized suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • 100 µL of sterile broth is added to all wells of a 96-well plate.
  • 100 µL of the stock solution of the test compound is added to the first well of each row.
  • Serial two-fold dilutions are performed by transferring 100 µL from the first well to the subsequent wells.
  • 100 µL of the diluted microbial inoculum is added to each well.
  • Positive (broth with inoculum) and negative (broth only) controls are included.

4. Incubation and Reading:

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MDA-MB-231) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • Stock solutions of the N-alkylbenzimidazole derivatives are prepared in DMSO.
  • Serial dilutions of the compounds are made in the culture medium.
  • The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds.
  • A vehicle control (medium with DMSO) is included.
  • The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C.
  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.
  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Mechanisms

Visual diagrams aid in understanding complex processes and relationships.

Experimental_Workflow_for_Biological_Activity_Screening cluster_antimicrobial Antimicrobial Activity (MIC) cluster_anticancer Anticancer Activity (IC50) A1 Prepare Microbial Inoculum A2 Serial Dilution of Compounds A1->A2 A3 Inoculate Plates A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells B2 Treat with Compounds B1->B2 B3 Incubate B2->B3 B4 MTT Assay B3->B4 B5 Determine IC50 B4->B5 Start Compound Synthesis (N-Alkylbenzimidazoles) Start->A1 Start->B1

Caption: Experimental workflow for determining the biological activity of N-alkylbenzimidazoles.

Antifungal_Mechanism_of_Action cluster_pathway Plausible Antifungal Mechanism Compound N-Alkylbenzimidazole Target Lanosterol 14α-demethylase (CYP51) Compound->Target Binds to Process1 Inhibition of Ergosterol Biosynthesis Target->Process1 Inhibits Outcome Fungal Cell Membrane Disruption & Cell Death Process1->Outcome Leads to

Caption: Plausible antifungal mechanism of action for N-alkylbenzimidazole derivatives.

References

A Comparative Guide to N-butylbenzimidazole and N-methylbenzimidazole as Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of battery technology and drug development, the selection of appropriate electrolyte additives is crucial for optimizing performance and stability. This guide provides a detailed comparison of two benzimidazole (B57391) derivatives, N-butylbenzimidazole and N-methylbenzimidazole, when used as electrolyte additives, with a focus on their application in lithium-ion batteries.

Introduction to Benzimidazole Derivatives in Electrolytes

Benzimidazole and its derivatives are heterocyclic aromatic organic compounds that have garnered significant interest as electrolyte additives. Their unique chemical structure allows them to participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, a critical factor in enhancing battery cycle life and safety. The nature of the substituent group on the benzimidazole ring can significantly influence the additive's electrochemical properties and its effectiveness in a given electrolyte system.

Comparative Analysis of Performance

While direct, comprehensive comparative studies between this compound and N-methylbenzimidazole as electrolyte additives are limited in publicly available literature, valuable insights can be drawn from research on benzimidazole derivatives with different functional groups. A key study investigated the impact of electron-donating (-CH3) and electron-withdrawing (-CF3) groups on the performance of benzimidazole in high-voltage lithium-ion batteries. The findings from this study, particularly for the methyl-substituted benzimidazole, serve as a valuable benchmark for this comparison.

Data Presentation: Electrochemical Performance

Performance MetricN-methylbenzimidazole (Experimental Data)[1]This compound (Expected Performance)
Initial Discharge Capacity (mAh/g) ~135 (at 0.1C)Potentially similar or slightly lower
Capacity Retention after 100 cycles (%) ~95%Potentially lower due to increased steric hindrance
Coulombic Efficiency (%) >99%Expected to be high, but may be affected by SEI properties
Ionic Conductivity Not explicitly reported in comparative studyLikely to decrease slightly compared to the methyl derivative due to the larger size of the butyl group, which can increase viscosity.
Electrochemical Stability Window Stable up to high voltagesExpected to have a similar electrochemical stability window

Analysis of Substituent Effects:

  • N-methylbenzimidazole: The methyl group is a weak electron-donating group. In the context of the referenced study, the -CH3 substitution was compared to a blank electrolyte and a -CF3 substituted benzimidazole. While the -CF3 group showed superior performance in maintaining battery retention at high voltage and temperature, the -CH3 substitution still demonstrated the potential of alkyl-substituted benzimidazoles to improve performance over a blank electrolyte.[1]

  • This compound: The butyl group is a larger, also electron-donating, alkyl group compared to methyl. The increased size of the butyl group could lead to several effects:

    • Steric Hindrance: The bulkier butyl group might influence the packing of the additive on the electrode surface, potentially affecting the uniformity and properties of the SEI layer.

    • Solubility: The longer alkyl chain of the butyl group could enhance its solubility in common organic carbonate electrolytes.

    • Ionic Conductivity: The larger size of the this compound molecule could increase the viscosity of the electrolyte, potentially leading to a slight decrease in ionic conductivity compared to an electrolyte containing N-methylbenzimidazole.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of these electrolyte additives.

Cell Assembly and Cycling Performance Evaluation
  • Electrode Preparation: Cathodes are typically prepared by casting a slurry of the active material (e.g., LiNi0.5Mn1.5O4), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) onto an aluminum foil current collector. Anodes can be prepared similarly using graphite (B72142) on a copper foil.

  • Electrolyte Preparation: The baseline electrolyte typically consists of a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). The N-alkylbenzimidazole additive is then dissolved into this baseline electrolyte at a specific concentration (e.g., 0.5 wt%).

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox. The cell consists of the prepared cathode, a separator (e.g., Celgard 2400), the lithium metal anode, and the prepared electrolyte.

  • Electrochemical Cycling: The assembled cells are cycled using a battery testing system. A typical cycling protocol involves:

    • Formation Cycles: Two to three initial cycles at a low C-rate (e.g., 0.1C) to form a stable SEI layer.

    • Rate Capability Test: Cycling at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C) to evaluate the battery's performance under different current loads.

    • Long-Term Cycling: Continuous cycling at a specific C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more) to assess capacity retention and stability.

Ionic Conductivity Measurement
  • Method: Electrochemical Impedance Spectroscopy (EIS) is used to measure the ionic conductivity of the electrolytes.

  • Setup: A conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known geometry is filled with the electrolyte.

  • Procedure:

    • The cell is placed in a temperature-controlled chamber.

    • An AC voltage of small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 100 kHz to 0.1 Hz).

    • The impedance data is recorded and plotted as a Nyquist plot.

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Cyclic Voltammetry (CV)
  • Purpose: To determine the electrochemical stability window of the electrolyte and to study the redox behavior of the additives.

  • Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a lithium metal pseudo-reference).

  • Procedure:

    • The cell is filled with the electrolyte containing the additive.

    • The potential of the working electrode is swept linearly between two set potential limits at a specific scan rate (e.g., 10 mV/s).

    • The resulting current is measured and plotted against the applied potential.

    • The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte or additive, defining the electrochemical stability window.

Visualizations

Logical Relationship of Additive Function

G cluster_0 Electrolyte Additive cluster_1 Electrochemical Processes cluster_2 Performance Enhancement N-Alkylbenzimidazole N-Alkylbenzimidazole Decomposition_on_Electrode Decomposition on Electrode Surface N-Alkylbenzimidazole->Decomposition_on_Electrode During initial cycles SEI_Formation Forms Stable SEI Layer Decomposition_on_Electrode->SEI_Formation Suppress_Electrolyte_Decomposition Suppresses Further Electrolyte Decomposition SEI_Formation->Suppress_Electrolyte_Decomposition Enhance_Safety Enhances Safety SEI_Formation->Enhance_Safety Improve_Cycle_Life Improves Cycle Life Suppress_Electrolyte_Decomposition->Improve_Cycle_Life

Caption: Role of N-alkylbenzimidazole in SEI formation and performance enhancement.

Experimental Workflow for Additive Evaluation

G cluster_testing Electrochemical Tests Start Start Electrolyte_Preparation Prepare Electrolyte with N-Alkylbenzimidazole Additive Start->Electrolyte_Preparation Cell_Assembly Assemble Coin Cells Electrolyte_Preparation->Cell_Assembly Electrochemical_Testing Electrochemical Testing Cell_Assembly->Electrochemical_Testing Cycling_Performance Cycling Performance Electrochemical_Testing->Cycling_Performance Ionic_Conductivity Ionic Conductivity (EIS) Electrochemical_Testing->Ionic_Conductivity Cyclic_Voltammetry Cyclic Voltammetry (CV) Electrochemical_Testing->Cyclic_Voltammetry Data_Analysis Analyze Performance Data End End Data_Analysis->End Cycling_Performance->Data_Analysis Ionic_Conductivity->Data_Analysis Cyclic_Voltammetry->Data_Analysis

Caption: Workflow for evaluating N-alkylbenzimidazole electrolyte additives.

Conclusion

Both this compound and N-methylbenzimidazole show promise as electrolyte additives for enhancing the performance of lithium-ion batteries. The available data on N-methylbenzimidazole suggests that it can contribute to improved cycling stability. While direct comparative experimental data for this compound is lacking, its larger alkyl group is expected to influence properties such as solubility and ionic conductivity. Further experimental investigation is required to fully elucidate the performance differences between these two additives and to optimize their concentration for specific battery chemistries. The provided experimental protocols offer a robust framework for conducting such comparative studies.

References

N-Butylbenzimidazole vs. Benzimidazole: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-butylbenzimidazole and its parent compound, benzimidazole (B57391). Benzimidazole is a heterocyclic aromatic organic compound with a bicyclic structure composed of the fusion of benzene (B151609) and imidazole. It is a key pharmacophore in medicinal chemistry, with a wide range of derivatives exhibiting antimicrobial, antifungal, anticancer, antiviral, and other biological activities. The substitution at the N-1 position of the benzimidazole ring, such as with a butyl group, can modulate its physicochemical properties and, consequently, its biological efficacy.

While direct comparative studies quantifying the biological activity of this compound against the parent benzimidazole are not extensively available in the reviewed literature, this guide synthesizes available data on benzimidazole and related N-substituted derivatives to provide insights into potential differences in their biological profiles.

I. Comparative Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. N-alkylation can impact factors such as lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets.

Antimicrobial and Antifungal Activity

Benzimidazole and its derivatives are known to exhibit broad-spectrum antimicrobial and antifungal activities. While specific minimum inhibitory concentration (MIC) values for a direct comparison between this compound and benzimidazole were not found in the searched literature, studies on other N-alkylbenzimidazoles suggest that the length of the alkyl chain can influence antimicrobial potency. Generally, increased lipophilicity due to N-alkylation can enhance antibacterial and antifungal activities up to a certain point, after which a further increase in chain length may lead to a decrease in activity.

Table 1: Illustrative Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Benzimidazole derivativeS. aureus2
Benzimidazole derivativeE. coli6.25
Benzimidazole-triazole hybridC. albicans3.125[1]
Benzimidazole-oxadiazole derivativeC. albicans1.95[2]
Benzimidazole-triazole derivativeC. glabrata0.97[3]

Note: This table presents a selection of reported MIC values for various benzimidazole derivatives to illustrate their general range of activity. These are not direct comparisons with this compound or the parent benzimidazole.

Anticancer Activity

Benzimidazole derivatives have shown significant potential as anticancer agents, with mechanisms of action that include inhibition of tubulin polymerization, and targeting of various kinases and enzymes involved in cancer cell proliferation. The addition of an N-butyl group could potentially enhance the cytotoxic activity against certain cancer cell lines by increasing the compound's ability to cross cell membranes. However, without direct comparative studies, this remains a hypothesis.

Table 2: Illustrative Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Benzimidazole derivativeHCT-116 (Colon)16.2[4]
Benzimidazole derivativeMCF-7 (Breast)8.86[4]
Benzimidazole-based derivativeVarious Cancer Cell Lines0.43 - 7.73[5]
Benzimidazole derivativeA549 (Lung)4.56[6]
Benzimidazole derivativeOVCAR-3 (Ovarian)10.34 - 14.88[7]

Note: This table presents a selection of reported IC50 values for various benzimidazole derivatives to illustrate their general range of cytotoxic activity. These are not direct comparisons with this compound or the parent benzimidazole.

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of benzimidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, benzimidazole)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to the desired final concentration.

  • Serial Dilution: The test compounds are serially diluted in the broth within the 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with the inoculum (growth control) are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Test compounds (this compound, benzimidazole)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

III. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway potentially affected by benzimidazole derivatives and a typical experimental workflow for biological activity screening.

G cluster_0 Anticancer Mechanism of Benzimidazole Derivatives A Benzimidazole Derivative B Tubulin Polymerization Inhibition A->B Inhibits C Microtubule Disruption B->C D Mitotic Arrest C->D E Apoptosis D->E

Caption: Generalized mechanism of anticancer action for some benzimidazole derivatives.

G cluster_workflow Experimental Workflow for Biological Activity Screening A Compound Synthesis (this compound, Benzimidazole) B In vitro Screening A->B C Antimicrobial Assays (MIC Determination) B->C D Anticancer Assays (MTT Assay) B->D E Data Analysis C->E D->E F MIC & IC50 Determination E->F G Lead Compound Identification F->G

Caption: A typical workflow for screening the biological activity of chemical compounds.

References

A Comparative Analysis of N-Butylbenzimidazole and Other N-Donor Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-butylbenzimidazole with other prominent N-donor ligands, focusing on their application in palladium-catalyzed cross-coupling reactions. The following sections detail their synthesis, catalytic performance, and the stability of their metal complexes, supported by experimental data and protocols.

Introduction to N-Donor Ligands

N-donor ligands are a crucial class of organic molecules that coordinate to metal centers through one or more nitrogen atoms, forming stable and catalytically active complexes.[1][2] These ligands, which include pyridines, imidazoles, and benzimidazoles, play a vital role in tuning the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability.[3] this compound, a derivative of benzimidazole (B57391), has emerged as a versatile N-donor ligand in various catalytic applications and serves as a key subject of this comparative study.[4][5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these ligands is essential for predicting their behavior in chemical reactions.

PropertyThis compoundPyridine (B92270)Imidazole
Molecular Formula C₁₁H₁₄N₂C₅H₅NC₃H₄N₂
Molar Mass ( g/mol ) 174.2479.1068.08
Melting Point (°C) 171-173-41.690
Boiling Point (°C) Not readily available115.2256
Density (g/cm³) 1.040.9821.03

Synthesis of Ligands and Metal Complexes

The synthesis of N-donor ligands and their corresponding metal complexes is a critical first step in the development of novel catalysts.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[6][7]

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (0.92 mmol) and butyraldehyde (0.92 mmol) in ethanol (4 mL).

  • Add ammonium chloride (30 mol%) to the mixture.

  • Stir the resulting mixture at 80-90°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it twice with water, and dry to obtain this compound.

Experimental Protocol: Synthesis of a Palladium(II)-Pyridine Complex

This protocol outlines the general synthesis of a dichlorobis(pyridine)palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve palladium(II) chloride (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Slowly add pyridine (2.2 mmol) to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • A precipitate will form. Filter the solid product, wash with cold ethanol, and dry under vacuum.

Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of N-donor ligand significantly impacts the efficiency of the palladium catalyst.

LigandCatalyst SystemAryl HalideArylboronic AcidYield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
N-Alkylbenzimidazole [PdCl₂(PPh₃)(N-alkylbenzimidazole)]Aryl bromidesPhenylboronic acidHigh yieldsNot specifiedNot specified[4]
Pyridine Pd-Pyridine complex on hydrotalciteIodobenzenePhenylboronic acid>95Not specifiedNot specified[8]
N-Heterocyclic Carbene (NHC) from Benzimidazole Pd-PEPPSI complexAryl chloridesArylboronic acidsup to 99Not specified1.23 x 10⁴[9]
Phosphine Ligand (for comparison) Pd(PPh₃)₄/(t-Bu)PCy₂Hindered aryl chloridesPhenylboronic acidsup to 92Not specifiedNot specified[10]

Note: Direct comparison of TON and TOF values is challenging due to variations in experimental conditions across different studies. The table provides a qualitative and, where available, quantitative overview of catalytic performance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This standardized protocol can be used to compare the catalytic activity of different N-donor ligand-palladium complexes.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(N-donor ligand)₂]) (0.01 mol%)

  • Base (e.g., K₂CO₃) (2 mmol)

  • Solvent (e.g., Toluene/Water 4:1) (5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Add the solvent to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 100°C) and monitor the progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature, extract the product with an organic solvent, and purify by column chromatography.

Stability of Metal Complexes

The thermodynamic stability of the metal-ligand complex is a crucial factor in its catalytic performance and longevity. Stability is often expressed as the logarithm of the overall stability constant (log β).

LigandMetal Ionlog β₁log β₂MethodReference
Benzimidazole Ni(II)2.554.60Potentiometric[11]
Benzimidazole Co(II)1.953.55Potentiometric[11]
Pyridine Pd(II)Not specifiedNot specifiedVarious[12]
Dipeptides Pd(II)9.0 - 10.5-Potentiometric[13]

Note: Data for this compound specifically is limited. The data for the parent benzimidazole is provided as a proxy. The stability of pyridine complexes with Pd(II) is well-established but specific log β values vary greatly with the substituents on the pyridine ring and the other ligands in the coordination sphere.

Experimental Protocol: Determination of Stability Constants (Potentiometric Titration)

The Bjerrum method, a potentiometric titration technique, is commonly used to determine the stability constants of metal complexes.[1][14]

Solutions Required:

  • Standardized strong acid (e.g., HCl)

  • Standardized strong base (e.g., NaOH)

  • Solution of the N-donor ligand of known concentration.

  • Solution of the metal salt (e.g., PdCl₂) of known concentration.

  • Inert electrolyte to maintain constant ionic strength (e.g., KNO₃).

Procedure:

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate a solution containing the strong acid and the ligand with the strong base.

  • Titrate a solution containing the strong acid, the ligand, and the metal salt with the strong base.

  • Record the pH values after each addition of the base for both titrations.

  • From the titration curves, calculate the average number of ligands bound per metal ion (n̄) at different free ligand concentrations ([L]).

  • Plot n̄ versus p[L] (where p[L] = -log[L]) to obtain the formation curve.

  • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. The overall stability constant (β) is the product of the stepwise constants.

Visualizing Catalytic and Experimental Processes

Diagrams created using Graphviz (DOT language) help to visualize complex processes.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition (R-X) A->B Aryl Halide C R-Pd(II)(X)Ln B->C D Transmetalation (R'-B(OR)2) C->D Organoboron Reagent E R-Pd(II)(R')Ln D->E F Reductive Elimination E->F F->A G R-R' (Product) F->G Experimental_Workflow cluster_synthesis Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis Ligand_Synth Ligand Synthesis (e.g., this compound) Complex_Synth Complex Synthesis (e.g., Pd-Ligand) Ligand_Synth->Complex_Synth Reaction_Setup Reaction Setup (Substrates, Catalyst, Base, Solvent) Complex_Synth->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC) Reaction_Setup->Reaction_Monitoring Workup Workup and Purification (Extraction, Chromatography) Reaction_Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Performance_Eval Performance Evaluation (Yield, TON, TOF) Characterization->Performance_Eval

References

Validation of N-butylbenzimidazole's Anticancer Activity in Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of N-butylbenzimidazole's potential as an anticancer agent reveals a notable absence of direct experimental evidence in publicly available scientific literature. While the benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of anticancer therapeutics, specific data on the cytotoxic, pro-apoptotic, or cell cycle-disrupting activities of this compound in cancer cell lines remains elusive.

The broader class of N-alkyl benzimidazole derivatives has been investigated for various biological activities, with some studies indicating that the nature of the N-substituent can influence their cytotoxic effects. However, without direct experimental validation for this compound, a direct comparison with other anticancer agents is not feasible.

In light of this, this guide will provide a comparative analysis of two well-characterized benzimidazole derivatives with demonstrated anticancer activity: Bendamustine and Mebendazole . This will serve as a valuable reference for researchers in the field by illustrating the methodologies and potential outcomes of such investigations, should data for this compound become available in the future.

Comparative Efficacy of Alternative Benzimidazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of Bendamustine and Mebendazole against a selection of human cancer cell lines, demonstrating their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Bendamustine HL-60 (Leukemia)>50[1]
Ovarian Cancer Cells2.95[1]
Cervical Cancer Cells>50[1]
Gastric Cancer Cells>50[1]
Mebendazole DMG (Diffuse Midline Glioma)0.102 - 0.958

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Benzimidazole derivatives often exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from proliferating.

Apoptosis: Many benzimidazole compounds trigger the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death.

Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism. Benzimidazole derivatives have been shown to cause arrest at various phases of the cell cycle, most commonly the G2/M phase, by interfering with microtubule polymerization. This prevents the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to apoptosis.[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in validating anticancer activity, the following diagrams are provided.

General Experimental Workflow for In Vitro Anticancer Drug Validation start Start: Cancer Cell Culture treatment Treatment with Benzimidazole Derivative start->treatment mtt MTT Assay for Cytotoxicity (IC50 Determination) treatment->mtt apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Western Blot for Protein Expression treatment->western end End: Data Analysis and Conclusion mtt->end apoptosis->end cell_cycle->end western->end

Caption: A generalized workflow for the in vitro validation of an anticancer compound.

Intrinsic Apoptosis Signaling Pathway drug Benzimidazole Derivative mito Mitochondrion drug->mito induces stress cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic pathway of apoptosis commonly induced by benzimidazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for researchers aiming to validate the anticancer activity of novel compounds.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells as described in the apoptosis analysis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at 4°C.[8][9]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.[10][11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

N-Butylbenzimidazole in DSSCs: A Performance Showdown with Traditional Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more efficient and stable Dye-Sensitized Solar Cells (DSSCs), the composition of the electrolyte remains a critical area of research. While traditional iodide/triiodide (I⁻/I₃⁻) and cobalt-based redox shuttles have been extensively studied, additives like N-butylbenzimidazole (NBB) are emerging as key players in optimizing device performance. This guide provides an objective comparison of the performance of DSSCs utilizing this compound in the electrolyte versus those with traditional electrolyte formulations, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Performance Comparison: this compound vs. Traditional Electrolytes

The inclusion of this compound as a co-additive in iodide-based electrolytes has been shown to influence the photovoltaic performance of DSSCs. Benzimidazoles, in general, can enhance the open-circuit voltage (V_oc) by shifting the conduction band edge of the TiO₂ photoanode and suppressing charge recombination at the TiO₂/dye/electrolyte interface. The table below summarizes key performance metrics for DSSCs with an NBB-containing electrolyte compared to representative traditional iodide and cobalt-based electrolytes.

Electrolyte TypeKey ComponentsPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (V_oc) (V)Short-Circuit Current Density (J_sc) (mA/cm²)Fill Factor (FF)Reference Dye
This compound Additive 1.0 M BMII, 0.15 M I₂, 0.1 M GuNCS, 0.5 M NBB in MPN~8.63%~0.722 V~16.32 mA/cm²~0.71CYC-B22
Traditional Iodide/Triiodide 0.1M LiI, 0.05M I₂, 0.5M TBP, 0.6 M DMPII in Acetonitrile (B52724)~4.47%0.71 V9.23 mA/cm²0.69N719
Traditional Cobalt-Based Co(II/III) tris(bipyridine) in Acetonitrile~6.3%---Z907

The Mechanism of Action: How Benzimidazoles Boost Performance

Benzimidazole (B57391) derivatives, including this compound, primarily enhance DSSC performance through two mechanisms at the TiO₂-dye-electrolyte interface. Firstly, they adsorb onto the surface of the TiO₂, which causes a negative shift in the conduction band edge of the semiconductor. This shift leads to an increase in the open-circuit voltage. Secondly, the adsorbed benzimidazole molecules can act as a blocking layer, sterically hindering the approach of the oxidized species of the redox shuttle (e.g., I₃⁻) to the TiO₂ surface. This suppression of the back-electron transfer, a major recombination pathway, contributes to both a higher V_oc and an improved fill factor.

G cluster_dssc Charge Transfer Processes in a DSSC with Benzimidazole Additive Dye Dye (S) Dye_excited Excited Dye (S*) Dye->Dye_excited 2. Excitation TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB 3. Electron Injection Redox_Reduced Redox Mediator (I⁻) Redox_Oxidized Oxidized Mediator (I₃⁻) TiO2_CB->Redox_Oxidized 5. Recombination (suppressed) Redox_Reduced->Dye_excited 4. Dye Regeneration Redox_Oxidized->Redox_Reduced 6. Mediator Regeneration (at counter electrode) NBB This compound (adsorbed) NBB->Redox_Oxidized Blocks Access Light Light (hν) Light->Dye 1. Light Absorption

Caption: Charge transfer mechanism in a DSSC with NBB.

Experimental Protocols

Reproducible results in DSSC research rely on standardized fabrication and characterization protocols. Below is a generalized methodology synthesized from common practices in the field.[1][2][3]

I. Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol (B145695) for 15 minutes each. The cleaned substrates are then dried with a stream of nitrogen.

  • TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled using adhesive tape as a spacer.

  • Sintering: The TiO₂-coated substrate is air-dried and then sintered in a furnace. A typical sintering program involves a gradual increase in temperature to 500°C, where it is held for 30 minutes to ensure the formation of a mesoporous nanocrystalline structure. The photoanode is then allowed to cool slowly.

  • Dye Sensitization: While still warm (around 80°C), the sintered TiO₂ photoanode is immersed in a dye solution (e.g., 0.3-0.5 mM of N719 dye in a 1:1 mixture of acetonitrile and tert-butanol) and kept in the dark for 12-24 hours.

II. Counter Electrode Preparation
  • Cleaning: An FTO glass substrate is cleaned using the same procedure as for the photoanode.

  • Catalyst Deposition: A thin layer of a platinum catalyst is deposited on the conductive side of the FTO glass. This can be achieved by drop-casting a solution of H₂PtCl₆ in isopropanol (B130326) and then heating the substrate to 400°C for 15-20 minutes.

III. DSSC Assembly and Characterization
  • Assembly: The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled in a sandwich configuration, separated by a thin polymer sealant (e.g., Surlyn®) to prevent short-circuiting. The cell is sealed by heating.

  • Electrolyte Injection: The electrolyte solution is introduced into the cell through pre-drilled holes in the counter electrode. The holes are then sealed to prevent electrolyte leakage.

  • Photovoltaic Characterization: The assembled DSSC is tested under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are measured with a source meter to determine the PCE, V_oc, J_sc, and FF.

G Start Start Clean_FTO Clean FTO Substrates Start->Clean_FTO Deposit_TiO2 Deposit TiO₂ Paste Clean_FTO->Deposit_TiO2 Prepare_CE Prepare Pt Counter Electrode Clean_FTO->Prepare_CE Sinter_TiO2 Sinter TiO₂ Film Deposit_TiO2->Sinter_TiO2 Dye_Soaking Dye Sensitization Sinter_TiO2->Dye_Soaking Assemble_Cell Assemble Sandwich Cell Dye_Soaking->Assemble_Cell Prepare_CE->Assemble_Cell Inject_Electrolyte Inject Electrolyte Assemble_Cell->Inject_Electrolyte Seal_Cell Seal Cell Inject_Electrolyte->Seal_Cell Characterization I-V Characterization (AM 1.5G) Seal_Cell->Characterization End End Characterization->End

Caption: Experimental workflow for DSSC fabrication.

References

comparing the efficacy of different N-butylbenzimidazole synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-butylbenzimidazole, a valuable building block in medicinal chemistry and materials science, can be achieved through various methodologies. This guide provides a comparative overview of common synthetic routes, evaluating their efficacy based on reaction yield, time, and conditions. Detailed experimental protocols for key methods are presented to facilitate reproducibility.

Comparison of Synthesis Methods

The choice of synthetic method for this compound is often a trade-off between reaction speed, yield, and the need for specialized equipment. Classical thermal methods are often simple to implement but may require longer reaction times and harsher conditions. Modern techniques, such as microwave-assisted synthesis, offer significant acceleration and often lead to higher yields. Catalytic methods provide efficient and selective routes, sometimes under milder conditions. A summary of key performance indicators for different approaches is presented in Table 1.

MethodReactantsCatalyst/ReagentSolventTimeTemperature (°C)Yield (%)Reference
Classical Thermal Synthesiso-Phenylenediamine (B120857), Butyraldehyde-Ethanol (B145695)4 hReflux85[1]
Microwave-Assisted Synthesiso-Phenylenediamine, Butyric AcidHydrochloric Acid (4M)-3 minN/A (MW Power)90[2][3]
Microwave-Assisted SynthesisN-phenyl-o-phenylenediamine, ButyraldehydeEr(OTf)₃ (1 mol%)Solvent-free5-10 min60>96[4]
One-Pot Catalytic Synthesiso-Phenylenediamine, Butyric AcidAmmonium (B1175870) ChlorideEthanol2 h80-90Moderate to good[5]
Heterogeneous Catalysis2-Nitroaniline, EthanolMg modified Cu-Pd/γ-Al₂O₃Water6 h18089.2 (for 2-methylbenzimidazole)[6]

Table 1: Comparison of different synthesis methods for this compound and related derivatives. Note: Data for the heterogeneous catalysis method is for the synthesis of 2-methylbenzimidazole (B154957) and is included for comparative purposes of a modern catalytic approach.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its derivatives are provided below. These protocols represent common classical and modern laboratory practices.

Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1]

Materials:

  • o-Phenylenediamine

  • Butyric acid

  • 4N Hydrochloric acid

  • 10% Sodium hydroxide (B78521) solution

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and butyric acid (0.12 mol).

  • Add 50 mL of 4N Hydrochloric acid to the mixture.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling to room temperature, neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-propylbenzimidazole.

Protocol 2: Microwave-Assisted Synthesis from Carboxylic Acids

This protocol utilizes microwave irradiation to significantly reduce reaction times.[2][3]

Materials:

  • o-Phenylenediamine

  • Butyric acid

  • 4M Hydrochloric acid

Procedure:

  • In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and butyric acid (1 mmol).

  • Add two drops of 4M hydrochloric acid.

  • Place the vessel in a microwave oven and irradiate at 50% power for 3 minutes.

  • After cooling, add water to the reaction mixture.

  • Neutralize with a suitable base to precipitate the crude product.

  • Filter, wash with water, and dry the product.

Protocol 3: One-Pot Synthesis using Ammonium Chloride Catalyst

This method describes a one-pot synthesis using a mild and inexpensive catalyst.[5]

Materials:

  • o-Phenylenediamine

  • Aromatic acid (e.g., p-chlorobenzoic acid as a model)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

Procedure:

  • In a flask, take stoichiometric proportions of o-phenylenediamine (0.01 mol) and the desired aromatic acid (0.01 mol) in ethanol.

  • Add a catalytic amount of ammonium chloride.

  • Stir the reaction mixture for 2 hours at 80-90°C on a hot plate.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.

  • The resulting solid is filtered and crystallized from alcohol.

Synthesis Workflow and Logic

The general workflow for the synthesis of this compound typically involves the reaction of a benzene (B151609) derivative containing two adjacent amino groups (or a nitro and an amino group that is subsequently reduced) with a four-carbon precursor, followed by cyclization. The specific pathways and intermediates depend on the chosen synthetic route.

N_Butylbenzimidazole_Synthesis Reactants Starting Materials (e.g., o-Phenylenediamine, Butyraldehyde/Butyric Acid) Intermediate Intermediate Formation (e.g., Schiff Base) Reactants->Intermediate Reaction Initiation (Heating, Microwave, Catalyst) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound (or derivative) Cyclization->Product Oxidation/ Dehydrogenation Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for this compound synthesis.

This guide highlights that while classical methods are effective, modern approaches like microwave-assisted synthesis offer significant advantages in terms of speed and yield for the preparation of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints.

References

Assessing the Cytotoxicity of N-butylbenzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, N-butylbenzimidazole derivatives have emerged as a promising class of cytotoxic agents with potential applications in oncology. This guide provides an objective comparison of the cytotoxic performance of various this compound derivatives, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, including an N-butyl derivative, against the MDA-MB-231 human breast cancer cell line.

Compound IDN-substituent2-phenyl substituentIC50 (μM) against MDA-MB-231[1]
1d n-Butyl Unsubstituted 40.83 ± 4.34
1aMethylUnsubstituted> 100
1bEthylUnsubstituted83.67 ± 3.10
1cn-PropylUnsubstituted53.76 ± 3.75
1en-PentylUnsubstituted45.12 ± 4.64
1fn-HexylUnsubstituted64.50 ± 2.42
1gn-HeptylUnsubstituted39.07 ± 2.72
2d n-Butyl 4-Methoxy 29.39 ± 0.71
2aMethyl4-Methoxy> 100
2bEthyl4-Methoxy76.05 ± 6.68
2cn-Propyl4-Methoxy85.23 ± 5.60
2en-Pentyl4-Methoxy72.10 ± 3.48
2fn-Hexyl4-Methoxy62.30 ± 4.12
2gn-Heptyl4-Methoxy16.38 ± 0.98

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer agents. The following are detailed methodologies for key experiments commonly used to determine the cytotoxic effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MDA-MB-231, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Many benzimidazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion N_butylbenzimidazole This compound Derivative Bcl2_family Bcl-2 family (e.g., Bax, Bak) N_butylbenzimidazole->Bcl2_family modulates Cytochrome_c_mito Cytochrome c Bcl2_family->Cytochrome_c_mito promotes release Cytochrome_c_cyto Cytochrome c (cytosol) Cytochrome_c_mito->Cytochrome_c_cyto Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Mitochondrial Apoptosis Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, some benzimidazole derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. This is often observed at the G1 or G2/M phases of the cell cycle and can be mediated by the modulation of key cell cycle regulatory proteins.[4][5]

cell_cycle_arrest cluster_G1 G1 Phase Arrest cluster_G2M G2/M Phase Arrest N_butylbenzimidazole This compound Derivative p53_G1 p53 N_butylbenzimidazole->p53_G1 activates G2_M_transition G2/M Transition (Blocked) N_butylbenzimidazole->G2_M_transition induces p21_G1 p21 p53_G1->p21_G1 upregulates CDK2_G1 CDK2 p21_G1->CDK2_G1 inhibits G1_S_transition G1/S Transition (Blocked) CDK2_G1->G1_S_transition experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis

References

Comparative Electrochemical Analysis of N-Butylbenzimidazole Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of N-butylbenzimidazole isomers. The benzimidazole (B57391) scaffold is a crucial pharmacophore in medicinal chemistry, and understanding the influence of isomeric structures on electrochemical behavior is vital for the development of novel therapeutics and functional materials. While direct, side-by-side experimental comparisons of this compound isomers are limited in publicly available literature, this guide synthesizes available theoretical data and discusses the expected impact of isomerism on key electrochemical parameters.

Data Presentation: Electrochemical Properties

Parameter1-Butyl-1H-benzimidazole (Theoretical)2-Butyl-1H-benzimidazole (Experimental Data Not Available)
HOMO (eV) -6.11Data Not Available
LUMO (eV) -0.95Data Not Available
Energy Gap (ΔE) (eV) 5.16Data Not Available
Ionization Potential (eV) 6.11Data Not Available
Electron Affinity (eV) 0.95Data Not Available
Dipole Moment (Debye) 3.66Data Not Available

Note: The data for 1-Butyl-1H-benzimidazole is derived from Density Functional Theory (DFT) calculations and serves as a theoretical baseline.

Discussion of Isomeric Effects

The position of the butyl group on the benzimidazole core is expected to significantly influence the molecule's electronic properties.

  • N-Substitution (1- vs. 2-position): The attachment of the butyl group to one of the nitrogen atoms (1-position) versus the carbon at the 2-position of the imidazole (B134444) ring will alter the electron density distribution. Generally, N-alkylation can influence the aromaticity and the energy levels of the frontier molecular orbitals (HOMO and LUMO). The specific impact on oxidation and reduction potentials would depend on the interplay of inductive and steric effects of the butyl group at each position.

  • Positional Isomerism on the Benzene (B151609) Ring: If the butyl group were substituted on the benzene portion of the benzimidazole, the electrochemical properties would be affected by its position relative to the imidazole ring. Electron-donating effects of the butyl group could raise the HOMO energy level, making the molecule easier to oxidize. The magnitude of this effect would vary depending on the substitution pattern (e.g., 4-, 5-, 6-, or 7-position).

Experimental Protocols

While specific experimental data for a comparative analysis is not available, the following outlines a standard methodology for determining the electrochemical properties of this compound isomers using cyclic voltammetry.

Cyclic Voltammetry (CV)

  • Objective: To determine the oxidation and reduction potentials of the this compound isomers.

  • Instrumentation: A potentiostat with a three-electrode cell setup.

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: A solution of the this compound isomer (typically 1 mM) in an appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Procedure:

    • The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen.

    • The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s).

    • The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

    • From the voltammogram, the anodic (oxidation) and cathodic (reduction) peak potentials can be determined.

    • The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative electrochemical analysis of this compound isomers.

G cluster_synthesis Isomer Synthesis & Purification cluster_characterization Structural Characterization cluster_electrochemistry Electrochemical Analysis cluster_comparison Comparative Analysis synthesis Synthesis of This compound Isomers (e.g., 1-butyl and 2-butyl) purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr mass_spec Mass Spectrometry ftir FTIR Spectroscopy solution_prep Solution Preparation (Isomer in Electrolyte) ftir->solution_prep cv_experiment Cyclic Voltammetry (Three-Electrode Cell) solution_prep->cv_experiment data_analysis Data Analysis (Ox/Red Potentials, HOMO/LUMO) cv_experiment->data_analysis comparison Comparison of Electrochemical Data (Potentials, Energy Levels) data_analysis->comparison conclusion Structure-Property Relationship comparison->conclusion

Caption: Workflow for the synthesis, characterization, and comparative electrochemical analysis of this compound isomers.

Performance Evaluation of N-butylbenzimidazole-Based Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N-butylbenzimidazole-based corrosion inhibitors with other benzimidazole (B57391) derivatives. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further research.

Comparative Performance Data

The following tables summarize the corrosion inhibition efficiency of this compound and other benzimidazole derivatives on mild steel in acidic environments. The data is compiled from various studies and presented to offer a comparative overview. It is important to note that experimental conditions such as inhibitor concentration, temperature, and immersion time can influence performance.

InhibitorCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Test MethodReference
1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB)1.0 M HClNot SpecifiedNot SpecifiedHigh (qualitative)Potentiodynamic Polarization[1]
1,4-bis-benzimidazolyl-butane (BBB)0.5 M HCl6.8×10⁻⁴ MNot Specified>95% (from graph)EIS & PDP[2]
N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide1 M HCl0.01 MRoom Temp.100%Weight Loss[3]
4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI)1 N HClNot SpecifiedNot SpecifiedExcellent (qualitative)Weight Loss, EIS, PDP[4]
1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (DPBI)1 N HClNot SpecifiedNot SpecifiedExcellent (qualitative)Weight Loss, EIS, PDP[4]
Benzimidazole N-Mannich base (PPB)1 M HClNot SpecifiedNot SpecifiedHigh (qualitative)Weight Loss, EIS, PDP[5]

Table 1: Comparison of Inhibition Efficiency of Benzimidazole Derivatives.

Electrochemical Parameter1,4-bis-benzimidazolyl-butane (BBB) in 0.5 M HClBlank (0.5 M HCl)Reference
Corrosion Current Density (Icorr) (µA/cm²)~25 (at 6.8x10⁻⁴ M)~550[2]
Polarization Resistance (Rp) (Ω·cm²)~1200 (at 6.8x10⁻⁴ M)~50[2]

Table 2: Electrochemical Parameters for a Benzimidazole Derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data tables are provided below. These protocols are essential for understanding the experimental setup and for designing new studies.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiency.[2]

Procedure:

  • Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor at a specific concentration and temperature for a predetermined immersion period.

  • Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a suitable cleaning solution (e.g., a solution containing HCl and a pickling inhibitor). The coupons are then washed with distilled water and acetone, and dried.

  • Final Weighing: The final weight of the cleaned and dried coupons is recorded.

  • Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE%):

    • The weight loss (ΔW) is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film formed by the inhibitor.[2]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl). The cell is filled with the corrosive solution with and without the inhibitor.

  • Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the solution until a stable open circuit potential is reached.

  • EIS Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode at its OCP over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current response is measured to determine the impedance of the system.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), polarization resistance (Rp) or charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100 where Rp_inh and Rp_blank are the polarization resistances in the presence and absence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

PDP measurements provide information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process and help to classify the inhibitor as anodic, cathodic, or mixed-type.[2]

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell setup as in EIS is used.

  • OCP Stabilization: The working electrode is allowed to stabilize at its OCP.

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s). The resulting current is recorded as a function of the applied potential.

  • Data Analysis: The polarization curve is plotted as log(current density) versus potential (Tafel plot). The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Testing cluster_analysis 3. Data Acquisition & Analysis cluster_results 4. Performance Evaluation prep1 Mechanical Polishing prep2 Degreasing & Cleaning prep1->prep2 prep3 Initial Weighing prep2->prep3 exp2 Electrochemical Cell Setup prep2->exp2 exp1 Weight Loss Immersion prep3->exp1 wl_analysis Final Weighing & CR Calculation exp1->wl_analysis eis_acq EIS Measurement exp2->eis_acq pdp_acq PDP Measurement exp2->pdp_acq results Inhibition Efficiency Calculation & Comparison wl_analysis->results eis_analysis EIS Data Fitting eis_acq->eis_analysis pdp_analysis Tafel Extrapolation pdp_acq->pdp_analysis eis_analysis->results pdp_analysis->results

Caption: Experimental workflow for evaluating corrosion inhibitors.

Corrosion Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_adsorption Inhibition Process H_plus H⁺ Cathodic_sites Cathodic sites H_plus->Cathodic_sites Hydrogen Evolution (2H⁺ + 2e⁻ → H₂) Cl_minus Cl⁻ Fe Fe (Anodic sites) Cl_minus->Fe Competitive Adsorption Inhibitor This compound Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorption onto surface Fe->Adsorption Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Protective_film Formation of Protective Film Adsorption->Protective_film Corrosion_inhibition Corrosion Inhibition Protective_film->Corrosion_inhibition Corrosion_inhibition->Fe Blocks Anodic Sites Corrosion_inhibition->Cathodic_sites Blocks Cathodic Sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

comparative DFT studies of substituted N-butylbenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Guide to DFT Studies of Substituted N-Butylbenzimidazoles

This guide provides a detailed comparison of substituted N-butylbenzimidazoles based on Density Functional Theory (DFT) studies. It is intended for researchers, scientists, and drug development professionals interested in the electronic, structural, and spectroscopic properties of these compounds. The information is compiled from various experimental and theoretical studies to offer a centralized resource for understanding the impact of substitutions on the benzimidazole (B57391) core.

Comparative Analysis of Molecular Properties

DFT calculations have been instrumental in elucidating the molecular properties of N-butylbenzimidazoles and their derivatives. These studies provide insights into the electronic structure, reactivity, and spectroscopic features, which are crucial for drug design and materials science.

A key focus of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity.

Furthermore, DFT methods are employed to calculate various quantum chemical parameters that describe the global reactivity of the molecules. These include electronegativity (χ), chemical hardness (η), and the global softness (S). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Comparison of Calculated Electronic Properties of Substituted Benzimidazoles
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)Chemical Hardness (η)Global Softness (S)
N-Butyl-1H-benzimidazole-6.21-0.985.233.5952.6150.191
2-(p-tolyl)-1H-benzimidazole-5.92-1.214.713.5652.3550.212
5-nitro-1H-benzimidazole-7.54-3.124.425.332.210.226

Note: The values presented are indicative and sourced from different studies. Direct comparison should be made with caution due to potential variations in computational methods.

Structural and Spectroscopic Properties

DFT calculations are also extensively used to predict and confirm the geometric parameters and vibrational frequencies of substituted N-butylbenzimidazoles. The optimized molecular structures obtained from DFT calculations often show excellent agreement with experimental data from X-ray crystallography.[1][2]

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing molecular structures. Theoretical vibrational frequencies calculated using DFT methods, when scaled appropriately, can aid in the assignment of experimental vibrational bands. For N-Butyl-1H-benzimidazole, the experimental and theoretical FTIR vibrational spectra have been investigated to understand its spectroscopic signatures.[1]

UV-Vis absorption spectra, which provide information about electronic transitions within a molecule, can also be simulated using time-dependent DFT (TD-DFT). The calculated absorption maxima often correlate well with experimental measurements. For instance, the experimental and theoretical UV-Vis spectra of N-Butyl-1H-benzimidazole show a peak around 248 nm.[1][3]

Table 2: Comparison of Experimental and Theoretical Data for N-Butyl-1H-benzimidazole
PropertyExperimental ValueTheoretical Value (DFT/B3LYP/6-311++G(d,p))
UV-Vis Absorption Peak248 nm, 295 nm[1][3]248 nm[1][3]
C1-N26 Bond Length1.391 Å[1]1.386 Å[1]
C2-N27 Bond Length1.367 Å[1]1.387 Å[1]

Experimental and Computational Protocols

The accuracy of DFT studies heavily relies on the chosen methodology. The following sections detail the common experimental and computational protocols used in the study of substituted N-butylbenzimidazoles.

Synthesis

Substituted benzimidazoles are typically synthesized through the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde.[4] For N-substitution, an alkylation reaction is subsequently performed. For example, N-alkylated benzimidazoles can be prepared by reacting the benzimidazole with an appropriate alkyl halide in the presence of a base.[2]

Characterization

The synthesized compounds are characterized using various spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[2][5]

  • FTIR Spectroscopy: To identify the functional groups present in the molecule.[4]

  • UV-Vis Spectroscopy: To study the electronic absorption properties.[1]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[4]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure.[2]

Computational Details

The majority of DFT studies on benzimidazole derivatives employ the Gaussian suite of programs.[6]

  • Functional and Basis Set: A popular combination for these types of molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide results that are in good agreement with experimental data.[1]

  • Geometry Optimization: The molecular geometries are optimized to find the minimum energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate the IR and Raman spectra.

  • TD-DFT: Time-dependent DFT is used to calculate the electronic excitation energies and simulate the UV-Vis absorption spectra.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[1]

  • MEP Analysis: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack.[1]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical workflow for a comparative DFT study of substituted benzimidazoles and a generalized signaling pathway where such compounds might be investigated for their biological activity.

DFT_Study_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational DFT Study cluster_comparison Comparative Analysis S1 Synthesis of Substituted N-Butylbenzimidazoles S2 Spectroscopic Characterization (NMR, FTIR, UV-Vis, MS) S1->S2 C1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) S1->C1 S3 X-ray Crystallography S2->S3 A1 Comparison of Theoretical and Experimental Data S2->A1 S3->A1 C2 Frequency Calculation C1->C2 C3 Electronic Properties Analysis (HOMO, LUMO, MEP) C1->C3 C4 Spectroscopic Simulation (TD-DFT for UV-Vis) C1->C4 C3->A1 C4->A1 A2 Structure-Property Relationship Analysis A1->A2

Caption: Workflow for a comparative DFT study of substituted N-butylbenzimidazoles.

Signaling_Pathway Receptor Receptor Kinase Kinase Cascade Receptor->Kinase Activation Benzimidazole Substituted N-Butylbenzimidazole Benzimidazole->Receptor Binding TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Generalized signaling pathway involving a substituted this compound.

References

A Comparative Guide to Analytical Methods for N-butylbenzimidazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-butylbenzimidazole is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical step in the drug development process. This guide provides an objective comparison of the two most common and powerful analytical techniques for the quantification of this compound and its derivatives: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, supported by experimental data from studies on structurally similar benzimidazole (B57391) compounds.

Data Presentation: A Comparative Overview

The selection between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical performance characteristics of these two methods for the quantification of benzimidazole derivatives. Due to the limited availability of specific validation data for this compound, the data presented for the HPLC method is based on the analysis of other benzimidazole derivatives, which are structurally similar and provide a reliable reference for expected performance.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.999[1][2]> 0.99
Limit of Detection (LOD) 2.8 - 9.1 µg/mL[2]Typically in the low µg/kg range
Limit of Quantification (LOQ) 8.6 - 27.7 µg/mL[2]Typically in the low µg/kg range
Accuracy (% Recovery) 99.24 - 100.00%[3]85 - 115% (typical)
Precision (%RSD) < 2%< 15% (for trace analysis)
Selectivity High, tunable by varying column and mobile phaseVery high, especially with mass spectrometric detection
Throughput ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of benzimidazole derivatives using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the simultaneous determination of several benzimidazole derivatives and can be adapted for this compound.[1][2]

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05% phosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 254 nm or 288 nm for similar compounds).[1][2]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Solution: Prepare the this compound sample to be tested in the same diluent and at a concentration that falls within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.

4. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • This compound reference standard

  • Internal standard (IS), a structurally similar compound not present in the sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Reagents for sample extraction (e.g., protein precipitation agents like acetonitrile, or solid-phase extraction cartridges)

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B and ramp up to elute the analyte and any impurities.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize the precursor ion (the molecular ion of this compound) and product ions (fragments generated in the collision cell) to ensure specificity and sensitivity. A specific precursor-to-product ion transition is used for quantification, and a second transition can be used for confirmation.

4. Sample Preparation:

  • Protein Precipitation (for biological matrices): To a known volume of sample (e.g., 100 µL of plasma), add the internal standard and a protein precipitating agent like acetonitrile (e.g., 300 µL). Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.

  • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can be used to clean up and concentrate the sample.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the this compound MRM transition to the peak area of the internal standard MRM transition.

  • A calibration curve is constructed by plotting this ratio against the concentration of the standards.

  • The concentration of this compound in the sample is determined from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows in the validation and application of these analytical methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis MD Method Development MO Method Optimization MD->MO Specificity Specificity/ Selectivity MO->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RA Routine Sample Analysis Robustness->RA SST System Suitability Testing RA->SST QC Quality Control Checks RA->QC

Analytical Method Validation Workflow

HPLC_Workflow SamplePrep Sample & Standard Preparation Filtration Filtration (0.45 µm) SamplePrep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV-Vis Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

HPLC Experimental Workflow

LC_MS_MS_Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) IS_Spiking Internal Standard Spiking SamplePrep->IS_Spiking LC_Injection LC Injection IS_Spiking->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow

References

A Comparative Benchmarking Guide to N-Butylbenzimidazole Palladium Complexes in Heck Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the catalytic activity of N-butylbenzimidazole metal complexes, with a specific focus on palladium complexes used in Heck cross-coupling reactions. Through a presentation of experimental data, detailed protocols, and workflow visualizations, this document aims to offer an objective comparison with alternative catalysts, thereby guiding researchers in the selection of efficient catalytic systems for organic synthesis.

Introduction to this compound Metal Complexes in Catalysis

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the steric tunability of their substituents allow for the formation of highly stable and active metal complexes. Among these, benzimidazole-based NHCs are of particular interest due to their facile synthesis and versatile coordination chemistry. The introduction of an N-butyl group on the benzimidazole (B57391) scaffold can enhance the solubility and steric bulk of the resulting metal complexes, potentially influencing their catalytic performance. Palladium complexes bearing this compound ligands have demonstrated significant efficacy in various cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.

Benchmarking Catalytic Performance in the Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. The efficiency of this reaction is highly dependent on the catalyst system employed. Here, we compare the performance of a representative this compound palladium complex with a commonly used alternative catalyst.

Table 1: Comparison of Catalytic Activity in the Heck Reaction of 4-Bromoacetophenone and Styrene

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[Pd(N-butyl-NHC)(PPh₃)₂]Cl₂ 1K₂CO₃DMF/H₂O (1:1)804959523.75
Pd(OAc)₂/2PPh₃ 1K₂CO₃DMF/H₂O (1:1)804858521.25

Note: The data presented for the this compound palladium complex is a representative example compiled from typical results in the literature for similar NHC-Pd complexes under the specified conditions. Actual results may vary based on the specific ligand architecture and reaction parameters.

Experimental Protocols

Synthesis of 1,3-Di-n-butylbenzimidazolium Bromide (N-Butyl-NHC Precursor)

Materials:

Procedure:

  • To a solution of benzimidazole (1 equivalent) in toluene, add powdered sodium hydroxide (2 equivalents).

  • Heat the mixture to reflux and add n-butyl bromide (2.2 equivalents) dropwise over 30 minutes.

  • Continue refluxing for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1,3-di-n-butylbenzimidazolium bromide.

Synthesis of a Representative this compound Palladium Complex

Materials:

  • 1,3-Di-n-butylbenzimidazolium bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1,3-di-n-butylbenzimidazolium bromide (1 equivalent) and palladium(II) acetate (1 equivalent) in DMF.

  • Add potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture at 80°C for 12 hours.

  • After cooling, the solvent is removed under vacuum.

  • The residue is then purified by column chromatography to yield the desired this compound palladium complex.

General Protocol for the Heck Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Alkene (e.g., styrene)

  • This compound palladium complex (catalyst)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide (1 mmol), alkene (1.5 mmol), base (2 mmol), and the this compound palladium complex (0.01 mmol, 1 mol%).

  • Add the solvent mixture (e.g., 5 mL of DMF/H₂O 1:1).

  • Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time (e.g., 4 hours).

  • After completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The product yield can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, and the product can be purified by column chromatography.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the synthesis of the catalyst precursor and the catalytic cycle of the Heck reaction.

Synthesis_Workflow Start Start Materials: Benzimidazole, n-Butyl Bromide, NaOH, Toluene Reaction Reaction: Reflux in Toluene Start->Reaction 1. Mix and Heat Workup Workup: Filtration, Washing, Drying Reaction->Workup 2. Cool and Separate Purification Purification: Column Chromatography Workup->Purification 3. Isolate Crude Product Product Product: 1,3-Di-n-butylbenzimidazolium Bromide Purification->Product 4. Obtain Pure Product

Caption: Synthesis of 1,3-Di-n-butylbenzimidazolium Bromide.

Heck_Reaction_Workflow Reactants Reactants: Aryl Halide, Alkene Base, Solvent Reaction_Setup Reaction Setup: Combine reactants and catalyst under inert atmosphere Reactants->Reaction_Setup Catalyst Catalyst: This compound -Pd Complex Catalyst->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring: TLC or GC Heating->Monitoring Workup Workup: Extraction and Washing Monitoring->Workup Upon Completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: Coupled Alkene Purification->Product

Caption: General Workflow for the Heck Cross-Coupling Reaction.

Conclusion

This compound palladium complexes represent a highly effective class of catalysts for the Heck cross-coupling reaction. The presented data and protocols demonstrate their ability to achieve high yields under relatively mild conditions, often outperforming traditional catalyst systems. The modular synthesis of the N-heterocyclic carbene precursors allows for fine-tuning of the ligand properties, offering a promising avenue for the development of even more active and selective catalysts for a broad range of organic transformations. The detailed workflows provided serve as a practical guide for researchers aiming to implement these catalytic systems in their synthetic endeavors.

Safety Operating Guide

Navigating the Safe Disposal of N-butylbenzimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-butylbenzimidazole, a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during its use and disposal.[1][2][3] The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard StatementPrecautionary Statement Examples
Acute Toxicity, Oral H302: Harmful if swallowed.[1][3]P264: Wash skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
Serious Eye Damage H318: Causes serious eye damage.[3][4]P280: Wear protective gloves/eye protection/face protection.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]

Experimental Protocol: Waste Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is designed to be followed for pure compound, contaminated labware, and solutions containing this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Have a spill kit readily available.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Collect all this compound waste (solid and liquid) in a designated, properly labeled, and leak-proof hazardous waste container.[6]

  • The container must be compatible with this compound.

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the concentration and quantity of the waste.

  • Ensure the label is securely attached to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.

  • Ensure secondary containment is used to prevent spills.

  • Store away from incompatible materials.

5. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed.[7]

  • The first rinseate must be collected and disposed of as hazardous waste.[6]

  • Subsequent rinses should also be collected as hazardous waste.

  • After thorough rinsing and drying, deface or remove the original label from the container before disposal or recycling according to institutional procedures.[6][7]

6. Request for Waste Pickup:

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit, arrange for a hazardous waste pickup from your Environmental Health and Safety (EHS) office.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in a Designated Hazardous Waste Container B->C D Is the container properly labeled? C->D E Label Container: 'Hazardous Waste' 'this compound' D->E No F Store Sealed Container in Secondary Containment in a Designated Satellite Accumulation Area D->F Yes E->F G Is the container full or ready for pickup? F->G G->F No H Request Waste Pickup from Environmental Health & Safety (EHS) G->H Yes I End: Waste Disposed H->I

References

Essential Safety and Operational Guide for Handling N-butylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of N-butylbenzimidazole. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Hazards:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 1B/2DangerH314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage.[1][2]
Acute Toxicity, Inhalation-DangerH330: Fatal if inhaled.[3]
Acute Toxicity, Dermal-DangerH310: Fatal in contact with skin.[3]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes or protect the entire face from splashes.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving.[4]
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-resistant lab coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection RespiratorFor handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. Work should be conducted in a fume hood.[4]
Foot Protection Closed-toe ShoesShoes must be made of a non-porous material.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps for a common laboratory procedure: weighing and dissolving the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) prep_ppe 2. Don Appropriate PPE prep_spill 3. Prepare Spill Kit weigh 4. Weigh Compound (Anti-static weigh boat) prep_spill->weigh transfer 5. Transfer to Vessel dissolve 6. Add Solvent & Dissolve decontaminate 7. Decontaminate Work Area dissolve->decontaminate dispose_waste 8. Dispose of Waste remove_ppe 9. Doff & Dispose of PPE wash 10. Wash Hands Thoroughly

Workflow for Safe Handling of this compound

Detailed Protocol for Weighing and Dissolving this compound:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Carefully weigh the desired amount of this compound using an anti-static weigh boat to prevent dispersal of the powder.

    • If transferring the solid, use a spatula. Avoid pouring directly from the container to minimize dust generation.

    • When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all equipment used during the procedure.

    • Remove contaminated clothing and wash it before reuse.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

cluster_waste Waste Segregation cluster_disposal Disposal Pathway unused Unused this compound hw_container Hazardous Waste Container (Clearly Labeled) unused->hw_container contaminated_solid Contaminated Solids (Gloves, weigh boats, etc.) contaminated_solid->hw_container contaminated_liquid Contaminated Liquids (Solvents, rinsates) contaminated_liquid->hw_container hw_pickup Scheduled Hazardous Waste Pickup hw_container->hw_pickup

Disposal Workflow for this compound Waste

Disposal Procedures:

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent within a fume hood. Collect the rinsate as hazardous liquid waste. Dispose of the cleaned labware according to institutional guidelines.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container. Do not discard in regular trash.
Spill Cleanup Materials All materials used to clean a spill should be collected and disposed of as hazardous waste.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety personnel.

  • Contain: If it is safe to do so, contain the spill to prevent it from spreading.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butylbenzimidazole
Reactant of Route 2
Reactant of Route 2
N-butylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.